molecular formula C12H22INO2 B1600188 Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate CAS No. 89151-46-2

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Cat. No.: B1600188
CAS No.: 89151-46-2
M. Wt: 339.21 g/mol
InChI Key: IONMNRHLZXJDJX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate ( 89151-46-2) is a valuable piperidine-based building block in organic and medicinal chemistry research . This compound features a bifunctional structure with a Boc-protected piperidine ring and a reactive 2-iodoethyl side chain, making it a versatile intermediate for constructing more complex molecules through various cross-coupling reactions and nucleophilic substitutions . Its primary research value lies in its application as a key intermediate in multi-step synthetic routes. For instance, it is identified as a critical precursor in the patented process for preparing a spirocyclic lactam compound with potential pharmacological activity . With a molecular formula of C12H22INO2 and a molecular weight of 339.21 g/mol , it is characterized as a solid and should be stored with care. This chemical is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle using appropriate personal protective equipment and adhere to all relevant safety protocols. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal utilization .

Properties

IUPAC Name

tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONMNRHLZXJDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433567
Record name Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-46-2
Record name Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, registered under CAS number 89151-46-2, is a pivotal synthetic intermediate in the landscape of contemporary drug discovery and development.[1] Its unique structural architecture, featuring a Boc-protected piperidine ring and a reactive iodoethyl side chain, renders it an invaluable tool for medicinal chemists. The piperidine scaffold is a well-established privileged structure, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and metabolic stability.[2] The tert-butyloxycarbonyl (Boc) protecting group offers the strategic advantage of masking the piperidine nitrogen, preventing its participation in unwanted side reactions while allowing for facile deprotection under specific acidic conditions. This enables chemists to perform selective modifications on other parts of the molecule with high precision.[3]

The primary utility of this compound lies in its capacity to act as a versatile building block for introducing the 4-(2-ethyl)piperidine moiety into larger, more complex molecular frameworks. The terminal iodide of the ethyl chain serves as an excellent leaving group in nucleophilic substitution reactions, making it a highly reactive electrophile for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity is central to its application in constructing diverse chemical libraries for high-throughput screening and in the targeted synthesis of drug candidates.[4]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed methodologies for its effective utilization in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 89151-46-2[1]
Molecular Formula C₁₂H₂₂INO₂
Molecular Weight 339.21 g/mol
Appearance Typically a solid
Storage Store in a cool, dry, and well-ventilated area, away from light and incompatible substances.

While specific, publicly available spectroscopic data for this compound is limited, characterization would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the piperidine ring protons (a complex pattern of multiplets), and the protons of the iodoethyl chain. The methylene group adjacent to the iodine would appear as a triplet at a downfield chemical shift due to the deshielding effect of the iodine atom.

    • ¹³C NMR: Would display distinct signals for the carbons of the tert-butyl group, the piperidine ring, and the iodoethyl side chain. The carbon atom bonded to the iodine would be observed at a characteristic upfield chemical shift.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A key fragmentation would likely be the loss of the tert-butyl group or the entire Boc group, as well as cleavage of the iodoethyl side chain.[5][6]

Synthesis and Mechanism

The most common and logical synthetic route to this compound involves a two-step sequence starting from the commercially available tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This process first involves the activation of the primary alcohol, typically by converting it into a better leaving group such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt. A more direct approach is the direct iodination of the alcohol.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Iodination Reactant tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Reagents I₂, PPh₃, Imidazole Reactant->Reagents DCM, rt Product This compound Reagents->Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Iodination of tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

This protocol is based on standard literature procedures for the iodination of primary alcohols.

Materials:

  • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).

  • Stir the mixture at 0 °C until all solids have dissolved.

  • Add iodine (1.2 eq) portion-wise to the reaction mixture. The color of the solution will turn dark brown.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to dissipate the excess iodine (the dark color will fade).

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen.

  • Imidazole: Acts as a base to neutralize the HI formed during the reaction and also as a catalyst.

  • Sodium Thiosulfate Quench: Reduces unreacted iodine to colorless iodide, facilitating purification.

  • Aqueous Washes: Remove water-soluble byproducts and impurities.

  • Chromatography: Essential for separating the desired product from triphenylphosphine oxide, a major byproduct of the reaction.

Applications in Research and Drug Development

The primary application of this compound stems from its utility as an electrophilic building block for the introduction of the N-Boc-4-(2-ethyl)piperidine moiety. This is a common structural motif in a variety of biologically active molecules.

Synthesis of Drug Intermediates and Active Pharmaceutical Ingredients (APIs)

The iodoethyl group is a potent electrophile that readily undergoes nucleophilic substitution with a variety of nucleophiles. This makes it an ideal reagent for the synthesis of more complex drug intermediates.[4] For example, it can be used to alkylate primary and secondary amines, phenols, and thiols to introduce the piperidine scaffold. The Boc-protecting group can then be easily removed under acidic conditions to liberate the piperidine nitrogen, which can be further functionalized.

Application_Alkylation cluster_1 Alkylation of a Nucleophile Iodoethylpiperidine This compound Nucleophile R-NH₂ (Primary Amine) Iodoethylpiperidine->Nucleophile Base, Solvent Product Alkylated Product Nucleophile->Product

Caption: General scheme for the alkylation of a primary amine.

Development of Linkers for PROTACs and Other Bifunctional Molecules

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that function by inducing the degradation of specific target proteins. These bifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The piperidine moiety is often incorporated into these linkers to impart favorable physicochemical properties such as solubility and cell permeability.[7] this compound serves as a valuable precursor for the synthesis of such linkers.

Synthesis of Radiotracers for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. The iodoethyl group of this compound can be utilized in the synthesis of PET tracers, either by incorporating a positron-emitting isotope of iodine (e.g., ¹²⁴I) or by serving as a precursor for the introduction of other radiolabels.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly versatile and valuable building block in the arsenal of the modern medicinal chemist. Its strategic combination of a Boc-protected piperidine ring and a reactive iodoethyl side chain provides a powerful tool for the synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the pursuit of novel drug discovery and development.

References

  • Supplementary Information for a relevant journal article. (This is a placeholder as a specific article with the complete synthesis and characterization was not found in the provided search results.
  • PubChem. Tert-butyl 4-iodopiperidine-1-carboxylate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). Unlock Drug Discovery with Boc-Protected Piperidine Intermediates. [Link]

  • PubChem. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. [Link]

  • Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Wikipedia. 1-Boc-4-AP. [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Chegg. Solved Mass spectral analysis of 1-(tert-butyl)piperidine. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Introduction

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a piperidine ring, a prevalent scaffold in numerous approved pharmaceuticals, which is protected by a tert-butoxycarbonyl (Boc) group.[1][2] The key feature of this molecule is the iodoethyl moiety, which serves as a reactive handle for introducing the piperidine core into larger molecules through nucleophilic substitution reactions. This guide provides a detailed overview of its core physical properties, characterization protocols, and handling considerations, designed for scientists and professionals in the field.

Chemical and Physical Properties

The fundamental properties of a compound are critical for its application in synthesis, dictating choices for reaction conditions, solvents, and purification methods. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 89151-46-2[3]
Molecular Formula C₁₂H₂₂INO₂Calculated
Molecular Weight 339.21 g/mol Calculated
Appearance Data not available; likely an oil or low-melting solidInferred
SMILES O=C(N1CCC(CCI)CC1)OC(C)(C)C[3]
InChI Key Data not available
Boiling Point Data not available
Melting Point Data not available
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate)Inferred

Spectroscopic Profile for Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected shifts include:

    • ~3.25 ppm (triplet): Protons on the carbon bearing the iodine (-CH₂-I). The triplet multiplicity arises from coupling to the adjacent methylene group.

    • ~4.0-4.2 ppm (broad multiplet): Protons on the piperidine ring adjacent to the nitrogen atom (-N-CH₂-).

    • ~1.8-2.0 ppm (multiplet): Protons of the ethyl linker (-CH-CH₂-CH₂-I).

    • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃).[4]

    • ~1.1-1.8 ppm (multiplets): Remaining protons on the piperidine ring.

  • ¹³C NMR: The carbon NMR would complement the proton data, with expected signals for:

    • ~154.8 ppm: The carbonyl carbon of the Boc protecting group (C=O).[4]

    • ~79.5 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).[4]

    • ~44 ppm: Carbons on the piperidine ring adjacent to the nitrogen.

    • ~30-38 ppm: Carbons of the piperidine ring and the ethyl side chain.

    • ~28.4 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).[4]

    • ~7-10 ppm: The carbon atom directly bonded to iodine (-CH₂-I).

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 340.07. The presence of the sodiated adduct [M+Na]⁺ at m/z 362.05 is also common.

Experimental Protocols

To ensure trustworthy and reproducible characterization, the following detailed protocols should be employed.

Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring high-quality NMR data for structural confirmation.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single deuterium lock signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[5][6]

  • Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain a clear spectrum.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants to the corresponding protons in the molecular structure. Assign the peaks in the ¹³C NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.7 mL CDCl3 A->B C Add TMS (Internal Standard) B->C D Transfer to NMR Tube C->D E Acquire 1H & 13C Spectra (≥400 MHz Spectrometer) D->E  Run Experiment   F Fourier Transform & Phasing E->F  Process Data   G Baseline Correction F->G H Peak Integration & Assignment G->H I Structural Confirmation H->I

Workflow for NMR Spectroscopic Analysis.

Synthesis and Reactivity Context

Understanding the synthetic origin of a building block provides insight into potential impurities and its intended reactivity. This compound is typically synthesized from its corresponding alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 89151-44-0).[7] This conversion is a standard functional group transformation, often achieved via an Appel reaction or by converting the alcohol to a better leaving group (e.g., a tosylate) followed by nucleophilic substitution with an iodide salt (Finkelstein reaction).

Synthesis Precursor tert-Butyl 4-(2-hydroxyethyl) piperidine-1-carboxylate Product tert-Butyl 4-(2-iodoethyl) piperidine-1-carboxylate Precursor->Product Iodination Reagents Iodinating Agent (e.g., I₂, PPh₃, Imidazole or NaI after Tosylation) Reagents->Precursor

Synthetic route from the hydroxy- precursor.

The primary utility of this compound lies in the reactivity of the carbon-iodine bond. Iodide is an excellent leaving group, making the terminal carbon highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions), thus enabling its use as an alkylating agent to construct more complex molecular architectures.

Safety and Handling

While specific GHS hazard data for this exact compound is not published, data from closely related iodo-alkanes and N-Boc piperidine derivatives should be used to inform safe handling practices.[8][9] The compound should be treated as a potential irritant and handled with appropriate personal protective equipment (PPE).

Hazard CategoryClassificationPrecautionary Statements
Skin Corrosion/Irritation Causes skin irritation (Predicted)[8][9]P264, P280, P302+P352, P332+P317
Eye Damage/Irritation Causes serious eye irritation (Predicted)[8][9]P280, P305+P351+P338, P337+P317
STOT - Single Exposure May cause respiratory irritation (Predicted)[8]P261, P271, P304+P340, P319
  • Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[10]

  • Personal Protective Equipment: Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light, as iodo-compounds can be light-sensitive.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by its dual functionality: a protected piperidine core and a reactive iodoethyl group. A thorough understanding of its physical properties, spectroscopic signature, and safe handling procedures is essential for its effective and safe use in the laboratory. The protocols and data presented in this guide serve as a comprehensive resource for researchers leveraging this compound in the pursuit of novel chemical entities.

References

Sources

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal bifunctional building block in modern medicinal chemistry and organic synthesis. Its structure uniquely combines a Boc-protected piperidine ring, a common scaffold in numerous approved pharmaceuticals, with a reactive iodoethyl side chain.[1] This configuration makes it an exceptionally useful intermediate for introducing the 4-ethylpiperidine moiety into complex molecules via nucleophilic substitution. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic protocol, details its core applications in C-alkylation, and discusses its relevance in advanced drug discovery programs such as the development of PROTACs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Specifications

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. This compound is a stable yet reactive compound when handled and stored correctly. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Weight 339.21 g/mol [2]
Molecular Formula C₁₂H₂₂INO₂[2]
CAS Number 89151-46-2[2]
Appearance Typically an off-white to yellow solid or oilSupplier Dependent
Purity ≥95% (typical)Supplier Dependent
Storage Conditions Keep refrigerated, protect from light.[3][3]
Transportation Often requires cold-chain transportation.[2][2]

Trustworthiness through Stability and Handling:

The presence of the iodo- group makes the molecule sensitive to light and potentially heat, which can cause degradation and the release of free iodine.[3] The tert-butoxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions, a feature that is exploited in multi-step syntheses.

Synthesis and Mechanism

A reliable supply of high-purity this compound is crucial. While commercially available, understanding its synthesis provides insight into potential impurities and handling requirements. A common and efficient laboratory-scale synthesis proceeds from the corresponding alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, via a two-step sequence.

Synthetic Rationale: The core of this synthesis is the conversion of a poor leaving group (a hydroxyl group, -OH) into an excellent leaving group (an iodide, -I). This is typically achieved by first activating the alcohol with a sulfonyl chloride to form a sulfonate ester (mesylate or tosylate), which is then displaced by an iodide ion in a classic Sₙ2 reaction.

G cluster_0 Step 1: Activation cluster_1 Step 2: Substitution (Finkelstein Reaction) A Boc-Piperidine-Ethanol B Boc-Piperidine-Ethyl Tosylate (Activated Intermediate) A->B Tosyl Chloride, Pyridine C Boc-Piperidine-Ethyl Tosylate D This compound (Final Product) C->D Sodium Iodide, Acetone

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 4-(2-((tosyloxy)ethyl))piperidine-1-carboxylate

  • Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in pyridine (approx. 5 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the internal temperature does not exceed 5-10 °C.

  • Stir the reaction mixture at 0-5 °C for 10-12 hours, monitoring by TLC until the starting material is consumed.[4]

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3x volumes).

  • Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude tosylated intermediate (1.0 eq) from the previous step in acetone (approx. 10 mL per gram).

  • Add sodium iodide (NaI, 1.5-2.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours. The progress can be monitored by TLC. A white precipitate of sodium tosylate will form as the reaction proceeds.

  • After completion, cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

Core Application: A Versatile Alkylating Agent

The primary utility of this reagent stems from the C-I bond. The iodide is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This facilitates the straightforward introduction of the Boc-protected piperidine-ethyl moiety onto various molecular scaffolds.

G cluster_0 Alkylation & Deprotection Workflow reagent Boc-Pip-CH2CH2-I product Boc-Pip-CH2CH2-NH2-R (Alkylated Product) reagent->product Base (e.g., K2CO3) nucleophile R-NH2 (Nucleophile) nucleophile->product final_product Pip-CH2CH2-NH2-R (Final Moiety) product->final_product Acid (e.g., TFA)

Caption: General workflow for alkylation and subsequent Boc-deprotection.

Representative Protocol: N-Alkylation of an Amine
  • To a solution of a primary or secondary amine (1.0 eq) in a suitable solvent (e.g., DMF or Acetonitrile), add a mild base such as K₂CO₃ or DIPEA (2.0-3.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C, depending on the nucleophilicity of the amine, for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting Boc-protected product via column chromatography.

  • For deprotection, dissolve the purified product in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure and neutralize with a base to obtain the final deprotected product.

This two-step sequence is a cornerstone of fragment-based drug design, allowing for the rapid synthesis of compound libraries for screening.[1]

Advanced Applications in Drug Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in CNS-active drugs and other therapeutics due to its ability to improve physicochemical properties like solubility and metabolic stability.

PROTACs and Linker Chemistry: In the cutting-edge field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. PROTACs consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound and its analogues are highly valuable for constructing these linkers. The piperidine core can provide optimal spacing and rigidity to the linker, which is critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

G warhead Warhead (Binds Target Protein) linker Linker Moiety N-CH2CH2-Pip warhead->linker:f0 Alkylation e3_ligand E3 Ligase Ligand linker:f1->e3_ligand Amide Coupling

Caption: Conceptual role as a linker component in a PROTAC.

Safety, Handling, and Storage

As a hazardous chemical, proper handling and storage are mandatory to ensure user safety and maintain product integrity.

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[3][5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][6] The compound is light-sensitive and should be stored in an opaque or amber vial.[3] Refrigeration is recommended for long-term stability.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its well-defined reactivity as an alkylating agent, combined with the proven value of the Boc-protected piperidine scaffold, makes it an indispensable intermediate. From constructing focused compound libraries to designing sophisticated linkers for next-generation therapeutics like PROTACs, this reagent provides a reliable and efficient pathway to complex molecular architectures, accelerating the drug discovery and development process.

References

  • Title: Tert-butyl 4-iodopiperidine-1-carboxylate Source: PubChem URL: [Link]

  • Title: Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate Source: PubChem URL: [Link]

  • Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Source: Atlantis Press URL: [Link]

  • Title: The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

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The Versatile Building Block: A Technical Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Piperidine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine moiety stands out as a privileged scaffold. Its prevalence in a vast number of approved pharmaceuticals is a testament to its favorable physicochemical properties, including metabolic stability and the ability to confer aqueous solubility. The strategic functionalization of the piperidine ring allows for the precise orientation of pharmacophoric groups in three-dimensional space, enabling high-affinity interactions with biological targets. Among the myriad of functionalized piperidines, tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate has emerged as a particularly valuable and versatile building block for medicinal chemists and drug development professionals.

This technical guide provides an in-depth exploration of the structure, synthesis, and applications of this compound. We will delve into the causality behind the synthetic choices, present a field-proven protocol for its preparation, and highlight its role in the construction of complex molecular architectures destined for therapeutic intervention.

Chemical Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a piperidine core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions. The key functionality lies in the 2-iodoethyl substituent at the 4-position of the piperidine ring. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, making this compound an ideal precursor for introducing the piperidine ethyl moiety into a target molecule.

Below is a summary of the key physicochemical properties of this compound:

PropertyValue
CAS Number 89151-46-2
Molecular Formula C12H22INO2
Molecular Weight 339.21 g/mol
Appearance Off-white to yellow solid
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CCI

Synthesis of this compound: A Mechanistic Approach

The most common and efficient laboratory-scale synthesis of this compound involves the iodination of its precursor, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate . This transformation is typically achieved via an Appel-type reaction, which offers mild reaction conditions and high yields.

The "Why": Causality in Experimental Choices

The choice of the Appel reaction is deliberate. The conversion of a primary alcohol to an alkyl iodide can be challenging due to the potential for side reactions. The Appel reaction, utilizing triphenylphosphine (PPh3) and iodine (I2), provides a reliable method that proceeds via a well-understood SN2 mechanism. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct. The use of a nitrogenous base, such as imidazole, is crucial as it acts as a catalyst and a scavenger for the HI generated during the reaction, preventing undesired side reactions. Dichloromethane (DCM) is a common solvent of choice due to its inertness and ability to dissolve both the starting material and the reagents.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product Start tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Reaction Stir at 0 °C to room temperature Start->Reaction Add reagents in DCM Reagents Triphenylphosphine (PPh3) Iodine (I2) Imidazole Reagents->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Quench Quench with aq. Na2S2O3 Reaction->Quench After completion Extraction Extract with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the iodination reaction.

Detailed Step-by-Step Experimental Protocol

Materials:

  • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

  • Triphenylphosphine (PPh3)

  • Iodine (I2)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add imidazole (2.0 eq.).

  • Slowly add solid iodine (1.5 eq.) portion-wise to the stirred solution. The mixture will turn dark brown.

  • After stirring for 10-15 minutes at 0 °C, add a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until the brown color of excess iodine disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mechanistic Diagram of the Appel Reaction

Appel_Mechanism I2 I₂ PhosphoniumIodide [Ph₃P-I]⁺ I⁻ Oxyphosphonium [R-O-PPh₃]⁺ I⁻ PhosphoniumIodide->Oxyphosphonium + R-OH - HI Alcohol R-OH Product R-I Oxyphosphonium->Product SN2 attack by I⁻ Byproduct Ph₃P=O Oxyphosphonium->Byproduct HI HI

Caption: Simplified mechanism of the Appel reaction for iodination.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The utility of this compound lies in its ability to act as a versatile scaffold for the introduction of the N-Boc-piperidine-4-ethyl moiety. The iodo group is a readily displaceable leaving group, allowing for facile alkylation of various nucleophiles such as amines, phenols, thiols, and carbanions. This opens up a vast chemical space for the synthesis of diverse compound libraries for high-throughput screening.

While specific, publicly disclosed examples directly citing the use of this exact starting material can be limited due to the proprietary nature of drug development, the structural motif it generates is found in numerous biologically active compounds. For instance, piperidine derivatives are key components in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The ethyl linker provided by this building block offers optimal spacing and flexibility for the piperidine ring to bind within a target's active site while allowing other parts of the molecule to engage in additional interactions.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Based on the safety data for structurally related iodo-compounds, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, it is always recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value building block in the arsenal of the modern medicinal chemist. Its well-defined structure, coupled with a reliable and high-yielding synthetic protocol, makes it an attractive starting point for the synthesis of complex molecules with therapeutic potential. Understanding the underlying principles of its synthesis and reactivity, as outlined in this guide, empowers researchers to leverage its full potential in the quest for novel and effective medicines.

References

  • ** PubChem.** this compound. National Center for Biotechnology Information. [Link]

  • ** Organic Chemistry Portal.** Appel Reaction.[Link]

  • ** Wikipedia.** Appel reaction.[Link]

Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-(2-iodoethyl)piperidine

In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold is a privileged structure, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal component for modulating biological activity. 1-Boc-4-(2-iodoethyl)piperidine is a highly valuable synthetic intermediate that serves as a robust building block for introducing this crucial piperidine moiety. The presence of the tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity at the nitrogen atom, while the primary iodide offers a highly reactive handle for nucleophilic substitution reactions, enabling the covalent linkage of the piperidine core to diverse molecular frameworks.

This guide provides a comprehensive overview of the reliable synthesis of 1-Boc-4-(2-iodoethyl)piperidine from a commercially available precursor, 1-Boc-4-(2-hydroxyethyl)piperidine. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, field-proven experimental protocol, and outline the essential characterization techniques required to validate the structure and purity of the final product.

Synthetic Strategy: A Two-Step Pathway to a Key Intermediate

The synthesis of 1-Boc-4-(2-iodoethyl)piperidine is most efficiently achieved through a two-step sequence starting from the corresponding alcohol. The core principle involves converting the primary hydroxyl group—a poor leaving group—into a more reactive species that can be readily displaced by an iodide nucleophile.

  • Activation of the Hydroxyl Group: The primary alcohol is first converted into a sulfonate ester, typically a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate). This transformation is critical as sulfonate anions are excellent leaving groups due to the resonance stabilization of their negative charge. We will focus on the tosylation reaction using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine. The base serves to neutralize the HCl generated during the reaction.

  • Nucleophilic Substitution (Finkelstein Reaction): The second step is a classic Finkelstein reaction, a well-established method for preparing alkyl iodides.[1] The intermediate tosylate is treated with an excess of an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone. The reaction proceeds via an SN2 mechanism.[1] The choice of acetone as the solvent is strategic; while sodium iodide is soluble in acetone, the sodium tosylate byproduct is not. According to Le Chatelier's principle, the precipitation of the byproduct drives the equilibrium towards the formation of the desired iodoalkane, ensuring a high conversion rate.[1]

Reaction Mechanism

The overall transformation can be visualized as follows:

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with explanations for each critical step to ensure both success and understanding.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
1-Boc-4-(2-hydroxyethyl)piperidine229.3210.02.29 g
p-Toluenesulfonyl chloride (TsCl)190.6512.02.29 g
Triethylamine (TEA)101.1915.02.1 mL
Sodium Iodide (NaI)149.8930.04.50 g
Dichloromethane (DCM)--~50 mL
Acetone--~50 mL
Saturated aq. NaHCO₃ solution--As needed
Brine (Saturated aq. NaCl solution)--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Ethyl Acetate (EtOAc) for Chromatography--As needed
Hexanes for Chromatography--As needed
Step-by-Step Procedure

Part A: Synthesis of tert-butyl 4-(2-((p-tolylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (Tosylate Intermediate)

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-(2-hydroxyethyl)piperidine (2.29 g, 10.0 mmol). Dissolve the starting material in dichloromethane (40 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Add triethylamine (2.1 mL, 15.0 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) over 5 minutes. Rationale: Portion-wise addition helps to control the initial exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).[2] Rationale: The acid wash removes excess triethylamine, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude tosylate is typically an oil or waxy solid and is used in the next step without further purification.

Part B: Synthesis of 1-Boc-4-(2-iodoethyl)piperidine

  • Reaction Setup: Transfer the crude tosylate from Part A into a 100 mL round-bottom flask. Add sodium iodide (4.50 g, 30.0 mmol) and dissolve the mixture in acetone (50 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 56 °C) with vigorous stirring. Rationale: Heating accelerates the SN2 reaction rate.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. A white precipitate (sodium tosylate) will form as the reaction progresses. Monitor the reaction by TLC until the tosylate intermediate is consumed.

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated sodium tosylate, and wash the filter cake with a small amount of fresh acetone.

  • Concentration: Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Aqueous Work-up: Dissolve the residue in ethyl acetate (50 mL). Wash the organic solution with water (2 x 20 mL) and then with brine (1 x 20 mL). Rationale: This removes any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford the pure 1-Boc-4-(2-iodoethyl)piperidine as a white to off-white solid or a pale yellow oil.

Experimental Workflow Diagram

G A_Start Dissolve Starting Alcohol in DCM A_Cool Cool to 0°C A_Start->A_Cool A_Add Add TEA & TsCl A_Cool->A_Add A_React Stir 12-16h at RT A_Add->A_React A_Workup Aqueous Work-up (H₂O, HCl, NaHCO₃, Brine) A_React->A_Workup A_Dry Dry (Na₂SO₄) & Concentrate A_Workup->A_Dry A_Intermediate Crude Tosylate A_Dry->A_Intermediate B_Start Dissolve Tosylate & NaI in Acetone A_Intermediate->B_Start B_React Reflux 4-6h B_Start->B_React B_Filter Cool & Filter Precipitate B_React->B_Filter B_Concentrate Concentrate Filtrate B_Filter->B_Concentrate B_Workup Aqueous Work-up (EtOAc, H₂O, Brine) B_Concentrate->B_Workup B_Dry Dry (Na₂SO₄) & Concentrate B_Workup->B_Dry B_Purify Flash Chromatography B_Dry->B_Purify B_Final Pure Product B_Purify->B_Final

Caption: Overall experimental workflow for the synthesis.

Characterization of 1-Boc-4-(2-iodoethyl)piperidine

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties
PropertyValue
Molecular FormulaC₁₂H₂₂INO₂
Molecular Weight339.21 g/mol
AppearanceWhite to light brown crystalline powder or oil
CAS Number188428-71-3
Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.10br s2H-N-CH₂- (equatorial, piperidine ring)
~ 3.20t2H-CH₂-I
~ 2.68t2H-N-CH₂- (axial, piperidine ring)
~ 1.85q2H-CH₂-CH₂-I
~ 1.68d2H-CH-CH₂- (equatorial, piperidine ring)
~ 1.45s9H-C(CH₃)₃ (Boc group)
~ 1.50 - 1.20m3H-CH- and -CH-CH₂- (axial, piperidine ring)
  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum indicates the number and type of carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~ 154.8C=O (Boc carbamate)
~ 79.5-C (CH₃)₃ (Boc quaternary carbon)
~ 44.0-N-C H₂- (piperidine ring)
~ 39.8-C H₂-CH₂-I
~ 35.0-C H- (piperidine ring)
~ 31.8-CH-C H₂- (piperidine ring)
~ 28.4-C(C H₃)₃ (Boc methyls)
~ 7.5-C H₂-I

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be:

IonExpected m/z
[M+H]⁺340.07
[M+Na]⁺362.05

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 2975, 2850C-H stretch (aliphatic)Alkane (piperidine, Boc)
~ 1690C=O stretchAmide/Carbamate (Boc)
~ 1420C-N stretchAmine
~ 1160C-O stretchEster/Carbamate

By following this detailed guide, researchers and drug development professionals can confidently synthesize and validate 1-Boc-4-(2-iodoethyl)piperidine, a critical intermediate for the advancement of novel therapeutics.

References

  • Organic Chemistry Portal. Finkelstein Reaction.[Link]

  • Organic Syntheses. 6-Iodo-1-hexene. Org. Synth. 2003, 80, 10. (This reference provides a representative procedure for a Finkelstein reaction following a tosylation, illustrating the work-up and reaction conditions). [Link]

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An In-Depth Technical Guide to the Safe Handling and Application of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its properties, safe handling, and application in organic synthesis. By understanding the causality behind experimental choices and adhering to validated safety protocols, users can confidently and effectively employ this versatile reagent in their research endeavors.

Compound Profile and Significance

This compound is a bifunctional molecule featuring a piperidine core protected by a tert-butyloxycarbonyl (Boc) group and an iodoethyl side chain. This unique structure makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The Boc-protected nitrogen allows for controlled reactions at other positions of the piperidine ring, while the iodoethyl group serves as a reactive handle for introducing the piperidine moiety into larger molecules through nucleophilic substitution reactions.

Its significance in drug discovery is underscored by its use as a key intermediate in the synthesis of various therapeutic agents, including σ1 receptor ligands with potential applications in treating neurological disorders and cancer[1][2]. The piperidine scaffold is a common motif in many approved drugs due to its favorable physicochemical properties and metabolic stability. Furthermore, this compound is a precursor in the synthesis of complex molecules like Vandetanib, a tyrosine kinase inhibitor used in cancer therapy[3][4].

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reagent is fundamental to its safe and effective use.

PropertyValueSource
CAS Number 89151-46-2[5]
Molecular Formula C₁₂H₂₂INO₂[5]
Molecular Weight 339.21 g/mol [5]
Appearance Solid
Purity ≥95%
Storage Temperature -20°C, sealed in dry conditions

Hazard Identification and Safety Precautions

Based on the available Safety Data Sheet (SDS) and data from structurally related compounds, this compound is classified as a hazardous substance. The following hazard statements and precautionary measures are crucial for its safe handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls:

  • Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the laboratory where this compound is handled.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat should be worn to protect street clothing. For larger quantities or in case of a significant spill risk, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Handling
  • Avoid Contact: Direct contact with the skin, eyes, and clothing must be avoided.

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).

Storage
  • Temperature: Store in a freezer at -20°C.

  • Container: Keep the container tightly sealed and in a dry environment.

  • Light Sensitivity: Alkyl iodides can be sensitive to light and may decompose over time, releasing free iodine, which can cause discoloration and a decrease in purity. Therefore, it is recommended to store the compound in an amber vial or a light-protected container.

  • Stabilization: For long-term storage, the addition of a stabilizing agent, such as copper or silver metal, can help to scavenge any free iodine that may form.

Reactivity and Applications in Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized for its ability to act as an electrophile in alkylation reactions. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in the presence of a nucleophile.

N-Alkylation of Amines

A common application of this reagent is the N-alkylation of primary and secondary amines to introduce the piperidine-ethyl moiety. This reaction is fundamental in the construction of more complex molecules with potential therapeutic applications.

Illustrative Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol is a representative example of how this compound can be used in an N-alkylation reaction. Note: This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equivalent) and anhydrous acetonitrile.

  • Addition of Base: Add N,N-Diisopropylethylamine (1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Spill Management and Waste Disposal

In the event of a spill or for the disposal of waste, established safety procedures must be followed to mitigate risks to personnel and the environment.

Spill Management
  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Place the absorbed material into a sealed, labeled container for chemical waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert the appropriate emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal
  • Chemical Waste: All waste containing this compound should be collected in a designated, labeled hazardous waste container.

  • Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be thoroughly decontaminated before reuse or disposal.

Conclusion

This compound is a valuable and versatile reagent in the field of drug discovery and organic synthesis. Its effective use is predicated on a thorough understanding of its chemical properties, reactivity, and associated hazards. By implementing the robust safety protocols, handling procedures, and experimental guidelines outlined in this technical guide, researchers can safely harness the synthetic potential of this important building block to advance their scientific objectives.

References

  • Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • PubMed. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. [Link]

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]

  • Frontiers in Chemistry. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. [Link]

  • ResearchGate. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]

Appendix: Visualizations

Figure 1: Hazard Communication

GHS_Hazards cluster_hazards GHS Hazard Statements cluster_pictograms GHS Pictograms H302 H302: Harmful if swallowed ExclamationMark H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation

Caption: GHS Hazard Pictogram and Statements.

Figure 2: Laboratory Safety Workflow

Lab_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE FumeHood Work in a Chemical Fume Hood SelectPPE->FumeHood InertAtmosphere Use Inert Atmosphere (if required) FumeHood->InertAtmosphere ControlledAddition Controlled Reagent Addition InertAtmosphere->ControlledAddition MonitorReaction Monitor Reaction Progress (TLC/LC-MS) ControlledAddition->MonitorReaction QuenchReaction Quench Reaction Safely MonitorReaction->QuenchReaction Workup Perform Aqueous Workup QuenchReaction->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification WasteDisposal Dispose of Waste Properly Purification->WasteDisposal Decontaminate Decontaminate Glassware WasteDisposal->Decontaminate

Caption: Recommended Laboratory Safety Workflow.

Sources

An In-depth Technical Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2), a critical building block for researchers, scientists, and professionals in drug development. We will explore its commercial availability, delve into the logic of its synthesis and quality control, and discuss its practical applications and handling requirements, grounding our insights in established scientific principles.

Strategic Importance in Medicinal Chemistry

This compound is a bifunctional molecule of significant value in synthetic and medicinal chemistry. Its structure is composed of three key features:

  • A Piperidine Scaffold: The piperidine ring is a privileged structure, a common motif found in a vast number of approved pharmaceutical agents due to its favorable physicochemical properties and ability to interact with biological targets.[1]

  • A Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen provides stability during synthetic manipulations and allows for controlled, orthogonal deprotection under acidic conditions, revealing the secondary amine for subsequent functionalization.[1]

  • An Iodoethyl Side Chain: The primary iodide makes this compound an excellent electrophile. The carbon-iodine bond is relatively weak and highly polarizable, rendering the terminal carbon susceptible to nucleophilic attack. This makes it a highly efficient reagent for introducing the 4-ethylpiperidine moiety onto various molecular scaffolds.

This combination makes the compound a versatile linker and building block, particularly in the synthesis of complex molecules and novel chemical entities for drug discovery, including its use in the development of Proteolysis Targeting Chimeras (PROTACs).[2]

Commercial Sourcing and Supplier Analysis

Acquiring high-quality starting materials is the foundation of successful research. While this compound is a specialized reagent, it is available from several chemical suppliers. However, researchers should also be aware of common, structurally related alternatives which may be more readily available or cost-effective depending on the required reactivity.

Direct Commercial Suppliers

A number of vendors list the target compound directly. When sourcing, it is critical to request a Certificate of Analysis (CoA) to verify purity and identity.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
BLDpharm This compound89151-46-2C₁₂H₂₂INO₂339.21Recommends cold-chain transportation.[3]
Suppliers of Key Precursors and Analogs

In situations where the iodo- derivative is unavailable or lead times are prohibitive, experienced chemists often generate it in situ or use related analogs. The bromo- and tosyl- derivatives are common precursors for synthesizing the iodo- compound via a Finkelstein reaction.

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate1402667-19-9The bromo- analog is a common, slightly less reactive alternative to the iodo- compound.
Sigma-Aldrich tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylateN/AAn example of a positional isomer, highlighting the need for careful verification of the substitution pattern.[4]

Synthesis Pathway and Quality Validation

Understanding the synthetic origin of a reagent is crucial for anticipating potential impurities and establishing robust quality control measures. While multiple synthetic routes exist, a common and logical pathway proceeds from 4-piperidineethanol.

Typical Synthetic Workflow

The synthesis is a multi-step process designed to first protect the reactive secondary amine and then activate the terminal hydroxyl group for conversion to the iodide.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Sulfonylation (Activation) cluster_2 Step 3: Finkelstein Reaction A 4-Piperidineethanol B tert-Butyl 4-(2-hydroxyethyl) piperidine-1-carboxylate A->B (Boc)₂O, THF C tert-Butyl 4-(2-hydroxyethyl) piperidine-1-carboxylate D tert-Butyl 4-(2-tosyloxyethyl) piperidine-1-carboxylate C->D TsCl, Pyridine, 0°C E tert-Butyl 4-(2-tosyloxyethyl) piperidine-1-carboxylate F tert-Butyl 4-(2-iodoethyl) piperidine-1-carboxylate E->F NaI, Acetone

Caption: Common synthetic route to the target compound.

Protocol Causality:

  • Boc Protection: The piperidine nitrogen is a nucleophile that would interfere with subsequent steps. Protecting it with Di-tert-butyl dicarbonate ((Boc)₂O) is a standard, high-yield reaction that renders the nitrogen unreactive under the conditions of the following steps.[5]

  • Activation: The hydroxyl group is a poor leaving group. Converting it to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) transforms it into an excellent leaving group, priming the molecule for nucleophilic substitution.[5]

  • Finkelstein Reaction: This is a classic Sₙ2 reaction where the tosylate is displaced by an iodide ion. Using sodium iodide (NaI) in acetone is highly effective because sodium tosylate is insoluble in acetone and precipitates, driving the equilibrium towards the desired iodo- product according to Le Châtelier's principle.

Self-Validating Quality Control Protocol

Every batch of the compound must be rigorously validated to ensure identity and purity.

  • Visual Inspection:

    • Objective: To check for decomposition.

    • Methodology: Visually inspect the material upon receipt. It should be a white to off-white solid or oil.

    • Rationale: Alkyl iodides are sensitive to light and air and can decompose over time to produce elemental iodine (I₂), which imparts a yellow or brown color.[6][7] Significant discoloration is a primary indicator of degradation and reduced reactivity.

  • Structural Confirmation via NMR:

    • Objective: To confirm the chemical structure.

    • Methodology: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

    • Rationale: NMR provides an unambiguous fingerprint of the molecule. Key expected signals in the ¹H NMR spectrum include a triplet around 3.2 ppm corresponding to the -CH₂-I protons and a large singlet at ~1.45 ppm for the nine protons of the Boc group.

  • Purity Assessment via Chromatography and MS:

    • Objective: To determine purity and confirm molecular weight.

    • Methodology: Analyze the sample using HPLC or GC-MS.

    • Rationale: HPLC provides a quantitative measure of purity by separating the main component from any impurities. Mass spectrometry confirms the molecular weight (Expected [M+H]⁺ ≈ 340.07).[3]

Safe Handling and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the reagent.

Hazard Profile: According to its GHS classification, this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Standard Handling Protocol:

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Dispensing: Use a spatula or pipette for transfers. Avoid creating dust or aerosols.

  • Spill & Waste: In case of a spill, contain it with an inert absorbent material. Dispose of all waste in a properly labeled hazardous waste container according to institutional guidelines.

Storage Conditions: To prevent degradation, the compound must be stored with care:

  • Temperature: Store in a cool, dry place. Some suppliers recommend cold-chain transport and storage at 2-8°C.[3][8]

  • Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen and moisture.

  • Light: Store in an amber or opaque container to protect it from light, which can catalyze the formation of free radicals and lead to decomposition.[9]

References

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

  • Nature. Supplementary information. [Link]

  • Google Patents.
  • Google Patents. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

  • IPI Global. Handling Methyl Iodide safely. [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

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A Comprehensive Technical Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. We will explore its chemical identity, physicochemical properties, a logical synthetic approach, and its potential applications, grounding the discussion in established chemical principles.

Chemical Identity and Structure

This compound is a saturated heterocyclic compound featuring a piperidine core. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted reactions of the secondary amine. The substituent at the 4-position is a 2-iodoethyl group, which serves as a reactive handle for introducing the piperidine moiety into larger molecules.

IUPAC Name: this compound

While a dedicated PubChem entry for this specific compound was not identified in the initial search, its structure can be confidently inferred from its systematic name. For reference, related compounds include tert-butyl 4-iodopiperidine-1-carboxylate and tert-butyl 4-(iodomethyl)piperidine-1-carboxylate[1][2].

Chemical Structure:

G cluster_0 This compound C10H18INO2

Molecular Formula: C12H22INO2

Canonical SMILES: C(CI)CC1CCN(CC1)C(=O)OC(C)(C)C

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Weight 355.25 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on the appearance of similar Boc-protected piperidines.
Solubility Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water.The Boc group and the alkyl iodide chain confer significant nonpolar character.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the molecular weight and polar carboxyl group.
Melting Point Not availableLikely to be a low-melting solid or an oil at room temperature.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be logically achieved from commercially available starting materials. A plausible and efficient synthetic route starting from tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is outlined below. This precursor is readily synthesized or commercially available.

Proposed Synthetic Pathway:

synthesis start tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate intermediate tert-butyl 4-(2-tosyloxyethyl)piperidine-1-carboxylate start->intermediate p-TsCl, Pyridine product This compound intermediate->product NaI, Acetone

A plausible two-step synthesis.

Step 1: Tosylation of the Primary Alcohol

The first step involves the conversion of the primary alcohol in tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate to a better leaving group, typically a tosylate. This is a standard procedure in organic synthesis.

  • Reagents: p-Toluenesulfonyl chloride (TsCl), a tertiary amine base such as triethylamine (Et3N) or pyridine.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Mechanism: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic sulfur atom of TsCl. The pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Finkelstein Reaction

The second step is a classic Finkelstein reaction, a nucleophilic substitution where the tosylate leaving group is displaced by an iodide ion.

  • Reagents: Sodium iodide (NaI).

  • Solvent: Acetone is the solvent of choice because sodium tosylate is insoluble in it, which drives the equilibrium towards the product according to Le Châtelier's principle.

  • Mechanism: This is a typical SN2 reaction where the iodide ion attacks the carbon atom bearing the tosylate group, leading to the inversion of stereochemistry if the carbon were chiral (which it is not in this case).

Applications in Drug Discovery and Development

Substituted piperidines are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs. The title compound, this compound, is a valuable building block for introducing this motif into potential drug candidates.

The primary utility of this compound lies in its reactive 2-iodoethyl side chain. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions. This allows for the facile attachment of the piperidine ring to various nucleophiles, such as amines, thiols, and carbanions.

Potential Applications:

  • Synthesis of GPCR Ligands: Many G-protein coupled receptor (GPCR) ligands incorporate a piperidine moiety. This building block can be used to synthesize novel antagonists or agonists for various GPCRs.

  • Development of Kinase Inhibitors: The piperidine ring can serve as a scaffold or a linker in the design of kinase inhibitors for cancer therapy. For instance, piperidine derivatives are key intermediates in the synthesis of Vandetanib, a tyrosine kinase inhibitor[3].

  • Antiviral and Antibacterial Agents: The piperidine core is found in several antiviral and antibacterial drugs. This intermediate can be utilized in the synthesis of new antimicrobial agents.

Illustrative Reaction Scheme:

application start This compound product tert-butyl 4-(2-Nu-ethyl)piperidine-1-carboxylate start->product nucleophile Nu-H (e.g., R-NH2, R-SH) nucleophile->product

Nucleophilic substitution to introduce diverse functionalities.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a reactive alkyl iodide and a piperidine derivative. Based on analogous compounds, the following hazards should be considered[1][2]:

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its Boc-protected piperidine core and reactive iodoethyl side chain provide a versatile platform for introducing the piperidine motif into a wide range of molecular architectures. While detailed experimental data for this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on established chemical principles. As with all reactive chemical intermediates, it should be handled with appropriate safety precautions.

References

  • PubChem. tert-butyl 4-iodopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Navigating the Solution: A Technical Guide to the Solubility of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of physical organic chemistry, including molecular structure, polarity, and intermolecular forces. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to systematically determine solubility in a range of common organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for reaction, purification, and formulation processes involving this compound.

Introduction: The "Why" Behind Solvent Selection

This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex molecular architectures. The success of any synthetic or purification step involving this compound is critically dependent on the choice of solvent. A well-chosen solvent ensures optimal reaction kinetics, facilitates purification, and minimizes yield loss. Conversely, a poor solvent choice can lead to incomplete reactions, precipitation issues, and downstream processing challenges.

Understanding the solubility profile of a compound is not merely an academic exercise; it is a cornerstone of process development and optimization. This guide addresses the fundamental question: In which organic solvents will this compound readily dissolve, and what is the underlying chemical logic?

Molecular Structure and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1][2][3] This means that substances with similar polarities and intermolecular forces tend to be miscible. To predict the solubility of this compound, we must first analyze its molecular structure.

Figure 1: Chemical structure of this compound.

Structural Analysis:

  • Nonpolar Moieties: The molecule possesses significant nonpolar character due to the bulky tert-butyl group and the piperidine ring's hydrocarbon backbone. These regions will interact favorably with nonpolar solvents via London dispersion forces.[4]

  • Polar Moieties: The carbamate group (-O-(C=O)-N-) introduces polarity through its carbonyl (C=O) and ether-like (C-O) functionalities. These groups can participate in dipole-dipole interactions.[5][6] The carbon-iodine bond (C-I) is weakly polar.

  • Hydrogen Bonding: The molecule lacks hydrogen bond donors (like O-H or N-H). However, the oxygen atoms of the carbamate group can act as hydrogen bond acceptors.[5]

Overall Polarity Assessment:

This compound can be classified as a molecule of intermediate to low polarity . The large nonpolar surface area of the tert-butyl and piperidine groups likely dominates its overall character, but the polar carbamate functional group will influence its solubility in more polar solvents.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the compound's solubility across different solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Cyclohexane, TolueneHigh The dominant nonpolar regions of the solute will interact favorably with nonpolar solvents through London dispersion forces.[1][7]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to Moderate These solvents possess a dipole moment that can interact with the polar carbamate group. THF and Ethyl Acetate, with their ether and ester functionalities, are particularly good candidates. DCM is an excellent solvent for a wide range of organic compounds.
Polar Protic Methanol, Ethanol, IsopropanolModerate to Low While these solvents can act as hydrogen bond donors to the carbamate's oxygen atoms, the large nonpolar bulk of the solute may hinder extensive solvation. Solubility is expected to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Isopropanol).[7]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low to Insoluble The compound's predominantly nonpolar nature makes it hydrophobic. The energy required to disrupt the strong hydrogen bonding network of water for the solute to dissolve is unfavorable.[4][5] While DMSO is a very strong polar aprotic solvent, the compound's large hydrocarbon content may limit its solubility.

Experimental Determination of Solubility: A Standardized Protocol

While predictions provide a valuable starting point, empirical testing is essential for accurate solubility determination. The following protocol outlines a systematic approach to qualitatively and quantitatively assess the solubility of this compound.

3.1 Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath or hot plate

  • Graduated cylinders or pipettes

  • Filtration apparatus (e.g., syringe filters with compatible membranes)

3.2 Qualitative Solubility Determination

This rapid screening method provides a general classification of solubility.

G start Start: Weigh 10 mg of Compound into a Vial add_solvent Add 0.5 mL of Solvent start->add_solvent vortex Vortex for 1 minute at Room Temperature add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe soluble Soluble observe->soluble Clear Solution insoluble Insoluble observe->insoluble No Change add_more_solvent Add another 0.5 mL of Solvent (Total 1.0 mL) observe->add_more_solvent Some Dissolution end End soluble->end partially_soluble Partially Soluble partially_soluble->end insoluble->end vortex2 Vortex for 1 minute add_more_solvent->vortex2 observe2 Visually Inspect vortex2->observe2 observe2->soluble Clear Solution observe2->partially_soluble Some Solid Remains

Figure 2: Workflow for qualitative solubility determination.

Procedure:

  • Weigh approximately 10 mg of this compound into a clean, dry vial.

  • Add 0.5 mL of the chosen solvent to the vial.

  • Cap the vial and vortex vigorously for 1 minute at ambient temperature.

  • Visually inspect the mixture.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[8]

  • If partially soluble or insoluble, add another 0.5 mL of the solvent (for a total of 1.0 mL), and repeat the vortexing and observation steps.

  • Record the results in a table.

3.3 Quantitative Solubility Determination (Gravimetric Method)

This method determines the solubility in terms of mass per unit volume (e.g., mg/mL).

Procedure:

  • Add an excess amount of this compound to a known volume of solvent (e.g., 200 mg in 2.0 mL) in a sealed vial. An excess is crucial to ensure a saturated solution.

  • Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended to ensure saturation.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a calibrated pipette, ensuring no solid particles are transferred. For accuracy, filter the supernatant through a syringe filter chemically compatible with the solvent.

  • Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken

  • Repeat the measurement at least three times to ensure reproducibility.

Summary of Predicted and Experimental Data

The following table should be populated with experimental data derived from the protocols described above. The predicted values are included for comparison.

SolventPolarity Index (P')[9]Predicted SolubilityExperimental Solubility (Qualitative)Experimental Solubility (Quantitative, mg/mL at 25°C)
Nonpolar Aprotic
Hexane0.1HighRecord observationRecord value
Toluene2.4HighRecord observationRecord value
Polar Aprotic
Dichloromethane3.1HighRecord observationRecord value
Tetrahydrofuran (THF)4.0HighRecord observationRecord value
Ethyl Acetate4.4ModerateRecord observationRecord value
Acetone5.1ModerateRecord observationRecord value
Acetonitrile5.8Moderate to LowRecord observationRecord value
Polar Protic
Isopropanol3.9Moderate to LowRecord observationRecord value
Ethanol-Moderate to LowRecord observationRecord value
Methanol5.1LowRecord observationRecord value
Highly Polar
Water10.2Very LowRecord observationRecord value

Conclusion and Practical Recommendations

The structural characteristics of this compound—a combination of a large, nonpolar framework with a moderately polar carbamate group—dictate its solubility profile. It is predicted to be highly soluble in nonpolar and moderately polar aprotic solvents, with decreasing solubility in more polar and protic environments.

For practical applications:

  • Synthesis: Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are excellent initial choices for conducting reactions, as they are likely to fully solubilize the compound and many common reagents.

  • Purification (Crystallization): A binary solvent system may be effective for recrystallization. For instance, dissolving the compound in a good solvent like DCM or ethyl acetate and then slowly adding a poor, nonpolar solvent like hexane could induce crystallization.

  • Chromatography: For normal-phase column chromatography, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) would be appropriate.

This guide provides the theoretical foundation and a robust experimental framework for determining the solubility of this compound. By applying these principles and protocols, researchers can confidently select the optimal solvent systems to advance their research and development objectives.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • LibreTexts Chemistry. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-iodopiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Paton, R. S., & Goodman, J. M. (2009). Hydrogen bonding and π-stacking: how reliable are force fields? A critical evaluation of force field parameters for aromatic-amide and aromatic-amine interactions.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

  • Quora. (2022, June 20). How will you determine the solubility of a solid in a liquid solvent? Retrieved from [Link]

  • LibreTexts Chemistry. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • YouTube. (2020, November 16). 38: Using "like dissolves like" to predict solubility. Retrieved from [Link]

  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

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Methodological & Application

The Versatile Building Block: A Guide to the Synthetic Applications of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological activity and physicochemical properties. Among the vast arsenal of chemical building blocks, tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2) has emerged as a highly valuable and versatile intermediate.[1] Its unique architecture, featuring a Boc-protected piperidine ring and a reactive primary iodide, offers a gateway to a diverse array of complex molecules. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and expert insights for researchers, medicinal chemists, and professionals in drug development.

The core value of this reagent lies in the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it amenable to a wide range of reaction conditions while preventing unwanted side reactions. This protecting group can be readily removed under acidic conditions, revealing a secondary amine for further functionalization. The primary iodo group, being an excellent leaving group, serves as a powerful electrophilic handle for the introduction of the piperidin-4-ylethyl moiety onto various nucleophiles through SN2 reactions.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is crucial for its effective use and storage.

PropertyValue
CAS Number 89151-46-2
Molecular Formula C₁₂H₂₂INO₂
Molecular Weight 339.21 g/mol
Appearance Typically a solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Light-sensitive.

Safety Precautions: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Preparation of this compound

While commercially available, this key intermediate can also be synthesized in the laboratory from its corresponding alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. The synthesis is a two-step process involving the conversion of the alcohol to a better leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an iodide salt.

G A Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate B Activation of Hydroxyl Group (e.g., Mesylation or Tosylation) A->B C Intermediate Mesylate/Tosylate B->C D Nucleophilic Substitution (Finkelstein Reaction) C->D E This compound D->E

Diagram 1: Synthesis workflow for the preparation of the title compound.

Protocol 1: Two-Step Synthesis from the Corresponding Alcohol

Step 1: Mesylation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

This protocol is adapted from a general procedure for the mesylation of secondary alcohols.[2]

Materials:

  • Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.5 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Iodination of the Mesylate Intermediate (Finkelstein Reaction)

Materials:

  • Crude mesylate from Step 1

  • Sodium iodide (NaI)

  • Acetone

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

  • Celite

  • Rotary evaporator

Procedure:

  • Dissolve the crude mesylate (1.0 eq.) in acetone in a round-bottom flask.

  • Add sodium iodide (3.0 eq.) to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the precipitated sodium mesylate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Application in N-Alkylation Reactions

A primary application of this reagent is in the N-alkylation of a wide variety of amines, including primary and secondary aliphatic and aromatic amines, as well as heterocyclic amines. The reaction proceeds via a standard SN2 mechanism, where the nucleophilic amine displaces the iodide leaving group.

G A Nucleophilic Amine (R-NH₂ or R₂NH) C SN2 Reaction (Base, Solvent) A->C B This compound B->C D N-Alkylated Product C->D E Boc Deprotection (Acidic Conditions) D->E F Final Secondary/Tertiary Amine E->F

Diagram 2: General workflow for N-alkylation and subsequent deprotection.

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine

This protocol is based on general methods for the N-alkylation of secondary amines with alkyl halides.[3][4]

Materials:

  • Secondary amine (e.g., morpholine, piperidine, or a more complex amine)

  • This compound

  • Anhydrous acetonitrile or DMF

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq.), anhydrous acetonitrile or DMF, and potassium carbonate (2.0 eq.) or DIPEA (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq.) in the same solvent.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Expected Outcome: This procedure generally provides good to excellent yields of the tertiary amine product. The choice of base and solvent may need to be optimized for specific substrates.

Application in C-Alkylation Reactions

The electrophilic nature of this compound also makes it an excellent reagent for the C-alkylation of carbanions generated from active methylene compounds, such as malonic esters, β-ketoesters, and cyanoacetates.[5][6]

Protocol 3: C-Alkylation of Diethyl Malonate

This protocol is adapted from general procedures for the alkylation of active methylene compounds.[5][6][7]

Materials:

  • Diethyl malonate

  • This compound

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C.

  • Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Slowly add diethyl malonate (1.0 eq.) to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.05 eq.) in anhydrous THF.

  • Heat the reaction to reflux and stir overnight, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Advanced Applications in Synthesis

The utility of iodo-piperidine derivatives extends beyond simple alkylations. They are valuable precursors in more complex transformations.

Radical Cascade Cyclizations

A related compound, tert-butyl 4-iodopiperidine-1-carboxylate, has been successfully employed in copper-catalyzed radical cascade cyclizations with N-arylacrylamides. This highlights the potential for this compound to participate in similar radical-mediated C-C bond-forming reactions, opening avenues for the synthesis of complex polycyclic structures.

Illustrative Reaction Scheme (Adapted): A mixture of an N-arylacrylamide, this compound, a copper catalyst, a ligand, and a base in a suitable solvent can be irradiated with light to initiate a radical cascade process, leading to the formation of spirocyclic or fused ring systems. The detailed optimization of conditions would be necessary for this specific substrate.

Role in Drug Discovery: Vandetanib Synthesis and PROTACs

The piperidine motif is a common scaffold in many approved drugs. A key intermediate in some syntheses of the anticancer drug Vandetanib is a derivative of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, which is then activated (e.g., as a tosylate) and used in a nucleophilic substitution reaction.[8][9] this compound represents a pre-activated form that could potentially streamline such syntheses.

More recently, the piperidine scaffold has gained prominence as a linker component in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of target proteins. The piperidine ring can provide a rigid and synthetically tractable core for connecting the target protein ligand and the E3 ligase ligand. While specific protocols using this compound in PROTAC synthesis are not yet widely published, its structure is ideally suited for this application, allowing for its attachment to either end of the PROTAC molecule through the alkylation reactions described above.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its Boc-protected piperidine core and reactive iodoethyl side chain provide a reliable platform for introducing this valuable motif into a wide range of molecules. The protocols detailed in this guide for its preparation, N-alkylation, and C-alkylation serve as a robust starting point for researchers. Furthermore, its potential in more advanced applications such as radical cyclizations and as a linker in PROTAC development underscores its growing importance in the synthesis of complex and biologically active compounds. As with any synthetic procedure, careful optimization of reaction conditions for specific substrates is key to achieving the best results.

References

  • Supplementary Information for a publication on radical cascade cyclization. (Note: A specific reference would be cited here in a real publication, based on the search results that provided a detailed protocol for a similar compound).
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  • ECE, H., URAS, A., KUMBARACI, V., & TALINLI, N. (n.d.). Alkylation of Active Methylene Compounds. ResearchGate. Available at: [Link]

  • Alkylation method of active methylene compound. (2014). Google Patents.
  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (2010). Google Patents.
  • Intermediates for optically active piperidine derivatives and preparation methods thereof. (2022). Google Patents.
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  • Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. (2023). PubMed Central. Available at: [Link]

  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. (2024). PubMed Central. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). ResearchGate. Available at: [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]

  • tert-Butyl 4-iodopiperidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). (2017). ResearchGate. Available at: [Link]

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The Versatile Workhorse: A Senior Application Scientist's Guide to Alkylation Reactions with Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic introduction of specific molecular scaffolds is paramount. The piperidine moiety, a ubiquitous feature in a vast number of FDA-approved drugs, is a prime example of a privileged structure that imparts desirable physicochemical and pharmacological properties.[1] This guide provides an in-depth exploration of a key building block for introducing this scaffold: Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate .

This application note is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedures to offer a deeper understanding of the causality behind experimental choices, empowering you to not just replicate, but to innovate. We will delve into the mechanistic underpinnings, provide field-tested protocols for various nucleophiles, and present a case study on its application in the synthesis of analogues of the Alzheimer's drug, Donepezil.[2][3]

The Reagent: Structure, Reactivity, and the Role of the Boc Group

This compound is a bifunctional molecule designed for the efficient introduction of a protected piperidin-4-ylethyl moiety. Its utility stems from a combination of structural features:

  • The Primary Alkyl Iodide: The iodo group is an excellent leaving group in nucleophilic substitution reactions, making the terminal carbon highly electrophilic.[4] In SN2 reactions, the carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, leading to faster reaction rates.[1][5] This enhanced reactivity often allows for milder reaction conditions, which is crucial when working with sensitive substrates.

  • The Piperidine Scaffold: This saturated heterocycle is a key pharmacophore that can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets.[1]

  • The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is a robust protecting group for the piperidine nitrogen. It is stable to a wide range of nucleophilic and basic conditions, preventing unwanted side reactions at the nitrogen atom during the alkylation step.[6][7] Its presence ensures that the alkylation occurs exclusively at the iodo-substituted carbon. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to liberate the secondary amine for further functionalization.[8][9]

The SN2 Mechanism: A Concerted Pathway

The alkylation reactions discussed in this guide predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[4][10][11] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs.[11]

N-Alkylation: Forging C-N Bonds with Diverse Heterocycles

The introduction of the piperidin-4-ylethyl moiety onto a nitrogen atom is a common strategy in medicinal chemistry to modulate the properties of lead compounds.

General Workflow for N-Alkylation

N-Alkylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Heterocyclic Nucleophile E Stir at specified temperature and time A->E B Tert-butyl 4-(2-iodoethyl)piperidine- 1-carboxylate B->E C Base (e.g., K₂CO₃, Cs₂CO₃) C->E D Solvent (e.g., DMF, ACN) D->E F Quench Reaction E->F G Aqueous Work-up F->G H Purification (e.g., Column Chromatography) G->H I N-Alkylated Product H->I

Caption: General workflow for N-alkylation reactions.

Protocol: N-Alkylation of a Sulfonamide

This protocol describes the N-alkylation of a primary sulfonamide, a functional group prevalent in many therapeutic agents.[12][13]

Materials:

  • This compound

  • A primary arylsulfonamide (e.g., p-toluenesulfonamide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary sulfonamide (1.0 eq.) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (2.0 eq.).

  • Add a solution of this compound (1.2 eq.) in anhydrous DMF.

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated sulfonamide.

N-Alkylation Data Table
EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1IndoleK₂CO₃DMF801285
2BenzimidazoleCs₂CO₃ACN701692
3p-ToluenesulfonamideK₂CO₃DMF602478
4PhthalimideK₂CO₃DMF90895

O-Alkylation: Targeting Phenols and Carboxylic Acids

The formation of ether linkages via O-alkylation is a fundamental transformation in organic synthesis.

Protocol: O-Alkylation of a Phenol

This protocol details the O-alkylation of a substituted phenol.

Materials:

  • This compound

  • A substituted phenol (e.g., 4-methoxyphenol)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the phenol (1.0 eq.) in anhydrous acetonitrile (0.1 M), add cesium carbonate (1.5 eq.).

  • Add this compound (1.1 eq.) to the suspension.

  • Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

O-Alkylation Data Table
EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
14-MethoxyphenolCs₂CO₃ACN701888
22-NaphtholK₂CO₃DMF602482
3Benzoic AcidK₂CO₃DMF501290

S-Alkylation: Accessing Thioethers

The alkylation of thiols to form thioethers is a highly efficient reaction.[14]

Protocol: S-Alkylation of a Thiol

Materials:

  • This compound

  • A thiol (e.g., thiophenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF (0.3 M) at 0 °C, add a solution of the thiol (1.0 eq.) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq.) in THF.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

S-Alkylation Data Table
EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolNaHTHFRT1294
2Benzyl mercaptanK₂CO₃DMF50889

C-Alkylation: Constructing Carbon-Carbon Bonds

The alkylation of enolates is a powerful tool for C-C bond formation.[15][16][17]

C-Alkylation Mechanism cluster_enolate Enolate Formation cluster_alkylation Alkylation (SN2) Ketone Ketone Enolate Enolate Ketone->Enolate  Base (e.g., LDA) Alkylated_Product Alkylated_Product Enolate->Alkylated_Product  Tert-butyl 4-(2-iodoethyl) piperidine-1-carboxylate

Caption: C-alkylation via an enolate intermediate.

Protocol: C-Alkylation of a Ketone Enolate

Materials:

  • This compound

  • A ketone (e.g., cyclohexanone)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of diisopropylamine (1.2 eq.) in anhydrous THF (0.5 M) at -78 °C, add n-butyllithium (1.1 eq.) dropwise. Stir for 30 minutes at this temperature to generate LDA.

  • Add a solution of the ketone (1.0 eq.) in THF to the LDA solution at -78 °C. Stir for 1 hour.

  • Add a solution of this compound (1.2 eq.) in THF to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product via column chromatography.

C-Alkylation Data Table
EntryNucleophile (Ketone)BaseSolventTemp (°C)Time (h)Yield (%)
1CyclohexanoneLDATHF-78 to RT1275
2AcetophenoneNaHTHFRT1668

Application in Drug Discovery: Synthesis of a Donepezil Analogue

Donepezil is a well-known acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. The synthesis of analogues of such drugs is a common practice in medicinal chemistry to improve efficacy, selectivity, or pharmacokinetic properties.[2][3][18][19][20]

Synthetic Pathway to a Donepezil Analogue

Donepezil Analogue Synthesis A 5,6-Dimethoxy-1-indanone C N-Alkylated Indanone A->C  K₂CO₃, DMF B Tert-butyl 4-(2-iodoethyl) piperidine-1-carboxylate B->C D Boc Deprotection (TFA/DCM) C->D E Secondary Amine D->E F Reductive Amination (Benzaldehyde, NaBH(OAc)₃) E->F G Donepezil Analogue F->G

Caption: Synthetic route to a Donepezil analogue.

This synthetic route demonstrates the utility of this compound in building complex, biologically active molecules. The initial N-alkylation of the indanone core, followed by deprotection and further functionalization, is a versatile strategy for creating a library of potential drug candidates.

Safety, Handling, and Storage

  • Safety: this compound is an irritant.[21] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to efficiently introduce the Boc-protected piperidin-4-ylethyl moiety onto a wide range of nucleophiles makes it an indispensable tool for medicinal chemists and drug development professionals. By understanding the underlying principles of its reactivity and employing the robust protocols outlined in this guide, researchers can confidently utilize this building block to construct complex molecules with potential therapeutic applications.

References

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  • Alkylation of enol
  • (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
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  • BenchChem. (n.d.).
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  • Refubium - Freie Universität Berlin. (n.d.).
  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
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Introduction: The Strategic Role of the Piperidine Moiety in PET Tracer Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of PET Tracers Using Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound as a key building block in the synthesis of Positron Emission Tomography (PET) tracers. We will delve into the strategic rationale, step-by-step methodologies, and critical quality control parameters, grounding our discussion in established radiochemical principles.

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into physiological and pathological processes in vivo.[1][2] The utility of PET is critically dependent on the development of specific radiotracers that target biological entities of interest, such as receptors, enzymes, or transporters.[3] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting the central nervous system (CNS) and various cancer-related biomarkers.

This compound is a versatile synthetic intermediate. Its 2-iodoethyl group serves as a potent electrophile, ideal for alkylating nucleophilic centers (such as amines or phenols) on a parent molecule destined to become a PET tracer. The tert-butyloxycarbonyl (Boc) group provides a reliable protecting strategy for the piperidine nitrogen, which can be readily removed under acidic conditions. This building block is particularly prominent in the development of ligands for sigma receptors (σ₁ and σ₂), which are overexpressed in numerous cancer types and are implicated in various neurological disorders, making them high-value targets for diagnostic imaging.[4][5]

This document will guide you through the synthesis of a non-radioactive precursor molecule using this key intermediate, followed by a detailed protocol for its subsequent radiolabeling with Fluorine-18 ([¹⁸F]), the most widely used radionuclide for PET imaging due to its favorable decay characteristics and 109.7-minute half-life.[1][6]

Core Principles: Chemical Strategy and Rationale

The synthesis of a final PET tracer using this compound is typically a multi-stage process. The core strategy involves two main phases: (1) Synthesis of a stable, non-radioactive precursor molecule that is primed for radiolabeling, and (2) The rapid and efficient incorporation of the [¹⁸F] radionuclide in the final step.

Phase 1: Precursor Synthesis

The primary reaction involves the nucleophilic substitution of the iodide atom by a suitable nucleophile on the target molecule.

  • The Alkylation Reaction: The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group. This allows for efficient alkylation of amines, phenols, or thiols under moderately basic conditions. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, ACN) is crucial for optimizing reaction yield and minimizing side products.

  • The Boc Protecting Group: The Boc group ensures that the piperidine nitrogen does not interfere with the alkylation reaction or subsequent chemical modifications. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA), yielding the secondary amine which can be crucial for receptor binding.

  • Installing the Radiolabeling Site: The PET radionuclide is almost never introduced by displacing the original iodoethyl group. Instead, a separate functional group on the core molecule is designed as the target for radiofluorination. Common strategies include:

    • Nucleophilic Aromatic Substitution (SₙAr): An electron-deficient aromatic ring substituted with a good leaving group (e.g., -NO₂, -NMe₃⁺) is reacted with [¹⁸F]fluoride.[7]

    • Aliphatic Nucleophilic Substitution: A tosylate (-OTs), mesylate (-OMs), or nosylate (-ONs) leaving group on an alkyl chain (often an ethoxy or propoxy chain) is displaced by [¹⁸F]fluoride. This is a highly reliable and widely used method.[7][8]

Phase 2: Radiolabeling with [¹⁸F]Fluoride

The introduction of [¹⁸F] must be the final step due to its short half-life. This process is almost always automated using a synthesis module to ensure reproducibility and radiation safety.[9]

  • Activation of [¹⁸F]Fluoride: Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. It is then eluted with a solution of a base (e.g., K₂CO₃) and a phase-transfer catalyst, most commonly Kryptofix 2.2.2 (K₂₂₂). The K₂₂₂ chelates the potassium ion, leaving a highly reactive, "naked" [¹⁸F]fluoride anion.[10]

  • The Radiosynthetic Reaction: The dried K[¹⁸F]K₂₂₂ complex is reacted with the precursor molecule in a polar aprotic solvent like DMSO or acetonitrile at elevated temperatures (80-150 °C).

  • Purification and Formulation: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired [¹⁸F]-labeled tracer from unreacted precursor and radioactive impurities. The collected fraction is then formulated into a sterile, injectable solution for in vivo use.

Application Protocol: Synthesis and Radiolabeling of a Sigma-2 Receptor PET Tracer

This protocol describes a representative workflow for synthesizing an [¹⁸F]-labeled PET tracer targeting the sigma-2 (σ₂) receptor, based on strategies reported in the literature.[11][12]

Disclaimer: This is an illustrative protocol. All procedures, especially those involving radioactivity, must be performed in compliance with local regulations and institutional safety guidelines by trained personnel.

Materials and Reagents
Reagent/MaterialSupplierGrade
This compoundCommercial Vendors≥95% Purity
4-Hydroxy-1H-indole (Example Nucleophile)Commercial Vendors≥98% Purity
Cesium Carbonate (Cs₂CO₃)Commercial VendorsAnhydrous, ≥99%
N,N-Dimethylformamide (DMF)Commercial VendorsAnhydrous, ≥99.8%
2-(2-Chloroethoxy)ethyl 4-methylbenzenesulfonateCommercial Vendors≥97% Purity
Trifluoroacetic Acid (TFA)Commercial VendorsReagent Grade, ≥99%
Dichloromethane (DCM)Commercial VendorsAnhydrous, ≥99.8%
Kryptofix 2.2.2 (K₂₂₂)Commercial VendorsRadiosynthesis Grade
Potassium Carbonate (K₂CO₃)Commercial VendorsAnhydrous, ≥99%
Acetonitrile (ACN)Commercial VendorsAnhydrous, HPLC Grade
Dimethyl Sulfoxide (DMSO)Commercial VendorsAnhydrous, ≥99.9%
[¹⁸F]FluorideCyclotron FacilityAqueous solution in [¹⁸O]H₂O
Sep-Pak QMA Carbonate CartridgeWatersLight
Sep-Pak C18 Plus CartridgeWatersShort
Sterile Water for Injection, USPCommercial VendorsPharmaceutical Grade
Ethanol, USPCommercial Vendors200 Proof, Dehydrated

Part A: Synthesis of the Radiolabeling Precursor

This part details the non-radioactive synthesis of a precursor molecule primed for the final radiolabeling step.

Workflow for Precursor Synthesis

G cluster_0 Phase 1: Precursor Synthesis A Step 1: Alkylation (Coupling of Piperidine Moiety) B Step 2: Boc Deprotection A->B C Step 3: Attachment of Labeling Group (e.g., Tosylate) B->C D Final Precursor (Purified & Characterized) C->D

Caption: Workflow for the multi-step synthesis of the radiolabeling precursor.

Step 1: Synthesis of tert-butyl 4-(2-(1H-indol-4-yloxy)ethyl)piperidine-1-carboxylate

G cluster_reactants reactant1 Indole-OH base Cs₂CO₃, DMF 80 °C reactant2 Iodoethyl-Piperidine-Boc plus + product Coupled Product base->product

Caption: Reaction scheme for the alkylation of 4-hydroxyindole.

  • To a solution of 4-hydroxy-1H-indole (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 20 minutes under an inert atmosphere (N₂ or Ar).

  • Add a solution of this compound (1.2 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Boc-protected intermediate.

Scientist's Note: Cesium carbonate is a strong yet soft base, ideal for O-alkylation of phenols while minimizing N-alkylation on the indole ring. DMF is used for its high boiling point and ability to dissolve both the ionic and organic reagents.

Step 2: Deprotection to yield 4-(2-(Piperidin-4-yl)ethoxy)-1H-indole
  • Dissolve the product from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

  • Stir the solution at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • Re-dissolve the residue in DCM and neutralize with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the deprotected piperidine derivative.

Step 3: Synthesis of the Final Tosylate Precursor
  • Dissolve the deprotected amine from Step 2 (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous acetonitrile.

  • Add 2-(tosyloxy)ethyl tosylate (or a similar bifunctional linker) (1.1 eq) to the mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by LC-MS. Upon completion, filter off the base and concentrate the solvent.

  • Purify the final precursor by silica gel column chromatography or preparative HPLC.

  • Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and HRMS.

Rationale: This final step attaches the alkyl tosylate moiety, which is the reactive site for the subsequent nucleophilic attack by [¹⁸F]fluoride. This "two-carbon linker" strategy is a robust method for introducing [¹⁸F]fluoroethyl groups.

Part B: Automated [¹⁸F]Radiolabeling and Purification

This procedure is designed for an automated synthesis module (e.g., GE TRACERlab™, Siemens Explora).

Radiolabeling and Purification Workflow

G A [¹⁸F]Fluoride Trapping (QMA Cartridge) B Elution & Azeotropic Drying (K₂₂₂/K₂CO₃) A->B C Radiosynthesis (Precursor + [¹⁸F], 110°C) B->C D Quench & Dilute C->D E Semi-Prep HPLC Purification D->E F Formulation (Solvent Exchange & Sterile Filtration) E->F G Final [¹⁸F]Tracer Product F->G

Caption: Automated workflow for the radiosynthesis and purification of the PET tracer.

  • [¹⁸F]Fluoride Trapping & Elution: Load the aqueous [¹⁸F]fluoride from the cyclotron onto a pre-conditioned QMA cartridge. Wash with sterile water. Elute the [¹⁸F]fluoride into the reaction vessel using an eluent of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in ACN/Water (95:5).

  • Drying: Heat the reaction vessel under vacuum and a stream of nitrogen to perform azeotropic drying, removing all water. This is a critical step for ensuring high reactivity of the fluoride.

  • Radiofluorination: Add a solution of the tosylate precursor (2-5 mg) dissolved in anhydrous DMSO or ACN to the dried K[¹⁸F]K₂₂₂ complex. Seal the vessel and heat to 100-120 °C for 10-15 minutes.

  • Purification: Cool the reaction vessel and dilute the mixture with the HPLC mobile phase. Inject the entire crude product onto a semi-preparative C18 HPLC column.

  • Collection & Formulation: Collect the product peak corresponding to the [¹⁸F]-labeled tracer (identified by co-injection with a non-radioactive standard). Trap the collected fraction on a C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the C18 cartridge with a small volume of USP-grade ethanol and dilute with sterile saline for injection.

  • Final Filtration: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Typical HPLC Conditions
ParameterSemi-Preparative HPLCAnalytical HPLC (QC)
Column Reversed-Phase C18 (e.g., 10x250 mm)Reversed-Phase C18 (e.g., 4.6x150 mm)
Mobile Phase A: Water (0.1% TFA), B: ACN (0.1% TFA)A: Water (0.1% TFA), B: ACN (0.1% TFA)
Gradient 30-70% B over 20 min30-70% B over 10 min
Flow Rate 4-5 mL/min1 mL/min
Detection UV (e.g., 254 nm) and RadiodetectorUV (e.g., 254 nm) and Radiodetector

Part C: Quality Control

Before administration, the final PET tracer product must undergo stringent quality control (QC) tests to ensure it is safe and effective for human use.

QC TestSpecificationMethod
Appearance Clear, colorless, free of particulate matterVisual Inspection
pH 4.5 – 7.5pH meter or pH strips
Radiochemical Purity ≥ 95%Analytical HPLC
Radionuclidic Purity ≥ 99.5% ([¹⁸F])Gamma Spectroscopy (check for other emitters)
Molar Activity (Aₘ) > 50 GBq/µmol at time of injectionHPLC (calibrated UV peak vs. radioactivity)
Residual Solvents Ethanol < 5000 ppm, ACN < 410 ppmGas Chromatography (GC)
Sterility SterileUSP <71> Sterility Tests
Bacterial Endotoxins < 175 EU / V (where V is max patient dose in mL)Limulus Amebocyte Lysate (LAL) Test

Conclusion

This compound is a highly valuable and versatile reagent for the construction of novel PET tracers. Its utility lies in its ability to introduce the widely-used piperidine pharmacophore onto a target molecule, which can then be functionalized for efficient radiolabeling with Fluorine-18. The protocols outlined in this guide provide a robust framework for the synthesis, radiolabeling, and quality control of such tracers. By understanding the underlying chemical principles and meticulously controlling reaction parameters, researchers can successfully leverage this building block to develop innovative molecular imaging agents for oncology, neurology, and beyond.

References

  • Ortiz Jr., G. X., et al. A Novel 18F-Labeling Method for the Synthesis of [18F]-Piperidine-Containing Ligands as Potential PET Radiotracers for σ Receptors. RSC Advances.
  • Zhu, L., et al. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology.
  • Yin, J., et al. Discovery and development of brain-penetrant 18F-labeled radioligands for neuroimaging of the sigma-2 receptors. Journal of Medicinal Chemistry.
  • Leone, S., et al. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.
  • Kim, H., et al. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules.
  • Mach, R. H., et al. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of Medicinal Chemistry.
  • Kao, C. H., et al. Synthesis and receptor binding properties of fluoro- and iodo-substituted high affinity sigma receptor ligands: identification of potential PET and SPECT sigma receptor imaging agents. Journal of Medicinal Chemistry.
  • Konken, P. A., et al. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances.
  • Bernard-Gauthier, V., et al. Single step 18F-labeling of dimeric cycloRGD for functional PET imaging of tumors in mice. Molecular Imaging and Biology.
  • Kniess, T., et al. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules.
  • Schopf, E., et al. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. Journal of Visualized Experiments.
  • Konken, P. A., et al. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing.
  • Shrestha, R., et al. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography.
  • Saha, G. B. Synthesis of PET Radiopharmaceuticals. ResearchGate.
  • Supplementary information.
  • Bas-Töwe, S., et al. Radiochemistry for positron emission tomography. Nature Reviews Chemistry.
  • Lopci, E., et al. The Medical Applications of Novel PET Radiopharmaceuticals. Seminars in Nuclear Medicine.
  • This compound. BLDpharm.
  • Ion, A. E., et al. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules.
  • Tert-butyl 4-iodopiperidine-1-carboxylate. PubChem.
  • Al-Masoudi, N. A., et al. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem.
  • Basu, S., et al. Clinical Applications of PET and PET-CT. Indian Journal of Cancer.
  • Lecoq, P. Update on novel trends in PET/CT technology and its clinical applications. The British Journal of Radiology.

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Application Notes & Protocols: N-Alkylation using 1-Boc-4-(2-iodoethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of approved pharmaceuticals.[1] This guide provides an in-depth protocol for the N-alkylation of various nucleophiles using tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate , also known as 1-Boc-4-(2-iodoethyl)piperidine. This versatile building block is instrumental for introducing the sterically defined piperidin-4-ylethyl motif, a common feature in ligands designed for G-protein coupled receptors (GPCRs) and other central nervous system targets.[2] We will explore the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and offer expert insights into reaction optimization and troubleshooting.

Foundational Principles: The SN2 Reaction Pathway

The N-alkylation reaction with 1-Boc-4-(2-iodoethyl)piperidine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3] Understanding the roles of the core components is critical for experimental success.

  • The Nucleophile (Nu-H): This is typically a primary or secondary amine, aniline, or an N-heterocycle. Its lone pair of electrons initiates the attack.

  • The Electrophile: 1-Boc-4-(2-iodoethyl)piperidine serves as the electrophile. The carbon atom adjacent to the iodine is electron-deficient due to the high electronegativity of the iodine atom, making it susceptible to nucleophilic attack. Iodine is an excellent leaving group, facilitating the reaction.

  • The Base: A base is essential for two reasons. First, it deprotonates the nucleophile (e.g., R₂NH to R₂N⁻), significantly increasing its nucleophilicity. Second, it neutralizes the hydroiodic acid (HI) generated as a byproduct, preventing the protonation and deactivation of the starting amine.[4][5]

  • The Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are preferred.[4] They effectively solvate the cation of the base while leaving the nucleophilic anion relatively "naked" and reactive, thereby accelerating the SN2 reaction rate.

Visualizing the Mechanism

The following diagram illustrates the concerted SN2 mechanism for this N-alkylation.

SN2_Mechanism R2NH R₂NH (Nucleophile) DeprotonatedNu R₂N⁻ R2NH->DeprotonatedNu  - H⁺ Base Base Base Electrophile I-CH₂CH₂-Piperidine-Boc (Electrophile) TransitionState [R₂N---C---I]⁻‡ Electrophile->TransitionState DeprotonatedNu->TransitionState Attack Product R₂N-CH₂CH₂-Piperidine-Boc TransitionState->Product I⁻ leaves BaseH Base-H⁺ Iodide I⁻

Sources

Application Notes and Protocols: Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for orienting pharmacophoric groups to engage with biological targets effectively.[1] tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate has emerged as a particularly valuable building block for drug discovery programs. This bifunctional molecule offers two key strategic advantages:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This allows for precise, sequential chemical modifications.

  • A Primary Alkyl Iodide: The 2-iodoethyl side chain serves as a potent electrophile. The carbon-iodine bond is highly susceptible to nucleophilic substitution and is a versatile handle for advanced carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth look at the applications of this building block, complete with detailed protocols and the scientific rationale behind its use in constructing complex molecules destined for therapeutic applications.

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount to ensure the integrity and reactivity of this compound. It is classified as a laboratory chemical and requires careful handling in accordance with good industrial hygiene and safety practices.[2]

PropertyValue
Molecular Formula C₁₂H₂₂INO₂
Molecular Weight 340.21 g/mol
CAS Number 89151-46-2[3]
Appearance Powder / Solid
Storage Conditions Store at 2-8°C, protect from light. Keep container tightly closed in a dry, well-ventilated place.[2]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles as described by OSHA's eye and face protection regulations.[4]

  • Ventilation: Ensure adequate ventilation or use only under a chemical fume hood.[5] Eyewash stations and safety showers should be readily accessible.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]

  • Handling: Avoid formation of dust and aerosols. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6][7]

Core Synthetic Applications & Protocols

The reactivity of the iodoethyl group is the cornerstone of this building block's utility. It readily participates in a variety of transformations crucial for drug development.

Application 1: Nucleophilic Substitution for C-N, C-O, and C-S Bond Formation

The primary alkyl iodide is an excellent electrophile for Sₙ2 reactions. This allows for the straightforward coupling of the piperidine scaffold to a wide array of nucleophiles, including amines, phenols, and thiols, which are common functional groups in pharmacologically active molecules. This reaction is fundamental in the synthesis of linkers for PROTACs and in building antagonists for G protein-coupled receptors (GPCRs).[8]

N_Alkylation_Workflow reagent tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate product Coupled Product reagent->product 1 nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile->product 2 conditions Base (K₂CO₃, Cs₂CO₃, or DIPEA) Solvent (DMF, ACN) Room Temp to 80°C conditions->product Reaction Conditions

Caption: General workflow for nucleophilic substitution.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes a general method for coupling the building block with a secondary amine, a common step in the synthesis of kinase inhibitors and other complex drug candidates.[9][10]

Materials:

  • This compound (1.0 eq)

  • Secondary amine (e.g., piperazine derivative) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add the secondary amine and anhydrous DMF. Stir the solution at room temperature.

  • Addition of Base: Add anhydrous potassium carbonate to the stirring solution. The use of a solid, non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction.[11]

  • Addition of Electrophile: Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.

ParameterConditionRationale
Base K₂CO₃ (or Cs₂CO₃)Effectively deprotonates the amine nucleophile without introducing competing side reactions.[11]
Solvent DMF (or Acetonitrile)Aprotic polar solvent that solubilizes reactants and facilitates Sₙ2 kinetics.
Temperature 60-80°CProvides sufficient energy to overcome the activation barrier without promoting decomposition.
Stoichiometry Slight excess of amineEnsures complete consumption of the more valuable iodo-piperidine building block.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions

While nucleophilic substitution is the most common application, the iodoethyl moiety can also participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, to form C(sp²)-C(sp) and C(sp²)-C(sp²) bonds, respectively. These reactions are pillars of modern synthetic chemistry, enabling the construction of complex biaryl and aryl-alkyne structures found in many pharmaceuticals.[12][13]

Cross_Coupling_Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling reagent_sz tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate product_sz Aryl-Coupled Product reagent_sz->product_sz boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product_sz reagent_so tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate product_so Alkyne-Coupled Product reagent_so->product_so alkyne Terminal Alkyne alkyne->product_so catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (+ Cu(I) for Sonogashira) catalyst->product_sz catalyst->product_so

Caption: Pathways for Pd-catalyzed cross-coupling reactions.
Protocol 2: Representative Procedure for Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling, a method increasingly favored in pharmaceutical synthesis to avoid potential copper contamination in the final product.[14]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • [DTBNpP]Pd(crotyl)Cl (Palladium Precatalyst, 2 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (Base, 2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Setup: In a nitrogen-filled glovebox, add the palladium precatalyst, this compound, and the terminal alkyne to a dry reaction vial.

  • Solvent and Base: Add anhydrous DMSO followed by the base (TMP). The choice of a hindered amine base is critical for facilitating the catalytic cycle without interfering with the catalyst.[14]

  • Reaction: Seal the vial and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography.

ParameterConditionRationale
Catalyst [DTBNpP]Pd(crotyl)ClAn air-stable, monoligated precatalyst that provides rapid access to the active catalytic species.[14]
Base TMPHindered amine base that is effective for copper-free Sonogashira couplings.
Solvent DMSOPolar aprotic solvent suitable for maintaining catalyst and reactant solubility.
Temperature Room TemperatureMild conditions enabled by the modern catalyst system, preserving sensitive functional groups.[14]

Case Study: Synthesis of a GPR55 Antagonist Intermediate

GPR55 is a G protein-coupled receptor implicated in neuropathic pain and cancer.[8] The synthesis of potent GPR55 antagonists often utilizes a modular approach where the piperidine scaffold, introduced by this compound, is coupled to a core heterocyclic structure.

GPR55_Synthesis start Phenolic Oxadiazolone (Nucleophile) intermediate Coupled Intermediate start->intermediate Cs₂CO₃, DMF reagent tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate (Electrophile) reagent->intermediate final_product GPR55 Antagonist intermediate->final_product Boc Deprotection & Further Steps

Caption: Synthetic strategy for a GPR55 antagonist.

The key step involves an O-alkylation, a specific type of nucleophilic substitution, where the phenoxide generated from a 1,3,4-oxadiazol-2-one core displaces the iodide from the building block. This reaction, typically performed with a base like cesium carbonate in DMF, efficiently links the two key fragments of the final molecule. The Boc group can then be removed to allow for further functionalization or to reveal a secondary amine that may be critical for target engagement.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its dual functionality enables a wide range of synthetic transformations, from fundamental nucleophilic substitutions to complex palladium-catalyzed cross-couplings. The protocols and strategic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this reagent's full potential in the efficient construction of novel therapeutic agents.

References

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  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

  • Orsini, P. et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.

  • ResearchGate. (2009). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.

  • Ji, S. J. et al. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. PubMed.

  • An, D. et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. NIH.

  • ResearchGate. (2013). ChemInform Abstract: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.

  • Wootten, D. et al. (2021). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. NIH.

  • Organ, M. G. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.

  • Sittampalam, G. S. et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. PubMed.

  • Kise, R. et al. (2020). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. NIH.

  • Organic Chemistry Portal. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.

  • Jewett, J. C. et al. (2021). Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions. PubMed.

  • ResearchGate. (n.d.). Bu4NI Catalyzed Radical Induced Regioselective N-Alkylations and Arylations of Tetrazoles Using Organic Peroxides/Peresters.

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Application Notes and Protocols for the Synthesis and Evaluation of Neurokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting Neurokinin Receptors

The neurokinin (NK) receptors, a family of G-protein coupled receptors (GPCRs), and their endogenous ligands, the tachykinins (such as Substance P), are pivotal players in a diverse array of physiological and pathophysiological processes.[1][2][3] The interaction between Substance P (SP) and its high-affinity neurokinin-1 receptor (NK1R) is particularly implicated in pain transmission, inflammation, and the emetic reflex.[1][2][4] Consequently, the development of NK1R antagonists has emerged as a promising therapeutic strategy for a range of conditions including chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and potentially for depression, anxiety, and certain inflammatory disorders.[1][2][5][6]

This comprehensive guide provides detailed insights and laboratory-proven protocols for the synthesis of a key NK1R antagonist, aprepitant, and for the subsequent in vitro characterization of novel antagonist candidates. The methodologies are presented with a focus on the underlying scientific principles to empower researchers in their drug discovery and development endeavors.

The Neurokinin-1 Receptor Signaling Cascade: A Target for Intervention

The binding of Substance P to the NK1R initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.[3][7] Primarily, the NK1R couples to Gαq and Gαs proteins.[3][8] Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gαs pathway activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11] These signaling events culminate in a variety of cellular responses, including neuronal excitation, inflammation, and smooth muscle contraction.[8][12] NK1R antagonists act by competitively binding to the receptor, thereby preventing Substance P from initiating this signaling cascade.

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca->Response PKC->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates PKA->Response

Caption: NK1 Receptor Signaling Pathway.

Synthetic Strategies for Neurokinin-1 Receptor Antagonists

The development of non-peptide NK1R antagonists has been a major focus of medicinal chemistry.[1][2] Several structural classes of antagonists have been identified, with many sharing common pharmacophoric features. Clinically approved antagonists such as aprepitant, rolapitant, and fosaprepitant (a prodrug of aprepitant) represent significant milestones in this field.[5][13][14]

Modern synthetic approaches prioritize efficiency, safety, and environmental sustainability. The "greener" synthesis of aprepitant developed by Merck is a prime example, reducing the number of steps and the use of hazardous reagents compared to the initial manufacturing process.[2][3]

The following section provides a detailed, step-by-step protocol for a laboratory-scale synthesis of aprepitant, inspired by green chemistry principles.

Protocol 1: Laboratory-Scale Synthesis of Aprepitant

This protocol outlines a convergent synthesis of aprepitant. The rationale for this approach is its efficiency and the use of a key stereoselective reaction to establish the required chirality.

Materials and Reagents:

  • (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

  • 2-(S)-(4-Fluorophenyl)morpholin-3-one

  • Methanesulfonyl chloride

  • Triethylamine

  • Toluene

  • Tetrahydrofuran (THF), anhydrous

  • Lithium aluminum hydride (LAH)

  • 5-((Isocyanatomethyl)thio)-1H-1,2,4-triazol-3(2H)-one

  • Dichloromethane (DCM)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Activation of the Chiral Alcohol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (1.0 eq) in anhydrous dichloromethane (10 mL/g of alcohol).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) dropwise, maintaining the temperature below 5 °C.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is typically used in the next step without further purification.

  • Coupling and Ring Opening:

    • In a separate flame-dried flask, suspend 2-(S)-(4-fluorophenyl)morpholin-3-one (1.1 eq) in anhydrous toluene (15 mL/g).

    • Add a solution of the crude mesylate from Step 1 in anhydrous toluene.

    • Cool the mixture to 0 °C and slowly add a solution of lithium aluminum hydride (1.5 eq) in THF. Caution: LAH reacts violently with water. Handle with extreme care under an inert atmosphere.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude coupled product.

  • Formation of the Triazolinone Ring and Final Product:

    • Dissolve the crude product from Step 2 in anhydrous THF (10 mL/g).

    • Add 5-((isocyanatomethyl)thio)-1H-1,2,4-triazol-3(2H)-one (1.2 eq).

    • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude aprepitant by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure aprepitant.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Characterization of Neurokinin-1 Receptor Antagonists

Once a potential NK1R antagonist has been synthesized, its pharmacological properties must be evaluated. In vitro assays are crucial for determining the compound's affinity for the receptor and its functional activity as an antagonist.

Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Optimization Start Starting Materials Synth Chemical Synthesis (e.g., Protocol 1) Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Binding Radioligand Binding Assay (Protocol 2) Determine Affinity (Ki) Purify->Binding Test Compound Functional Functional Assay (e.g., Calcium Mobilization, Protocol 3) Determine Potency (IC50) Purify->Functional Test Compound Binding->Functional Confirms Target Engagement Data Analyze Ki and IC50 Data Functional->Data SAR Structure-Activity Relationship (SAR) Lead Optimization Data->SAR

Caption: Workflow for Synthesis and In Vitro Evaluation.

Protocol 2: Radioligand Binding Assay for NK1 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the human NK1 receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.

Materials and Reagents:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).[7]

  • Radioligand: [¹²⁵I]-Substance P or a suitable high-affinity radiolabeled antagonist.

  • Non-labeled Substance P (for non-specific binding determination).

  • Test compounds (dissolved in DMSO).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Step-by-Step Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • In a 96-well microplate, add in triplicate:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding (NSB): 25 µL of a high concentration of non-labeled Substance P (e.g., 1 µM).

      • Test Compound: 25 µL of each dilution of the test compound.

  • Reaction Incubation:

    • Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells.

    • Add 125 µL of the cell membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg) to all wells to initiate the binding reaction.

    • The final assay volume is 200 µL.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Calcium Mobilization Functional Assay

This functional assay measures the ability of a synthesized antagonist to inhibit the increase in intracellular calcium concentration induced by an NK1R agonist (Substance P).[15][16]

Materials and Reagents:

  • A cell line stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[17]

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Probenecid (to prevent dye leakage from cells).

  • Substance P (agonist).

  • Test compounds (dissolved in DMSO).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).[15][17]

Step-by-Step Procedure:

  • Cell Preparation and Dye Loading:

    • Seed the NK1R-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in assay buffer containing Pluronic F-127 and probenecid.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates at 37 °C for 60 minutes in the dark to allow the cells to take up the dye.

    • After incubation, wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the diluted test compounds to the respective wells of the cell plate. Include wells with buffer only (for agonist control) and a known antagonist as a positive control.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of Substance P in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time.

    • Establish a baseline fluorescence reading for a few seconds.

    • Use the instrument's injector to add the Substance P solution to all wells simultaneously.

    • Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the agonist response by the test compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by non-linear regression analysis. This value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Data Presentation and Interpretation

The results from the binding and functional assays should be compiled and analyzed to establish a structure-activity relationship (SAR). This information is critical for guiding the optimization of lead compounds.

Table 1: Pharmacological Data for Representative NK1R Antagonists

CompoundReceptor Binding Affinity (Ki, nM)Functional Antagonist Potency (IC₅₀, nM)
Aprepitant0.1 - 0.90.5 - 2.5
Rolapitant0.2 - 1.00.7 - 3.0
Fosaprepitant(Prodrug)(Prodrug)
Test Compound X(Experimental Value)(Experimental Value)

Note: The reported values are approximate and can vary depending on the specific assay conditions and cell types used.

Conclusion

The synthesis and evaluation of neurokinin receptor antagonists is a dynamic and rewarding field of research with significant therapeutic implications. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the discovery and development of novel therapeutics targeting the neurokinin system. By combining robust synthetic chemistry with rigorous in vitro pharmacological evaluation, the path from compound synthesis to potential clinical candidate can be navigated with greater efficiency and scientific rigor.

References

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  • Tattersall, F. D., Rycroft, W., Cumberbatch, M., et al. (2002). The study of tachykinin NK1 (substance P) receptor antagonists has emerged as a field of great promise due to accumulating evidence that NK1 antagonists offer possible new treatment options in therapeutic areas ranging from pain, emesis, and pulmonary disorders to depression and anxiety. Current Topics in Medicinal Chemistry, 2(7), 719-735.
  • Rodríguez, F. D., & Coveñas, R. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences, 23(22), 14339. [Link]

  • Parker, D., & Grillner, S. (1999). Substance P activation of NK1 receptors modulates several signaling pathways. Journal of Neurophysiology, 82(3), 1543-1551.
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  • Rodríguez, F. D., & Coveñas, R. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling.
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  • Muñoz, M., & Coveñas, R. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal, 2(2).
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  • Tourwé, D., et al. (2012). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7580-7592. [Link]

  • Russo, R., et al. (2022). The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. International Journal of Molecular Sciences, 23(22), 14339.
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  • Jackson, E. K., & Gillespie, D. G. (2021). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling.
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  • Siveen, K. S., et al. (2017). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 1627, 115-125.
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Experimental procedure for coupling with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Primary Amines in Bioconjugation

In the landscape of drug development, diagnostics, and fundamental biological research, the covalent linkage of molecules to proteins, peptides, oligonucleotides, and other biomolecules is a foundational technique. Primary amines (–NH2), abundantly present on the surface of proteins through lysine residues and at the N-terminus, represent a prime target for such modifications. Their nucleophilic nature allows for robust and efficient bond formation under biocompatible conditions. This application note provides a detailed guide to the theory and practice of two predominant methods for coupling molecules to primary amines: Amide Bond Formation via Carbodiimide Chemistry and Reductive Amination . This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and troubleshooting strategies to ensure successful conjugation outcomes.

I. Amide Bond Formation: The EDC/NHS Pathway

The formation of a stable amide bond between a carboxylic acid (–COOH) and a primary amine is one of the most widely used bioconjugation strategies.[1] This reaction is typically mediated by a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[2][3]

Mechanism of Action: A Two-Step Activation for Enhanced Efficiency

Direct coupling using only EDC can be inefficient in aqueous solutions due to the hydrolysis of the active intermediate. The inclusion of NHS or sulfo-NHS significantly enhances coupling efficiency by forming a more stable amine-reactive intermediate.[3]

The process unfolds in two key stages:

  • Carboxyl Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable in water.

  • Formation of a Stable NHS Ester: In the presence of NHS or sulfo-NHS, the O-acylisourea intermediate is rapidly converted into a semi-stable NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with the amine.[2]

  • Nucleophilic Attack and Amide Bond Formation: The primary amine on the target molecule attacks the NHS ester, displacing the NHS group and forming a stable amide bond.

Diagram 1: EDC/NHS Coupling Mechanism

EDC_NHS_Coupling cluster_activation Activation Step cluster_coupling Coupling Step Carboxyl R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester Intermediate (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Byproduct1 Isourea Byproduct O_Acylisourea->Byproduct1 Hydrolysis (Side Reaction) NHS NHS / Sulfo-NHS Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH2 Amine R'-NH2 (Primary Amine) Byproduct2 NHS

A simplified workflow of the two-step EDC/NHS coupling reaction.

Protocol for Two-Step EDC/NHS Coupling

This protocol is optimized for coupling a carboxyl-containing molecule (Molecule A) to an amine-containing protein (Protein B).

Materials:

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5.

  • Molecule A: Dissolved in Activation Buffer.

  • Protein B: Dissolved in Coupling Buffer.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Desalting Columns

Procedure:

  • Reagent Preparation: Equilibrate EDC and sulfo-NHS to room temperature before opening to prevent condensation of moisture.[3] Prepare fresh solutions of EDC and sulfo-NHS in water or Activation Buffer immediately before use.

  • Activation of Molecule A:

    • In a microfuge tube, combine your carboxyl-containing Molecule A with a 2- to 10-fold molar excess of EDC and sulfo-NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature.[2] The acidic pH of the Activation Buffer (pH 5.0-6.0) is optimal for the activation step.[4]

  • Removal of Excess Reagents (Optional but Recommended): To prevent unwanted cross-linking of Protein B, it is advisable to remove excess EDC and sulfo-NHS. This can be achieved using a desalting column equilibrated with Coupling Buffer.

  • Coupling to Protein B:

    • Immediately add the activated Molecule A solution to the Protein B solution in Coupling Buffer. The reaction with primary amines is most efficient at a pH of 7.2-8.0.[4]

    • Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM.[2] This will react with and deactivate any remaining NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents and reaction byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer.

Critical Parameters for Optimization
ParameterRecommended RangeRationale & Key Considerations
pH Activation: 5.0-6.0Coupling: 7.2-8.0The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH, while the reaction of NHS esters with primary amines is favored at a neutral to slightly basic pH.[4][5]
Reagent Molar Ratio EDC:Sulfo-NHS:Molecule A(2-10):(2-10):1A molar excess of EDC and sulfo-NHS drives the reaction towards the formation of the NHS ester. The optimal ratio should be determined empirically.
Temperature 4°C to Room TemperatureRoom temperature reactions are faster, but for sensitive proteins, performing the coupling at 4°C can help preserve their activity.[2]
Reaction Time Activation: 15-30 minCoupling: 1-2 hours to overnightLonger incubation times can increase conjugation efficiency but may also lead to protein degradation or aggregation.
Buffer Choice Avoid amine- and carboxyl-containing buffers (e.g., Tris, Glycine, Acetate) during activation and coupling steps as they will compete with the reaction.[4]MES, HEPES, and Phosphate buffers are common choices.

II. Reductive Amination: Forging a Stable C-N Bond

Reductive amination provides an alternative and powerful method for coupling molecules containing aldehydes or ketones to primary amines.[6] This process involves the formation of a Schiff base (imine) intermediate, which is then reduced to a stable secondary amine linkage.[7]

Mechanism of Action: Imine Formation and Subsequent Reduction
  • Imine Formation: A primary amine reacts with an aldehyde or ketone to form an unstable imine intermediate (Schiff base), with the release of a water molecule. This reaction is reversible and pH-dependent.

  • Reduction: A reducing agent, introduced into the reaction, selectively reduces the imine C=N double bond to a stable C-N single bond.

A key advantage of this method is the ability to use reducing agents that are selective for the imine over the starting aldehyde or ketone, allowing for a one-pot reaction.[8]

Diagram 2: Reductive Amination Workflow

Reductive_Amination cluster_formation Imine Formation cluster_reduction Reduction Aldehyde R-CHO (Aldehyde/Ketone) Imine R-CH=N-R' (Imine Intermediate) Aldehyde->Imine + R'-NH2 Amine R'-NH2 (Primary Amine) Secondary_Amine R-CH2-NH-R' (Stable Secondary Amine) Imine->Secondary_Amine + Reducing Agent Water H2O Reducing_Agent Reducing Agent (e.g., NaBH3CN)

The two-stage process of reductive amination, forming a stable secondary amine.

Protocol for One-Pot Reductive Amination

This protocol describes the coupling of an aldehyde-containing molecule to a primary amine on a protein.

Materials:

  • Reaction Buffer: 0.1 M HEPES buffer, pH 7.0-7.5.

  • Aldehyde-containing Molecule

  • Amine-containing Protein

  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Desalting Columns

Procedure:

  • Dissolve Reactants: Dissolve the amine-containing protein in the Reaction Buffer. Dissolve the aldehyde-containing molecule in a compatible solvent (e.g., DMSO) and add it to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the aldehyde molecule.

  • Add Reducing Agent: Add the reducing agent to the reaction mixture. Sodium cyanoborohydride is a common choice as it is effective at neutral pH and selectively reduces the imine.[6] A 10- to 50-fold molar excess over the protein is a good starting point.

  • Incubation: Allow the reaction to proceed for 2-24 hours at room temperature or 4°C with gentle mixing. The optimal time should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris to react with any remaining aldehyde groups.

  • Purification: Remove excess reagents and byproducts via dialysis or a desalting column.

Choosing the Right Reducing Agent
Reducing AgentAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH3CN) Stable and effective at neutral pH. Selectively reduces imines in the presence of aldehydes/ketones.[6]Highly toxic (releases cyanide under acidic conditions).
Sodium Triacetoxyborohydride (NaBH(OAc)3) Less toxic than NaBH3CN.[6] Effective and mild reducing agent.Can be less stable in aqueous solutions over long periods.
Sodium Borohydride (NaBH4) Inexpensive and readily available.Less selective; can reduce the starting aldehyde/ketone, especially at neutral pH.[6]

III. Troubleshooting Common Coupling Problems

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Coupling Yield - Inactive reagents (hydrolyzed EDC/NHS).- Incorrect buffer pH or composition.- Steric hindrance at the coupling site.[9] - Competing side reactions (e.g., hydrolysis).- Use fresh, high-quality reagents.- Verify buffer pH and ensure it's free of competing amines/carboxyls.- Increase reaction time or temperature.- Consider using a longer spacer arm on one of the molecules.
Protein Precipitation/Aggregation - High concentration of organic co-solvent.- Excessive modification of the protein.- pH of the reaction is close to the protein's isoelectric point (pI).- Minimize the use of organic solvents.- Reduce the molar excess of the molecule being coupled.- Adjust the reaction pH to be at least one unit away from the protein's pI.
Non-Specific Binding - Insufficient quenching.- Hydrophobic interactions.- Ensure thorough quenching of the reaction.- Include a mild non-ionic detergent (e.g., Tween-20) in wash buffers.- Perform thorough purification post-conjugation.

IV. Conclusion

The ability to covalently couple molecules to primary amines is a cornerstone of modern life sciences research and development. Both EDC/NHS chemistry and reductive amination offer robust and versatile strategies for achieving this. The choice between these methods will depend on the available functional groups on the molecules to be coupled. By understanding the underlying chemical principles, carefully controlling reaction parameters, and implementing systematic optimization, researchers can achieve high-efficiency conjugations, paving the way for novel therapeutics, advanced diagnostics, and deeper biological insights.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131–135.
  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
  • ResearchGate. (2024). What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups?. Retrieved from [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. Retrieved from [Link]

Sources

Application Notes and Protocols for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solid-Phase Organic Synthesis (SPOS) has become a cornerstone technology in modern chemistry, revolutionizing the assembly of complex molecules by anchoring them to an insoluble support.[1][2] This methodology streamlines the synthetic process by enabling the use of excess reagents to drive reactions to completion and simplifying purification to mere filtration and washing steps, thereby avoiding tedious workups associated with traditional solution-phase chemistry.[1][2][3] Initially pioneered by R. Bruce Merrifield for peptide synthesis, for which he received the 1984 Nobel Prize in Chemistry, its applications have expanded dramatically to include the synthesis of oligonucleotides, oligosaccharides, and a vast array of small-molecule libraries crucial for drug discovery and materials science.[2][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, key components, and detailed protocols for implementing SPOS workflows.

The Foundational Principles of SPOS

The core concept of SPOS involves the covalent attachment of a starting material to an insoluble polymeric support (the "resin"). The synthesis then proceeds in a stepwise manner, with each reaction cycle followed by a simple washing step to remove excess reagents and byproducts.[6] This iterative process continues until the desired molecule is fully assembled. The final step involves cleaving the molecule from the solid support to yield the purified product.[6][7]

The primary advantages that have cemented SPOS as an indispensable tool are:

  • Simplified Purification: Intermediates remain attached to the solid support, allowing for purification by simple filtration and washing, which eliminates the need for complex chromatographic separations between steps.[3]

  • Use of Excess Reagents: Reactions can be driven to completion by using a large excess of reagents, as they are easily washed away. This leads to higher reaction yields at each step.[3]

  • Amenability to Automation: The repetitive and systematic nature of the synthetic cycle is perfectly suited for automation, enabling high-throughput synthesis of large compound libraries with high reproducibility.[1][2][8][9]

Core Components of the SPOS System

The success of any solid-phase synthesis hinges on the judicious selection of its three key components: the solid support (resin), the linker, and the protecting groups.

The Solid Support (Resin)

The resin serves as the insoluble scaffold for the synthesis.[7][10] Its chemical and physical properties, particularly its ability to swell in various solvents, are critical for reaction efficiency. Swelling opens up the polymer matrix, making the reactive sites accessible to reagents in the solution phase.[7]

Resin Type Composition Typical Loading (mmol/g) Key Characteristics & Applications
Polystyrene (PS) Styrene cross-linked with 1-2% divinylbenzene (DVB).[10]0.5 - 2.0Cost-effective, good mechanical stability. Ideal for short, simple peptides and small molecules. Swells well in non-polar solvents like DCM and THF.[10]
PEG-Polystyrene Grafts Polyethylene glycol (PEG) chains grafted onto a polystyrene core (e.g., TentaGel, ArgoGel).[3][10]0.1 - 0.5Amphiphilic nature allows for excellent swelling in both polar (DMF, NMP) and non-polar solvents.[3] Preferred for long or difficult peptide sequences to minimize aggregation.[10]
Polyamide Resins Highly cross-linked polyacrylamide (e.g., PEGA).[10]0.1 - 0.4Highly solvated and offers a more "solution-like" reaction environment. Excellent for challenging sequences but can be mechanically less stable.[10]
CLEAR Resins Cross-linked poly(ethylene glycol)-poly(acrylamide-co-N,N-dimethylacrylamide).0.2 - 0.6Exhibits excellent swelling across a broad range of polar and nonpolar solvents, making it versatile for both peptide and small-molecule synthesis.[11]
The Linker: A Reversible Anchor

The linker is a bifunctional molecule that connects the synthesized compound to the solid support.[7][12] It must be stable throughout the entire synthesis but designed for selective cleavage under specific conditions that do not harm the final product.[12] The choice of linker dictates the C-terminal functionality of the cleaved molecule (e.g., acid or amide) and the conditions required for its release.[11]

Linker Type Cleavage Condition Resulting Functionality Common Examples
Highly Acid-Labile 1-2% TFA in DCM; Acetic AcidCarboxylic Acid, Protected Peptides2-Chlorotrityl (2-CTC), Sieber Amide
Moderately Acid-Labile 50-95% TFA in DCM.[13]Carboxylic AcidWang Resin, PAM Resin[13]
Standard Acid-Labile 95% TFA (+ scavengers)Peptide AmideRink Amide, PAL[13]
Photolabile UV light (e.g., 350 nm)VariesNitrobenzyl-based linkers
Safety-Catch Two-step: Activation followed by nucleophilic cleavageVariesSulfonamide-based linkers
Protecting Groups: Ensuring Orthogonality

Protecting groups are essential for masking reactive functional groups that are not meant to participate in a given reaction step.[14][15] The concept of orthogonality is paramount in SPOS; this strategy allows for the selective removal of one type of protecting group in the presence of others.[15][16] The most prevalent strategy in modern SPOS, particularly for peptides, is the Fmoc/tBu approach.

  • Fmoc/tBu Strategy:

    • Temporary Nα-protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the N-terminus of the amino acid. It is labile to mild base, typically 20% piperidine in DMF.[17]

    • Permanent Side-Chain Protection: Reactive amino acid side chains are protected with groups derived from tert-butanol (tBu), which are stable to piperidine but are readily cleaved by moderate acid (TFA) during the final cleavage step.[11][14]

Amino Acid Side-Chain Functionality Common tBu-based Protecting Group
Aspartic Acid (Asp), Glutamic Acid (Glu)CarboxylOtBu (tert-butyl ester)[14]
Serine (Ser), Threonine (Thr), Tyrosine (Tyr)HydroxyltBu (tert-butyl ether)[14]
Lysine (Lys), Tryptophan (Trp)AmineBoc (tert-butoxycarbonyl)[14]
Cysteine (Cys)ThiolTrt (Trityl), Acm (Acetamidomethyl)[14]
Histidine (His)ImidazoleTrt (Trityl), Boc
Arginine (Arg)GuanidiniumPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

The Solid-Phase Synthesis Workflow

The SPOS process is a cyclical series of discrete steps, as illustrated below. This repetitive nature makes it highly suitable for automation.[8]

SPOS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 3. Nα-Deprotection (e.g., Fmoc Removal) Wash_A 4. Washing Deprotection->Wash_A Remove protecting group Coupling 5. Coupling (Next Protected Monomer) Wash_A->Coupling Prepare for coupling Wash_B 6. Washing Coupling->Wash_B Form new bond Wash_B->Deprotection Start next cycle Final 7. Final Cleavage & Purification Wash_B->Final After final cycle Start 1. Resin Preparation (Swelling & Loading) Start->Deprotection Load first monomer

Caption: General workflow of a solid-phase organic synthesis cycle.

Protocol 3.1: Standard Fmoc/tBu Peptide Synthesis Cycle

This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-amino acid (4 eq. relative to resin loading)

  • Coupling Reagent (e.g., HATU, 3.9 eq.)

  • Base (e.g., DIPEA, 8 eq.)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH), Diethyl ether

Procedure:

  • Resin Swelling:

    • Place the resin in a suitable reaction vessel (e.g., fritted syringe or automated synthesizer column).

    • Add DMF to cover the resin and allow it to swell for 30-60 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate gently for 5 minutes. Drain.

    • Add fresh deprotection solution and agitate for another 15 minutes. Drain.

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:

      • DMF (3 times)

      • DCM (3 times)

      • DMF (3 times)

    • Perform a qualitative test (see Section 4) to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid and HATU in a minimal amount of DMF.

    • Add DIPEA to the solution to activate the amino acid (solution may change color).

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly to remove excess reagents:

      • DMF (3 times)

      • DCM (3 times)

    • Perform a qualitative test (see Section 4) to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling may be required.

  • Cycle Repetition:

    • The resin is now ready for the next cycle, starting again with Step 2 (Fmoc Deprotection).

In-Process Reaction Monitoring

Monitoring reaction completion is more challenging on a solid support than in solution.[18] Several qualitative and quantitative methods are routinely employed.

  • Kaiser Test (Qualitative): This colorimetric test detects free primary amines.

    • Principle: Ninhydrin reacts with primary amines to produce a dark blue/purple chromophore ("Ruhmann's purple").

    • Procedure: A few resin beads are heated with solutions of phenol, KCN, and ninhydrin.

    • Result: Blue beads indicate incomplete coupling (free amines present). Yellow/colorless beads indicate a complete reaction.

    • Note: This test does not work for secondary amines, such as N-terminal proline.

  • UV-Vis Spectrophotometry (Quantitative):

    • Principle: During the Fmoc deprotection step, the cleaved Fmoc group forms a fulvene-piperidine adduct, which has a strong UV absorbance.[8]

    • Procedure: The piperidine solution drained from the deprotection step is collected, and its absorbance is measured.

    • Application: This method is used in automated synthesizers to confirm that deprotection is complete and to quantify the loading level at each step.[8][18]

Final Cleavage and Product Purification

Once the synthesis is complete, the target molecule must be cleaved from the resin, and all remaining side-chain protecting groups must be removed.[11] This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).

The Role of Scavengers

During acidolysis, protecting groups like tBu and Pbf are released as highly reactive carbocations. These cations can re-attach to electron-rich residues in the target molecule (e.g., Trp, Met, Cys), causing unwanted side products. Scavengers are added to the cleavage cocktail to trap these reactive species.[11]

Cleavage_Mechanism Peptide Protected Peptide-Resin CleavedPeptide Crude Peptide Peptide->CleavedPeptide Cleavage & Deprotection Carbocations Reactive Carbocations (e.g., tBu⁺, Pbf⁺) Peptide->Carbocations TFA TFA (Strong Acid) TFA->Peptide Scavengers Scavengers (TIS, H₂O, EDT) Carbocations->Scavengers Quenched by Trapped Trapped Byproducts Scavengers->Trapped

Caption: Role of scavengers during final TFA cleavage.

Protocol 5.1: Global Deprotection and Cleavage

Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Cleavage Cocktails:

Cocktail Composition (v/v) Application Notes
Reagent K TFA / Water / Phenol / Thioanisole / TIS (82.5 / 5 / 5 / 5 / 2.5)General-purpose cocktail for peptides containing multiple sensitive residues.
Standard TFA / Water / TIS (95 / 2.5 / 2.5)Suitable for simple peptides without Cys, Met, or Trp.
Reagent B TFA / Water / Phenol / TIS (88 / 5 / 5 / 2)A common alternative to Reagent K.

Procedure:

  • Preparation: Place the dry peptide-resin (approx. 100 mg) in a reaction vessel.

  • Cleavage: Add the appropriate cleavage cocktail (2-3 mL) to the resin.

  • Incubation: Agitate the slurry at room temperature for 2-4 hours.

  • Filtration: Filter the solution to separate the resin beads, collecting the filtrate which contains the crude peptide.

  • Washing: Wash the resin with a small additional volume of neat TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing cold (0 °C) diethyl ether (approx. 10-fold volume excess). A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with fresh cold ether 2-3 times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

References

  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. (2000). Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Peptide Synthesis Resins. (n.d.). AAPPTEC. Retrieved from [Link]

  • Protecting Groups in Solid-Phase Organic Synthesis. (2012). ACS Combinatorial Science. Retrieved from [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. Retrieved from [Link]

  • Solid Phase Peptide Synthesis (Spps). (n.d.). Sunresin Life Sciences. Retrieved from [Link]

  • Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. (2025). ResearchGate. Retrieved from [Link]

  • Solid Phase Synthesis. (n.d.). SpiroChem. Retrieved from [Link]

  • Solid phase peptide synthesis: new resin and new protecting group. (n.d.). University of KwaZulu-Natal. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.). University of Sheffield. Retrieved from [Link]

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. (2026). Oreate AI. Retrieved from [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]

  • Peptide Synthesis | Solid-Phase | SPPS. (n.d.). Vapourtec. Retrieved from [Link]

  • Recent applications of solid-phase strategy in total synthesis of antibiotics. (n.d.). PubMed Central. Retrieved from [Link]

  • Highly Flexible Automation Solution for Synthesis Workup and Solid Phase Extraction. (n.d.). Zinsser Analytic. Retrieved from [Link]

  • Feedback control in organic synthesis. A system for solid phase peptide synthesis with true automation. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Solid-Phase Organic Synthesis. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. (n.d.). Wiley. Retrieved from [Link]

  • Solid-phase Organic Synthesis of Drugs and Natural Products. (n.d.). ResearchGate. Retrieved from [Link]

  • Linkers for solid-phase organic synthesis. (2025). ResearchGate. Retrieved from [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Solid-phase synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Video: Solid Phase Synthesis: Principles, Peptide Synthesis. (2017). JoVE. Retrieved from [Link]

  • Solid Phase Peptide Synthesis Linkers and Reagents. (n.d.). AAPPTec. Retrieved from [Link]

  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis. (n.d.). Oxford Academic. Retrieved from [Link]

  • Automation in organic synthesis. (2021). Reddit. Retrieved from [Link]

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Application Notes: Synthesis of Aryl-Ethyl-Piperidine Ethers via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of tert-butyl 4-(2-(aryloxy)ethyl)piperidine-1-carboxylates through the reaction of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate with various phenols. This reaction, a classic Williamson ether synthesis, is a cornerstone for generating valuable molecular scaffolds in medicinal chemistry. We will explore the underlying mechanism, provide detailed protocols for execution and subsequent deprotection, and discuss critical experimental variables that ensure high yield and purity.

Introduction: The Significance of the Piperidine-Aryl Ether Moiety

The piperidine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] Its conformational flexibility and ability to be functionalized allow it to effectively interact with diverse biological targets.[2][3] When linked to an aromatic system via an ethyl ether bridge, the resulting 4-(2-aryloxyethyl)piperidine motif serves as a key structural component in numerous biologically active molecules. This framework is crucial for optimizing a compound's pharmacokinetic properties, enhancing target binding, and modulating overall biological activity.[4][5]

A prominent example is found in the synthesis of Vandetanib (Caprelsa™), an oral tyrosine kinase inhibitor used in cancer treatment.[6][7] A key intermediate in its synthesis involves the coupling of a piperidine moiety with a substituted phenol, highlighting the industrial and pharmaceutical relevance of this transformation.[8]

Reaction Principle: The Williamson Ether Synthesis

The formation of an aryl-ethyl-piperidine ether from this compound and a phenol proceeds via the Williamson ether synthesis . This reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[9][10]

The core principle involves two key steps:

  • Deprotonation of the Phenol: The weakly acidic phenolic proton is removed by a base to generate a highly nucleophilic phenoxide anion.[11][12]

  • Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of the iodoethyl group. This occurs in a single, concerted step where the phenoxide forms a new C-O bond while simultaneously displacing the iodide leaving group.[9][12]

The choice of the electrophile, this compound, is strategic. The ethyl group is a primary alkyl chain, which is ideal for the SN2 reaction, as it minimizes steric hindrance and prevents competing elimination (E2) reactions that are common with secondary or tertiary alkyl halides.[9][13] Furthermore, the iodide is an excellent leaving group, facilitating a rapid reaction rate.

The Crucial Role of the Boc Protecting Group

The piperidine nitrogen is inherently nucleophilic and could compete with the phenoxide, leading to undesired side products. The tert-butoxycarbonyl (Boc) group is installed on the piperidine nitrogen to prevent this. As an electron-withdrawing carbamate, the Boc group effectively deactivates the nitrogen lone pair, rendering it non-nucleophilic under the basic conditions of the Williamson synthesis. This directing group is stable to most nucleophiles and bases, ensuring the reaction proceeds with high chemoselectivity at the desired ethyl iodide site.[14]

Reaction Mechanism Workflow

Williamson_Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack & Ether Formation Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Phenoxide_ref Ar-O⁻ Piperidine Boc-Piperidine-CH₂CH₂-I Product Boc-Piperidine-CH₂CH₂-O-Ar (Ether Product) Piperidine->Product SN2 Attack Iodide I⁻ (Leaving Group) Product->Iodide Displacement

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Design and Optimization

The success of the synthesis hinges on the careful selection of base, solvent, and temperature. These parameters must be chosen to favor the desired SN2 pathway while minimizing potential side reactions.

ParameterOptionsRationale & Causality
Base K₂CO₃, Cs₂CO₃Mild Carbonate Bases: Potassium carbonate is a cost-effective and moderately strong base, sufficient for deprotonating most phenols without being overly reactive.[15] Cesium carbonate is more soluble and can accelerate reactions with less acidic phenols.
NaH, KHStrong Hydride Bases: Sodium or potassium hydride offers irreversible and complete deprotonation of the phenol, which can be advantageous for sluggish reactions.[11][15] However, they are highly reactive, require anhydrous conditions, and pose greater handling risks (e.g., hydrogen gas evolution).
Solvent DMF, AcetonitrilePolar Aprotic Solvents: N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices.[10] They effectively solvate the cation of the base, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[11]
THF, DioxaneEthereal Solvents: Tetrahydrofuran (THF) can be used, particularly with stronger bases like NaH. It is less polar than DMF and may result in slower reaction rates.
Temperature Room Temp to 80 °CThermal Control: Most reactions proceed efficiently between 50-80 °C.[10] Higher temperatures can increase the rate but also promote side reactions like elimination or decomposition. Room temperature reactions are possible but may require extended times or more reactive substrates.

Potential Side Reactions:

  • Elimination (E2): While minimized by the primary nature of the alkyl iodide, harsh conditions (very strong, bulky bases and high temperatures) could lead to some elimination to form tert-butyl 4-vinylpiperidine-1-carboxylate.[15]

  • C-Alkylation: Phenoxide is an ambident nucleophile. While O-alkylation is generally favored, some C-alkylation at the ortho position of the phenol can occur, particularly with certain solvent and counter-ion combinations.[15]

Detailed Experimental Protocols

Protocol 4.1: General Procedure for Aryl Ether Synthesis

This protocol is a robust starting point for the reaction of various phenols.

Materials:

  • This compound (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol (1.1 equiv) and anhydrous DMF (to make a ~0.2 M solution based on the iodo-piperidine).

  • Stir the solution at room temperature and add finely ground potassium carbonate (2.0 equiv).

  • Add this compound (1.0 equiv) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 5-10 times the volume of DMF).

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tert-butyl 4-(2-(aryloxy)ethyl)piperidine-1-carboxylate.

General Synthesis & Deprotection Workflow

workflow cluster_synthesis Part A: Ether Synthesis cluster_deprotection Part B: Boc Deprotection A 1. Combine Phenol & K₂CO₃ in anhydrous DMF B 2. Add Boc-Piperidine-Iodide A->B C 3. Heat at 60-70°C (Monitor by TLC/LC-MS) B->C D 4. Aqueous Work-up (Water & Ethyl Acetate Extraction) C->D E 5. Dry & Concentrate D->E F 6. Silica Gel Chromatography E->F G Pure Boc-Protected Product F->G H 1. Dissolve Product in DCM G->H Proceed to Deprotection I 2. Add TFA (5-10 equiv) at 0°C H->I J 3. Stir at Room Temp (Monitor by TLC/LC-MS) I->J K 4. Concentrate in vacuo J->K L 5. Basify with NaHCO₃ & Extract with DCM K->L M 6. Dry & Concentrate L->M N Final Deprotected Amine M->N

Caption: Overall experimental workflow.

Protocol 4.2: N-Boc Deprotection of the Piperidine Product

The Boc group is readily cleaved under acidic conditions to yield the free secondary amine, which is often the desired final product or an intermediate for further functionalization.[14]

Materials:

  • tert-Butyl 4-(2-(aryloxy)ethyl)piperidine-1-carboxylate (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 equiv) in dichloromethane (DCM, to make a ~0.1 M solution) in a round-bottom flask.[14]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.[14]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • Re-dissolve the residue in DCM and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8) to neutralize the acid and deprotonate the ammonium salt.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation:

    • Filter and concentrate under reduced pressure to afford the deprotected piperidine derivative as the free base. Further purification is typically not required but can be performed if necessary.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • V.Nimc. (2025, December 4). Williamson Ether Synthesis Explained. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Patel, D., et al. (2016). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters. [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?. YouTube. [Link]

  • ResearchGate. (2012). Synthesis of anticancer drug vandetanib. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • PubMed. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Roda, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. [Link]

  • White Rose eTheses Online. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • PubMed. (2000). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]

  • Chemistry Stack Exchange. (2023). Williamson Ether synthesis use of particular solvent. [Link]

  • Google Patents.
  • PubChem. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method for 1-N-BOC-4-acetyl piperidine.
  • ResearchGate. (2019). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • ResearchGate. (2015). Asymmetric deprotonation of N-Boc-piperidines. [Link]

  • Royal Society of Chemistry. (2023). Total synthesis of breviscapin B via intramolecular dehydrative etherification. [Link]

  • Autechaux. (2024). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

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The Alchemist's Guide to PROTACs: A Deep Dive into the Synthesis of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

For: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. While significant attention is often given to the design of the protein-binding ligands, the linker is far from a passive spacer. Its composition, length, and geometry are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This comprehensive guide provides an in-depth exploration of the synthesis of PROTAC linkers, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations. We present detailed, field-proven protocols for the synthesis of common linker classes, including flexible polyethylene glycol (PEG) and alkyl chains, as well as rigid heterocyclic scaffolds. Furthermore, this document outlines robust methods for the purification and characterization of these crucial molecular bridges, empowering researchers to construct and validate their PROTAC molecules with confidence.

The Central Role of the Linker in PROTAC Efficacy

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] The linker plays a pivotal role in this process by dictating the spatial orientation and proximity of the two proteins within the ternary complex. An optimally designed linker will facilitate favorable protein-protein interactions, leading to enhanced complex stability and efficient ubiquitin transfer.

The physicochemical properties of the linker also profoundly impact the overall drug-like characteristics of the PROTAC molecule.[2] By modulating polarity, flexibility, and metabolic stability, the linker can be fine-tuned to improve crucial parameters such as cell permeability and oral bioavailability.[3]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI (Peptides) Proteasome->Degradation Mediates

Figure 1: General mechanism of PROTAC action. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.

Common Classes of PROTAC Linkers and Synthetic Strategies

The choice of linker architecture is a critical design parameter in PROTAC development. Linkers are broadly categorized as flexible or rigid, with each class offering distinct advantages and synthetic challenges.

Flexible Linkers: PEG and Alkyl Chains

Polyethylene glycol (PEG) and alkyl chains are the most prevalent flexible linkers in PROTAC design. Their synthetic accessibility and the ease with which their length can be modulated make them ideal for initial structure-activity relationship (SAR) studies.[2]

  • Polyethylene Glycol (PEG) Linkers: The hydrophilic nature of PEG linkers can enhance the solubility of the PROTAC molecule.[4] They are typically synthesized from commercially available PEG building blocks of varying lengths, often functionalized with terminal groups amenable to conjugation, such as amines, carboxylic acids, or azides.[5][6]

  • Alkyl Linkers: These hydrocarbon chains offer a straightforward means to systematically vary the distance between the two ligands. While generally more lipophilic than PEG linkers, their properties can be tuned by incorporating heteroatoms like oxygen or nitrogen.[3]

Synthetic Strategy: Amide Coupling

Amide bond formation is a robust and widely used method for constructing PROTACs with flexible linkers. This reaction typically involves the coupling of a carboxylic acid-functionalized linker with an amine-functionalized ligand (or vice versa) in the presence of a coupling agent.

Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow Start Start: - Ligand 1 (with -COOH) - Ligand 2 (with -NH2) - Coupling Reagents Reaction Amide Bond Formation Start->Reaction Purification Purification (e.g., Flash Chromatography) Reaction->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization End Final PROTAC Characterization->End

Figure 2: A generalized workflow for PROTAC synthesis via amide coupling.

Rigid Linkers: Constraining Conformational Freedom

While flexible linkers are valuable for initial screening, rigid linkers can offer several advantages, including pre-organizing the PROTAC into a bioactive conformation and improving metabolic stability.[2] Common rigid motifs include heterocyclic scaffolds such as piperazine and piperidine.[7]

Synthetic Strategy: Multi-step Synthesis

The synthesis of rigid linkers often involves multi-step sequences to construct the desired scaffold. For instance, a piperazine-based linker can be synthesized by first functionalizing the piperazine core with appropriate handles for conjugation to the two ligands.[8][9]

High-Throughput Synthesis: The Power of "Click Chemistry"

To accelerate the optimization of PROTAC linkers, high-throughput synthesis strategies are invaluable. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," has become a powerful tool for the rapid assembly of PROTAC libraries.[6][10] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups.[10]

The general approach involves functionalizing one ligand with a terminal alkyne and the other with an azide. The two fragments are then "clicked" together in the presence of a copper(I) catalyst to form a stable triazole linkage.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative PROTAC linkers.

Protocol 1: Synthesis of an Amine-Terminated PEG4 Linker

This protocol describes the synthesis of an amine-terminated PEG4 linker, a versatile building block for PROTAC construction.

Materials:

  • m-PEG6-Ms (1.0 eq)

  • Sodium azide (3.0 eq)

  • Triphenylphosphine (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate, anhydrous

Procedure:

  • Azidation: Dissolve m-PEG6-Ms in a mixture of THF and water. Add sodium azide and heat the reaction mixture to reflux overnight. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and remove the THF under reduced pressure. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude m-PEG6-azide.

  • Staudinger Reduction: Dissolve the crude m-PEG6-azide in THF and add triphenylphosphine. Stir the reaction at room temperature for 2 hours.

  • Hydrolysis: Add water to the reaction mixture and stir at room temperature overnight.

  • Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the pure amine-terminated PEG4 linker.

Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an azide-functionalized ligand to an alkyne-functionalized ligand to form a PROTAC.

Materials:

  • Azide-functionalized Ligand 1 (1.0 eq)

  • Alkyne-functionalized Ligand 2 (1.0 eq)

  • Copper(II) sulfate pentahydrate (0.1 eq)

  • Sodium ascorbate (0.5 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)

  • tert-Butanol/Water (1:1)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the azide-functionalized ligand and the alkyne-functionalized ligand in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: In a separate vial, prepare a solution of copper(II) sulfate and THPTA in water. Add this solution to the reaction mixture.

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Purification: Upon completion, purify the crude PROTAC by preparative HPLC to obtain the final product.[11]

Reaction Parameter Typical Value
Reactant Concentration10-100 mM
Copper(II) Sulfate0.05-0.2 eq
Sodium Ascorbate0.2-1.0 eq
THPTA0.2-1.0 eq
TemperatureRoom Temperature
Reaction Time1-12 hours

Table 1: Typical Reaction Conditions for CuAAC in PROTAC Synthesis.

Purification and Characterization

The purification of PROTACs is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts.[11] A combination of chromatographic techniques is often employed to achieve high purity.

Purification Techniques
  • Flash Column Chromatography: This is a common initial purification step to remove major impurities from the crude reaction mixture.[11][12] A silica gel stationary phase is typically used with a gradient of organic solvents, such as methanol in dichloromethane.[11]

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>95%), reversed-phase preparative HPLC is the method of choice.[11] A C18 column is commonly used with a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.[11]

Characterization Methods

Once purified, the identity and purity of the PROTAC linker and the final PROTAC molecule must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized molecules.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to determine the purity of the compound and confirm its molecular weight.[14]

Technique Information Obtained
1H NMR Confirms the presence of expected protons and their chemical environment.
13C NMR Confirms the carbon skeleton of the molecule.
LC-MS Determines the purity and molecular weight of the compound.

Table 2: Common Analytical Techniques for PROTAC Characterization.

Conclusion

The synthesis of the PROTAC linker is a cornerstone of successful PROTAC design and development. A deep understanding of the available synthetic methodologies, coupled with robust purification and characterization techniques, is paramount for producing high-quality PROTAC molecules for biological evaluation. This guide provides a foundational framework and practical protocols to empower researchers in their quest to harness the therapeutic potential of targeted protein degradation. The continued innovation in linker chemistry will undoubtedly lead to the development of next-generation PROTACs with enhanced efficacy and improved drug-like properties.

References

  • Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Available from: [Link]

  • On-demand modular assembly for expedited PROTAC development. Taylor & Francis Online. Available from: [Link]

  • Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial... ResearchGate. Available from: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available from: [Link]

  • Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Click chemistry in the development of PROTACs. RSC Chemical Biology (RSC Publishing). Available from: [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC - NIH. Available from: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available from: [Link]

  • Flash Purification Methodology for Synthetic Peptides. Biotage. Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation. PMC - NIH. Available from: [Link]

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. Available from: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. Available from: [Link]

  • Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Biotage. Available from: [Link]

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. Available from: [Link]

  • Efficient peptide-protein purification by flash chromatography based on silica gel—Effect of pore size and hydrophobicity. Velocity Scientific Solutions. Available from: [Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and optimized protocols. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have structured this guide to address the most common challenges encountered when using this versatile alkylating agent. Our focus is on explaining the chemical principles behind each recommendation to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am seeing low to no conversion of my starting material. What are the likely causes and how can I fix it?

Answer:

Low or no product formation is a common issue that typically points to problems with reaction conditions or reagent quality. Let's break down the causality.

The primary reaction is a nucleophilic substitution (SN2) where a nucleophile displaces the iodide. The success of this reaction hinges on three main factors: the nucleophilicity of your substrate, the effectiveness of the base used, and the solvent environment.

Troubleshooting Steps:

  • Assess Your Nucleophile: Is your nucleophile strong enough? Weakly nucleophilic compounds (e.g., highly hindered amines, certain anilines, or amides) may require more forcing conditions.

  • Verify Reagent Quality: this compound can degrade over time, especially if exposed to light or moisture, releasing iodine. Check for a brownish or purplish tint, which indicates degradation. It is best to use a fresh or properly stored batch.

  • Choice of Base is Critical: The base's role is to deprotonate your nucleophile, making it active for the SN2 attack. If you are alkylating an N-H bond, the base must be strong enough to deprotonate it.

    • For N-alkylation of amines or heterocycles: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are generally non-nucleophilic and provide a heterogeneous reaction medium that can facilitate product recovery.[1]

    • For C-alkylation or O-alkylation of alcohols: A stronger base like sodium hydride (NaH) may be necessary. When using NaH, ensure strictly anhydrous conditions, as it reacts violently with water.

  • Solvent Selection: The solvent must be able to dissolve your reactants and facilitate the SN2 mechanism. Polar aprotic solvents are ideal as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.

    • Recommended Solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO).

  • Temperature: While heat can increase the reaction rate, it can also promote side reactions. For many alkylations with this reagent, room temperature to 60 °C is a suitable range. Start at room temperature and monitor for progress before increasing the heat.

Optimized Starting Protocol for N-Alkylation:

This protocol provides a robust starting point for the N-alkylation of a generic secondary amine.

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.0 eq.) and anhydrous DMF (to make a ~0.1 M solution).

  • Add finely ground potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If no significant progress is observed after 4-6 hours, slowly heat the reaction to 50-60 °C.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Question 2: My main impurity is an alkene. How can I prevent this elimination side reaction?

Answer:

The formation of tert-butyl 4-vinylpiperidine-1-carboxylate is a classic example of a competing elimination (E2) reaction. This occurs when the base, instead of deprotonating your desired nucleophile, acts as a base to abstract a proton from the carbon adjacent to the iodo-bearing carbon.

E2_Side_Reaction

Strategies to Minimize Elimination:

  • Base Selection: This is the most critical factor. Avoid strong, sterically hindered bases like potassium tert-butoxide (KOtBu) or DBU, which are known to promote elimination. Instead, use weaker, non-hindered inorganic bases.

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will kinetically favor the desired SN2 pathway.[2]

  • Nucleophile Concentration: Ensure your primary nucleophile is present in a sufficient concentration and is readily deprotonated by the chosen base. If the active nucleophile concentration is low, the base is more likely to react with the alkyl iodide itself.

Comparative Table of Common Bases:
BasepKₐ of Conjugate AcidTypical Use CasePropensity for E2
K₂CO₃ ~10.3N-alkylation, O-alkylationLow
Cs₂CO₃ ~10.3N-alkylation (often gives higher yields due to better solubility)Low
DIPEA ~11N-alkylation (scavenger base)Moderate
NaH ~36C-, O-, and N-alkylation (strong, non-nucleophilic)Moderate to High
KOtBu ~19Strong, bulky baseVery High
Question 3: I am observing cleavage of my Boc protecting group. Why is this happening and what can I do?

Answer:

The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. If your reaction generates an acidic byproduct (e.g., HI from a side reaction or if a protonated amine salt accumulates) and it is not effectively neutralized, you can experience partial or complete deprotection.

Troubleshooting Flowchart for Boc Deprotection:

Boc_Deprotection_Troubleshooting

Preventative Measures:

  • Use Excess Base: Always use at least 2 equivalents of a base like K₂CO₃. One equivalent is required to deprotonate the nucleophile, and the second equivalent is crucial for scavenging the HI that is cogenerated during the reaction.

  • Check Your Nucleophile's Salt Form: If your starting nucleophile is provided as a salt (e.g., hydrochloride or trifluoroacetate), you will need to add an additional equivalent of base to neutralize it before the reaction can proceed.

  • Neutral Workup: During the aqueous workup, use a mild basic wash, such as saturated sodium bicarbonate (NaHCO₃) solution, to ensure any residual acid is quenched before concentration and purification.

  • Chromatography Conditions: If using silica gel chromatography, be aware that standard silica can be slightly acidic. You can either use neutral alumina or pre-treat your silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (~0.5-1%) to prevent on-column deprotection.

Question 4: How can I avoid the formation of quaternary ammonium salts or other double-alkylation byproducts?

Answer:

This issue arises when the newly formed product is more nucleophilic than the starting amine, leading to a second alkylation event.[3] This is particularly common when alkylating primary amines.

Key Control Strategy: Control the Stoichiometry and Addition Rate

The most effective way to prevent this is to maintain a low concentration of the alkylating agent (this compound) relative to the nucleophile throughout the reaction.

  • Reverse Addition: Instead of adding the nucleophile to the alkylating agent, add the alkylating agent slowly to a mixture of the nucleophile and the base.

  • Use a Syringe Pump: For maximum control, use a syringe pump to add a solution of the alkylating agent over several hours.[1] This ensures its concentration remains low at all times, heavily favoring the initial mono-alkylation.

  • Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.2 equivalents) relative to the alkylating agent (1.0 equivalent). This increases the statistical probability of the iodo-reagent reacting with the starting amine rather than the product.

References
  • The Journal of Organic Chemistry. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Available at: [Link]

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Side reactions of 1-Boc-4-(2-iodoethyl)piperidine and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for navigating the synthetic applications of 1-Boc-4-(2-iodoethyl)piperidine. This guide is tailored for drug development professionals and research scientists who utilize this versatile building block. Here, we address common experimental challenges through a combination of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, application, and reactivity of 1-Boc-4-(2-iodoethyl)piperidine.

Q1: What are the primary applications of 1-Boc-4-(2-iodoethyl)piperidine?

1-Boc-4-(2-iodoethyl)piperidine is a crucial intermediate in medicinal chemistry, primarily used to introduce a piperidine-4-ethyl moiety into a target molecule.[1] Because iodide is an excellent leaving group, this reagent is ideal for Sₙ2 (nucleophilic substitution) reactions with a wide range of nucleophiles, including phenols, amines, thiols, and carbanions. The resulting products are often precursors to complex pharmaceutical agents.[2] The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, preventing its interference in reactions and allowing for selective removal under acidic conditions at a later synthetic stage.[3]

Q2: What are the optimal storage conditions and expected stability?

For long-term stability, 1-Boc-4-(2-iodoethyl)piperidine should be stored in a tightly sealed, light-resistant container in a refrigerator (2-8 °C). It is stable under these recommended conditions.[4] Exposure to heat, light, or strong acids should be avoided, as these can promote degradation, potentially leading to discoloration from the formation of elemental iodine.

Q3: What are the most common side reactions I should be aware of?

The primary side reactions encountered are:

  • E2 Elimination: The formation of 1-Boc-4-vinylpiperidine, which is competitive with the desired Sₙ2 substitution, especially when using strong or sterically hindered bases.

  • Premature Boc Deprotection: The inadvertent cleavage of the Boc protecting group, typically caused by exposure to acidic conditions during the reaction or workup.[5][6]

  • Intramolecular Cyclization: A subsequent reaction following Boc deprotection, where the newly freed piperidine nitrogen acts as an internal nucleophile, attacking the ethyl iodide to form a spirocyclic quaternary ammonium salt.[7]

Troubleshooting Guide: Side Reaction Pathways

This section provides a detailed analysis of common experimental problems, their mechanistic origins, and actionable solutions to mitigate them.

Problem: My reaction is producing a significant amount of 1-Boc-4-vinylpiperidine.

Symptom: Mass spectrometry and NMR analysis of the crude product show signals consistent with an elimination byproduct, resulting in low yields of the desired substitution product.

Mechanistic Insight: The reaction of 1-Boc-4-(2-iodoethyl)piperidine with a basic nucleophile is a classic competition between Sₙ2 (substitution) and E2 (elimination) pathways. The outcome is highly dependent on the reaction conditions.

Causality Diagram: Sₙ2 vs. E2 Competition

G cluster_reactants Reactants cluster_products Potential Products cluster_conditions_sn2 Favors Sₙ2 cluster_conditions_e2 Favors E2 A 1-Boc-4-(2-iodoethyl)piperidine C Desired Sₙ2 Product (Substitution) A->C D 1-Boc-4-vinylpiperidine (E2 Elimination Byproduct) A->D B Base / Nucleophile (e.g., RO⁻) B->C B->D S1 • Strong, non-bulky nucleophile • Weaker base (K₂CO₃, Cs₂CO₃) • Polar aprotic solvent (DMF, MeCN) • Lower temperature E1 • Strong, bulky base (t-BuOK) • Higher temperature G A 1-Boc-4-(2-iodoethyl)piperidine B 4-(2-Iodoethyl)piperidine (Deprotected Intermediate) A->B Unwanted Boc Deprotection (e.g., trace H⁺) C Spiro Quaternary Ammonium Iodide (Byproduct) B->C Intramolecular Sₙ2 Attack

Caption: Sequential pathway from starting material to cyclized byproduct.

Solution: The formation of this byproduct is almost always a symptom of premature Boc deprotection. The primary strategy to avoid this is to rigorously prevent the loss of the Boc group by implementing the solutions described in the previous section (i.e., using anhydrous solvents, avoiding acid, and employing basic workup conditions).

Recommended Experimental Protocols

The following protocols provide robust starting points for common applications. Reaction progress should always be monitored by an appropriate analytical technique, such as TLC, LC-MS, or NMR spectroscopy. [8][9]

Protocol 1: General N-Alkylation of a Phenol (Sₙ2-Favored Conditions)

This method is a standard procedure for coupling 1-Boc-4-(2-iodoethyl)piperidine with phenolic nucleophiles, optimized to favor substitution.

Experimental Workflow Diagram

G A 1. Combine Phenol (1 eq), K₂CO₃ (2 eq), & Anhydrous DMF B 2. Add Reagent (1.2 eq) in DMF A->B C 3. Heat at 60 °C (Monitor by LC-MS) B->C D 4. Quench with H₂O, Extract with EtOAc C->D E 5. Purify by Column Chromatography D->E

Caption: Standard workflow for the alkylation of a phenol.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the phenol (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the phenol.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add a solution of 1-Boc-4-(2-iodoethyl)piperidine (1.2 eq) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 60 °C. Monitor the disappearance of the starting material by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid via flash column chromatography on silica gel.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023. [Link] [7][10]2. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 2022. [Link] 3. BOC Deprotection - Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link] 4. BOC deprotection Technical Bulletin. Hebei Boze Chemical Co.,Ltd., 2023. [Link] [6]5. Amine Protection / Deprotection. Fisher Scientific Technical Document. [Link] [3]6. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization. ResearchGate, 2021. [Link] 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Doctoral Dissertation, University of North Texas, 2021. [Link] [8]8. NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 2013. [Link] [9]9. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemistrySelect, 2017. [Link] [1]10. Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 2015. [Link] [2]11. Method for synthesizing 1-boc-4-aminopiperidine. Google Patents, CN104628627A, 2015. [11]12. Safety Data Sheet for 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. AAPPTec, LLC. [Link]

Sources

Technical Support Center: Purification of Products from Reactions Involving Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your reaction products. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Introduction: The Chemistry and Challenges

This compound is a valuable building block in medicinal chemistry, frequently employed in alkylation reactions to introduce the N-Boc-protected piperidinylethyl moiety. While a versatile reagent, reactions involving this compound can present unique purification challenges. These can range from removing unreacted starting material and reaction byproducts to dealing with the lability of the Boc-protecting group under certain conditions. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of products from reactions involving this compound.

Q1: My TLC analysis shows multiple spots after the reaction. What are the likely impurities?

A1: Besides your desired product, common impurities include:

  • Unreacted this compound: This is often the case if the reaction has not gone to completion.

  • Byproducts from elimination: The iodo group can be susceptible to elimination reactions, especially in the presence of a base, leading to the formation of Tert-butyl 4-vinylpiperidine-1-carboxylate.

  • Hydrolysis of the Boc-group: If your reaction or workup conditions are too acidic, you may see partial or complete cleavage of the Boc-protecting group, resulting in the corresponding free amine.[1]

  • Homocoupling of your nucleophile: This can occur if your reaction conditions facilitate the self-reaction of your nucleophilic starting material.

Q2: I am having difficulty separating my product from the unreacted starting material by column chromatography. What can I do?

A2: The polarity of your product and the starting material can sometimes be very similar. Here are a few strategies to improve separation:

  • Optimize your solvent system: A shallow gradient elution can often resolve closely running spots. Experiment with different solvent systems. For N-Boc protected compounds, mixtures of hexanes and ethyl acetate are common.[2] Adding a small amount of a third solvent, like dichloromethane or methanol, can sometimes improve separation.

  • Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a C18-functionalized silica for reverse-phase chromatography.

  • Derivatization: In some cases, if the product contains a suitable functional group, a temporary derivatization can significantly alter its polarity, facilitating separation. The protecting group can then be removed after purification.

Q3: My product seems to be degrading on the silica gel column. What is happening and how can I prevent it?

A3: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds, including the cleavage of the Boc-protecting group.[1] Here's how to address this:

  • Neutralize the silica gel: You can use silica gel that has been pre-treated with a base, such as triethylamine. This is done by preparing a slurry of the silica gel in your column solvent containing a small amount (e.g., 0.1-1%) of triethylamine.

  • Use an alternative stationary phase: As mentioned before, alumina (neutral or basic) or reverse-phase silica can be good alternatives.

  • Work quickly and at low temperatures: If you must use silica, run your column as quickly as possible and consider running it in a cold room to minimize the contact time and potential for degradation.

Q4: I am observing a new, more polar spot on my TLC after the aqueous workup. What could this be?

A4: This is a classic sign of Boc-group cleavage.[1] The resulting free amine is significantly more polar and will have a lower Rf value on a normal-phase TLC plate. To avoid this:

  • Use a mild aqueous wash: Instead of acidic washes, use a saturated solution of sodium bicarbonate or brine for your extractions.[1]

  • Minimize contact time with water: Perform your aqueous workup efficiently and avoid letting your organic layer sit in contact with the aqueous phase for extended periods.

  • Check the pH of your reaction mixture before workup: If the reaction itself is acidic, you may need to neutralize it with a mild base before proceeding to extraction.

Troubleshooting Guide

This section provides a more detailed, problem-solution approach to common issues encountered during the purification process.

Problem Possible Cause Recommended Solution
Low product yield after workup and purification. Product is water-soluble and is being lost in the aqueous layer.Back-extract the aqueous layer with your organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[1][3]
Product is volatile and is being lost during solvent removal.Use a rotary evaporator at a lower temperature and pressure. Consider using a cold trap.
Product has degraded during workup or purification.Test the stability of your product to the workup and purification conditions on a small scale before processing the entire batch.[3] If instability is observed, modify the conditions (e.g., use milder reagents, lower temperatures).
Formation of an insoluble precipitate during workup. The byproduct of your reaction may be insoluble in the workup solvent.Try to identify the precipitate. If it is a salt, it may be removed by filtration. If it is an organic byproduct, you may need to use a different solvent system for your workup.
Product streaks on the TLC plate. The compound may be too concentrated, or it might be acidic or basic, leading to strong interactions with the silica gel.Spot a more dilute solution on the TLC plate. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase.
Difficulty removing a high-boiling point solvent (e.g., DMF, DMSO) used in the reaction. These solvents are not easily removed by a standard rotary evaporator.Perform multiple aqueous washes to extract the high-boiling point solvent. For DMF, washing with a saturated LiCl solution can be effective. Alternatively, high-vacuum distillation or lyophilization can be used if your product is stable under these conditions.

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Standard Workup Procedure for an Alkylation Reaction

This protocol is a general guideline and may need to be adapted based on the specific properties of your product.

  • Quench the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).[1] The volume of the organic solvent should be roughly equal to the volume of the aqueous phase.

  • Phase Separation: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate fully.

  • Aqueous Wash: Drain the aqueous layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1] This helps to remove any acidic impurities and residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography on Silica Gel

This is a standard method for purifying reaction products.

  • Prepare the Column: Select a column of an appropriate size for your sample amount (a general rule of thumb is a 1:100 ratio of crude material to silica gel by weight). Pack the column with silica gel using your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).[2]

  • Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or a slightly more polar solvent. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Begin eluting the column with your starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • TLC Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Troubleshooting Purification Issues

G cluster_troubleshoot Troubleshooting Steps start Crude Reaction Mixture tlc_analysis TLC Analysis start->tlc_analysis workup Aqueous Workup tlc_analysis->workup Proceed if reaction is complete troubleshoot Troubleshoot tlc_analysis->troubleshoot Multiple spots or streaking extraction Extraction workup->extraction workup->troubleshoot Emulsion or precipitate formation drying Drying & Concentration extraction->drying extraction->troubleshoot Low recovery purification Purification drying->purification product Pure Product purification->product purification->troubleshoot Co-elution or degradation adjust_workup Adjust Workup Conditions troubleshoot->adjust_workup optimize_chromatography Optimize Chromatography troubleshoot->optimize_chromatography check_stability Check Product Stability troubleshoot->check_stability

Caption: A decision-making workflow for troubleshooting common purification challenges.

Logical Flow for Solvent Selection in Column Chromatography

G start Initial TLC with Hexanes/Ethyl Acetate good_sep Good Separation (ΔRf > 0.2) start->good_sep Proceed to Column poor_sep Poor Separation (ΔRf < 0.2) start->poor_sep streaking Streaking start->streaking shallow_gradient shallow_gradient poor_sep->shallow_gradient Try a shallower gradient change_solvent change_solvent poor_sep->change_solvent Change solvent system (e.g., add DCM or MeOH) add_modifier add_modifier streaking->add_modifier Add modifier to eluent (e.g., TEA or Acetic Acid) reverse_phase Consider Reverse-Phase Chromatography change_solvent->reverse_phase If still poor separation

Caption: A logical flow diagram for optimizing the solvent system for column chromatography.

References

  • ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Supplementary information. Available at: [Link]

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Alkylation with Boc-4-(2-iodoethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for optimizing alkylation reactions using Boc-4-(2-iodoethyl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes. This center provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs): Understanding the First Principles

This section addresses fundamental questions about the reaction's mechanics and the roles of its components.

Q1: What are the primary challenges when using Boc-4-(2-iodoethyl)piperidine as an alkylating agent?

A1: Boc-4-(2-iodoethyl)piperidine is a secondary alkyl iodide. This structure presents two main challenges:

  • Slower SN2 Kinetics: Compared to primary iodides, the steric bulk around the electrophilic carbon is greater, which can slow down the rate of the desired SN2 reaction.

  • Competing E2 Elimination: The presence of protons on the adjacent carbon (β-protons) makes the molecule susceptible to E2 (bimolecular elimination) reactions, especially in the presence of strong or bulky bases. This side reaction leads to the formation of an undesired vinyl-piperidine byproduct and reduces the yield of the target molecule.[1]

Q2: My reaction is very slow or fails to go to completion. What are the likely causes?

A2: Several factors can lead to sluggish or incomplete reactions:

  • Insufficient Nucleophilicity: The nucleophile you are trying to alkylate may not be strong enough to displace the iodide efficiently. This is common for neutral amines, alcohols, or sterically hindered substrates.

  • Poor Solubility: One or more of your reactants (the nucleophile, the piperidine electrophile, or the base) may have poor solubility in the chosen solvent, preventing them from interacting effectively.[2] This is a frequent issue with inorganic bases like potassium carbonate in solvents like acetone or acetonitrile.[2]

  • Inappropriate Base: The base may not be strong enough to sufficiently deprotonate the nucleophile (if required), or it may be too sterically hindered to do so effectively.

  • Low Temperature: While higher temperatures can promote side reactions, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Q3: What is the critical role of the base in this alkylation, and how do I choose the right one?

A3: The base typically serves one of two purposes:

  • Nucleophile Activation: For weakly acidic nucleophiles like phenols, thiols, or some N-heterocycles, the base deprotonates them to generate a more potent anionic nucleophile.

  • Acid Scavenger: When alkylating amines, the reaction generates a hydroiodide salt of the product amine. This protonated product is no longer nucleophilic, and the reaction will stall.[3] A base is required to neutralize this acid (HI), regenerating the neutral amine and allowing the reaction to proceed to completion.[3][4]

Choosing a base involves a trade-off. Strong bases (e.g., NaH, t-BuOK) are excellent for deprotonating weak nucleophiles but significantly increase the risk of E2 elimination.[5] Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) are often preferred as acid scavengers as they minimize this side reaction.[3]

Troubleshooting Guide: From Problem to Solution

This section provides direct answers to specific experimental problems.

Problem 1: Low to No Product Yield with Significant Starting Material Remaining

Q: I've run my reaction overnight, but TLC/LC-MS analysis shows mostly unreacted starting materials. What steps should I take?

A: This is a classic issue of insufficient reactivity. Here is a systematic approach to troubleshoot:

Logical Troubleshooting Flow for Low Reactivity

start Low Yield & High SM check_sol Step 1: Verify Solubility Are all reactants soluble? start->check_sol change_sol Action: Switch to a more polar aprotic solvent (DMF, DMSO). check_sol->change_sol If No check_base Step 2: Evaluate Base Strength Is the base strong enough? check_sol->check_base If Yes change_sol->check_base change_base Action: Use a stronger base (e.g., Cs₂CO₃, NaH). Caution: May increase E2. check_base->change_base If No check_temp Step 3: Increase Temperature Is the reaction at RT? check_base->check_temp If Yes change_base->check_temp inc_temp Action: Heat the reaction (e.g., 60-100 °C). Monitor for side products. check_temp->inc_temp reactants Boc-Pip-CH₂CH₂-I + Nu:⁻ sub_product Sₙ2 Product Boc-Pip-CH₂CH₂-Nu reactants->sub_product Sₙ2 (Desired) elim_product E2 Product Boc-Pip-CH=CH₂ reactants->elim_product E2 (Side Reaction)

Caption: The competition between the desired Sₙ2 alkylation and the E2 elimination side reaction.

Strategies to Minimize Elimination:

StrategyRationaleRecommended Action
Use a Weaker Base Strong, bulky bases (e.g., t-BuOK) are potent promoters of E2 elimination. Weaker bases are less likely to abstract a β-proton.Replace strong bases with milder inorganic bases like K₂CO₃ or Cs₂CO₃ . If an organic base is needed, use a non-nucleophilic, sterically hindered one like DIPEA . [3]
Lower the Temperature Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can disproportionately slow the E2 pathway.Run the reaction at room temperature or even 0 °C if possible, especially when using stronger bases like NaH. [3]
Choose an Appropriate Solvent Polar aprotic solvents (DMF, DMSO) are known to favor SN2 reactions over E2.Use DMF , DMSO , or acetonitrile as the solvent. Avoid alcoholic solvents, which can promote elimination. [3]
Increase Nucleophile Concentration The SN2 reaction is bimolecular in both substrate and nucleophile. The E2 reaction is bimolecular in substrate and base. By increasing the concentration of a good nucleophile, you can favor the SN2 pathway.Ensure you are using at least 1.1-1.2 equivalents of your nucleophile. If the nucleophile is also the base (e.g., an amine), using a slight excess (2-3 equivalents) can be beneficial.
Problem 3: Difficult Purification

Q: My reaction seems to work, but isolating the pure product is a nightmare. What can I do?

A: Purification challenges often stem from the reaction workup or the physical properties of the byproducts.

  • Issue: Emulsions during Aqueous Workup.

    • Cause: High concentrations of salts or polar solvents like DMF/DMSO can cause emulsions.

    • Solution: Dilute the reaction mixture with a larger volume of water and a less polar extraction solvent (e.g., ethyl acetate, DCM). Adding brine (saturated NaCl solution) can help break up emulsions by increasing the polarity of the aqueous phase.

  • Issue: Product is Water-Soluble.

    • Cause: If your final product contains a basic nitrogen and was worked up under neutral or acidic conditions, it may exist as a protonated salt with high water solubility.

    • Solution: During the workup, basify the aqueous layer with a saturated solution of NaHCO₃ or a dilute (1M) NaOH solution to a pH of 9-10 before extraction. [3]This ensures your product is in its neutral, more organic-soluble free-base form.

  • Issue: Co-elution on Silica Gel Chromatography.

    • Cause: The product and remaining starting electrophile may have very similar polarities.

    • Solution: Ensure the reaction has gone to completion to consume the starting electrophile. If separation is still difficult, consider a different purification technique, such as reverse-phase chromatography or crystallization if your product is a solid.

Validated Experimental Protocols

Protocol 1: General N-Alkylation of a Secondary Amine

This protocol provides a robust starting point for the alkylation of a generic secondary amine (R₂NH).

  • Reagent Setup:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq.).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.2 M solution based on the amine.

  • Reaction Initiation:

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add a solution of Boc-4-(2-iodoethyl)piperidine (1.1 eq.) in a small amount of DMF dropwise.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 70 °C. [3] * Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting amine is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: O-Alkylation of a Phenol (Optimized for Minimizing E2)

This protocol is tailored for more sensitive substrates where elimination is a concern.

  • Reagent Setup:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the phenol (1.0 eq.).

    • Add anhydrous cesium carbonate (Cs₂CO₃, 1.5 eq.).

    • Add anhydrous acetonitrile (ACN) to create a ~0.1 M solution.

  • Reaction Initiation:

    • Stir the suspension at room temperature for 30 minutes to allow for salt formation.

    • Add Boc-4-(2-iodoethyl)piperidine (1.2 eq.) as a solid or a concentrated solution in ACN.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature. Gentle heating to 40-50 °C can be applied if the reaction is slow, but monitor closely for the appearance of the elimination byproduct by TLC/LC-MS.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of celite to remove inorganic salts, washing with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer once more with ethyl acetate.

    • Combine the organic layers, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography.

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). ResearchGate. [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). National Institutes of Health (NIH). [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros. (2021). Reddit. [Link]

  • Alkyl Iodide. (n.d.). Byju's. [Link]

  • Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs. (n.d.). Testbook. [Link]

  • Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. [Link]

Sources

Dealing with the instability of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The inherent reactivity of the primary iodide, while synthetically useful, also contributes to the compound's instability. This guide provides in-depth, field-proven insights to help you navigate potential challenges, troubleshoot common experimental issues, and ensure the successful application of this reagent.

Section 1: Core Stability & Handling FAQs

This section addresses the most frequently asked questions regarding the fundamental properties and handling of the reagent to prevent degradation before your experiment begins.

Question 1: What are the ideal storage conditions for this reagent?

Answer: Proper storage is the most critical factor in maintaining the integrity of this compound. The primary concerns are degradation due to light, heat, and atmospheric moisture.

  • Temperature: Refrigeration is mandatory.[1] For long-term storage, store in a freezer, under -20°C, is recommended.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reactions with atmospheric components.

  • Light: The compound is light-sensitive.[1] Always store in an amber or opaque vial and keep it in a dark location.

  • Container: Ensure the container is tightly sealed to prevent moisture ingress and sublimation.[1][3][4][5]

Question 2: I've noticed the solid has developed a brownish or purplish tint. Is it still usable?

Answer: A brownish or purplish discoloration is a common visual indicator of degradation. This color typically signifies the formation of elemental iodine (I₂), which results from the decomposition of the alkyl iodide. While the presence of a slight tint may not render the entire batch unusable, it indicates that a portion of the material has decomposed. This will, at a minimum, lower the effective concentration of your reagent and introduce impurities into your reaction. For quantitative and sensitive applications, using discolored reagent is not recommended. If you must proceed, purification by column chromatography or recrystallization may be necessary.

Question 3: What are the primary chemical incompatibilities I should be aware of?

Answer: Beyond its sensitivity to light and heat, this reagent is incompatible with several classes of chemicals that can promote rapid degradation.

  • Strong Oxidizing Agents: These can oxidize the iodide, leading to decomposition.[1][4][5][6][7]

  • Strong Acids: Acidic conditions can lead to the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.[1][4][5][6][7]

  • Strong Bases: Strong, non-nucleophilic bases can readily promote an E2 elimination reaction, forming the corresponding vinylpiperidine byproduct. This is a major competing pathway in many substitution reactions.

  • Certain Metals: Avoid contact with reactive metals that can catalyze decomposition.

Parameter Recommendation Rationale
Storage Temperature -20°C (Freezer)[2] or Refrigerated[1]Minimizes thermal decomposition and side reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative degradation and hydrolysis.
Light Exposure Protect from light (Amber Vial)[1]Prevents light-catalyzed decomposition (photolysis).
Incompatible Materials Strong Acids, Strong Bases, Oxidizing Agents[1][4][6][7]Prevents chemical degradation and side-product formation.

Section 2: Troubleshooting Experimental Failures

This section provides a deeper dive into specific issues that may arise during a reaction and offers causal explanations and actionable solutions.

Question 4: My nucleophilic substitution reaction has a very low yield. What is the likely cause?

Answer: Low yields in substitution reactions with this reagent are almost always traced back to a competing elimination reaction (E2 mechanism). The primary iodide is an excellent leaving group, making the adjacent protons susceptible to abstraction by a base, which leads to the formation of an alkene byproduct instead of your desired substituted product.

Causality: The outcome of the reaction is a competition between the SN2 (substitution) and E2 (elimination) pathways.

  • SN2 is favored by: Strong, non-hindered nucleophiles and lower reaction temperatures.

  • E2 is favored by: Strong, sterically hindered bases (or nucleophiles that are also strong bases), and elevated temperatures.[8]

Troubleshooting Steps & Solutions:

  • Analyze the Base: If your reaction requires a base, assess its strength and steric bulk. A strong, bulky base like DBU or t-BuOK will strongly favor elimination.

    • Solution: Switch to a weaker, non-nucleophilic base if possible (e.g., K₂CO₃, Cs₂CO₃) or a hindered non-nucleophilic base like DIPEA. In many cases, the nucleophile itself (e.g., an amine) can act as the base, avoiding the need for a stronger additive.

  • Control the Temperature: Heat accelerates both reaction rates, but often favors elimination more significantly.[8]

    • Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at room temperature or even 0°C and monitor by TLC or LC-MS. Only increase the temperature if the reaction is stalled.

  • Evaluate the Nucleophile: Weak or sterically hindered nucleophiles are less effective at SN2 attack, giving the E2 pathway more time to occur.

    • Solution: If possible, consider using a more potent nucleophile. For example, if using an alcohol, deprotonating it first with a mild base like NaH to form the more nucleophilic alkoxide can improve the SN2 pathway.

Mandatory Visualization: Competing Reaction Pathways

G cluster_start Reactants cluster_sn2 SN2 Pathway cluster_e2 E2 Elimination Pathway (Instability) start This compound sn2_product Desired Substitution Product (Nu attached) start->sn2_product Favored by: - Strong, unhindered Nu:⁻ - Low Temperature e2_product Alkene Byproduct (Vinylpiperidine) start->e2_product Favored by: - Strong, hindered Base - High Temperature nuc Nucleophile (Nu:⁻) base Base (B:) leaving_group_sn2 Iodide (I⁻) sn2_product->leaving_group_sn2 releases leaving_group_e2 Iodide (I⁻) e2_product->leaving_group_e2 releases conj_acid Conjugate Acid (B-H) e2_product->conj_acid forms

Caption: SN2 vs. E2 pathways for the title compound.

Question 5: My compound seems to degrade during aqueous workup or column chromatography. How can I prevent this?

Answer: Degradation during purification is often due to prolonged exposure to acidic or basic conditions, or excessive heat. The Boc-protecting group is notoriously sensitive to acid, and the alkyl iodide can be sensitive to silica gel, which is slightly acidic.

Troubleshooting Steps & Solutions:

  • Neutralize the Workup: Avoid acidic or basic aqueous washes if possible.

    • Solution: Perform a neutral workup. Quench the reaction by pouring it into water or a saturated ammonium chloride solution. Extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), wash the combined organic layers with water and then brine, and dry over anhydrous sodium sulfate.[9]

  • Modify Chromatography Conditions: Standard silica gel can be problematic.

    • Solution A: Deactivate the silica gel. Prepare a slurry of silica gel in your eluent system containing 1% triethylamine. This will neutralize the acidic sites on the silica surface, preventing on-column degradation.

    • Solution B: Switch to a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying sensitive amines and related compounds.

  • Minimize Heat Exposure: When removing solvent on a rotary evaporator, it's easy to apply too much heat.

    • Solution: Remove the solvent in vacuo at a low temperature (≤ 30-35°C). While it may take longer, it preserves the integrity of the molecule.

Section 3: Key Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol ensures the reagent is handled in a way that minimizes degradation from environmental factors.

Mandatory Visualization: Handling & Storage Workflow

G A Receive Reagent B Inspect for Discoloration (Should be white/off-white solid) A->B C Transfer to Opaque Vial (If not already in one) B->C If OK D Backfill with Inert Gas (Argon or Nitrogen) C->D E Seal Tightly D->E F Store at -20°C in the Dark E->F G For Use: Equilibrate to RT under Inert Atmosphere F->G Prepare for experiment H Weigh Quickly & Reseal G->H H->F Return to storage

Caption: Recommended workflow for reagent handling.

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

This protocol is a starting point for reacting this compound with a primary or secondary amine, optimized to favor the SN2 pathway.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile (or DMF) to create a stirrable suspension (approx. 0.1 - 0.2 M concentration).

  • Add the amine nucleophile to the suspension via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material.

  • If the reaction is slow after 4-6 hours, gently warm the mixture to 40-50°C and continue to monitor. Avoid higher temperatures unless necessary.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure at low temperature (≤ 35°C).

  • Purify the resulting crude residue via flash column chromatography, using a silica gel column pre-treated with 1% triethylamine in the eluent.

References

  • Supplementary Information for a research article. (n.d.). Provides an example of experimental use and purification conditions for a similar iodide. [Link]

  • PubChem, Compound Summary for tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • PubChem, Compound Summary for tert-Butyl 4-iodopiperidine-1-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • Wang, M. et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Describes synthetic steps including workup for related piperidine compounds. [Link]

  • Organic Syntheses Procedure. (n.d.). Provides detailed experimental procedures for reactions involving Boc-protected piperidines. [Link]

  • ResearchGate, Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2014). Describes nucleophilic substitution on a related electrophile. [Link]

  • PubChem, Compound Summary for tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • ResearchGate, Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Provides synthetic context for related intermediates. [Link]

  • PubChem, Compound Summary for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • ResearchGate Discussion on Mesylate Elimination. (2017). A discussion providing insight into the competition between substitution and elimination for good leaving groups on a piperidine ring. [Link]

Sources

Common impurities in Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to impurities and their removal during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude sample of this compound?

The impurity profile of this compound is heavily dependent on the synthetic route employed. However, several common impurities are frequently encountered:

  • Unreacted Starting Material: The precursor alcohol, Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is a very common impurity resulting from incomplete conversion.

  • Elimination Byproduct: Tert-butyl 4-vinylpiperidine-1-carboxylate is often formed as a significant byproduct. This occurs via an E2 elimination reaction, which competes with the desired SN2 substitution, particularly if reaction temperatures are elevated or if a strong, non-hindered base is used.[1]

  • Mesylate or Tosylate Intermediate: If the synthesis proceeds through a mesylate or tosylate intermediate, Tert-butyl 4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate or the corresponding p-toluenesulfonate may be present due to incomplete substitution with iodide.

  • Reagent-Derived Impurities: In syntheses utilizing an Appel reaction, residual triphenylphosphine oxide (TPPO) can be a persistent impurity.

  • Degradation Products: The iodo- group can be sensitive to light and heat, potentially leading to gradual degradation back to the starting alcohol or formation of other unspecified byproducts.

Q2: My reaction seems to have worked, but my NMR analysis shows a complex mixture. What are the likely side reactions?

The primary side reaction of concern is elimination. The formation of a good leaving group on the primary carbon (e.g., tosylate, mesylate, or an activated hydroxyl group) creates a substrate ripe for elimination to form the corresponding alkene, especially in the presence of base.[1] Another possibility, though less common under standard conditions, is the loss of the tert-butoxycarbonyl (Boc) protecting group if acidic conditions are inadvertently introduced during the reaction or workup.

Q3: My purified product is a colorless oil, but it has started to turn yellow/brown upon storage. What is causing this discoloration?

This discoloration is typically indicative of product instability. Alkyl iodides are known to be sensitive to light and can undergo slow decomposition, releasing elemental iodine (I₂), which imparts a yellow-to-brown color. To ensure stability, the compound should be stored in an amber vial or a container protected from light, kept under an inert atmosphere (e.g., argon or nitrogen), and refrigerated.

Q4: What analytical techniques are best for identifying and quantifying these impurities?

A combination of techniques is recommended for a comprehensive analysis:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in the crude reaction mixture. Staining with potassium permanganate (KMnO₄) is effective for visualizing the product and alcohol starting material, as well as the alkene byproduct.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the structures of the main product and key impurities. For example, the vinyl protons of the elimination byproduct will have characteristic signals in the alkene region (~5-6 ppm).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of the final product and detecting trace impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[3]

  • Mass Spectrometry (MS): Coupled with GC or LC, MS can confirm the molecular weights of the expected product and any impurities, aiding in their identification.

Impurity Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Problem: A major byproduct is observed on TLC with a higher Rf value (less polar) than the desired product.
  • Likely Cause: This impurity is almost certainly the elimination byproduct, Tert-butyl 4-vinylpiperidine-1-carboxylate . Its lack of a polar C-I or C-O bond makes it significantly less polar than the product or starting material.

  • Mechanism of Formation:

    G cluster_0 Reaction Pathways Intermediate Activated Intermediate (e.g., Tosylate, Mesylate) Product Desired Product (SN2 Pathway) Intermediate->Product SN2 Substitution Byproduct Elimination Byproduct (E2 Pathway) Intermediate->Byproduct E2 Elimination Base Base (e.g., Et3N, DBU) Base->Intermediate Iodide Iodide Source (e.g., NaI) Iodide->Intermediate

    Causality: SN2 vs. E2 Competition.
  • Solution:

    • Reaction Conditions: Minimize the reaction temperature. Iodide substitution reactions (Finkelstein type) can often be run effectively at room temperature or with gentle heating (40-50 °C), whereas higher temperatures strongly favor elimination. Use a bulky, non-nucleophilic base if a base is required for the activation step.

    • Purification: The polarity difference between the product and the vinyl byproduct is usually large enough for efficient separation by silica gel column chromatography.

Problem: The crude material contains a significant amount of a highly polar impurity that co-elutes with the baseline on a non-polar TLC mobile phase.
  • Likely Cause: This is the unreacted starting material, Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate .[4] Its hydroxyl group makes it significantly more polar than the iodo-product.

  • Solution:

    • Drive the Reaction: Ensure the activating agent (e.g., TsCl, MsCl) and the iodide source are used in sufficient stoichiometric excess to drive the reaction to completion. Monitor the reaction by TLC until the starting alcohol spot has been consumed.

    • Purification: This impurity is easily separated by column chromatography. The significant difference in polarity allows for straightforward purification.

Data Summary and Purification Strategies

Impurity NameCommon SourceStructureTypical Rf (vs. Product)Recommended Removal Method
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylateIncomplete reactionBoc-Pip-CH₂CH₂OHLowerSilica Gel Column Chromatography
Tert-butyl 4-vinylpiperidine-1-carboxylateElimination side reactionBoc-Pip-CH=CH₂HigherSilica Gel Column Chromatography
Triphenylphosphine oxide (TPPO)Appel reaction byproductO=P(Ph)₃Similar/Higher1. Precipitation/crystallization2. Specialized column chromatography
Deprotected PiperidineAcidic conditionsH-Pip-CH₂CH₂ILower (as salt)Aqueous basic wash, followed by chromatography

Experimental Protocols

Protocol 1: General Aqueous Workup

This procedure is designed to remove water-soluble reagents and salts before chromatographic purification.

  • Dilute the final reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove basic impurities).

    • Saturated aqueous NaHCO₃ (to neutralize acid and remove acidic impurities).

    • Saturated aqueous Na₂S₂O₃ (if discoloration suggests free iodine is present, to quench I₂).

    • Brine (to reduce the solubility of organic material in the aqueous layer).

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most effective method for removing common organic impurities.

G Start Crude Product (Post-Workup) Dissolve Dissolve in minimal DCM or Toluene Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute_1 Elute with low-polarity solvent (e.g., 5% EtOAc in Hexane) to remove non-polar impurities Load->Elute_1 Elute_2 Gradually increase polarity (e.g., to 10-20% EtOAc) to elute the desired product Elute_1->Elute_2 Collect Collect Fractions Elute_2->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Elute_2 Adjust Gradient Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Workflow for Chromatographic Purification.

Methodology:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product obtained from the aqueous workup in a minimal amount of a non-polar solvent (like DCM or toluene) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully add the dry powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 2-5% ethyl acetate in hexanes). This will elute the non-polar elimination byproduct first.

    • Once the byproduct has been fully eluted (as monitored by TLC), gradually increase the polarity of the mobile phase (e.g., to 10-25% ethyl acetate in hexanes).

    • The desired product, this compound, will begin to elute. The highly polar starting alcohol will remain on the column.

  • Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

References

  • Supplementary information. (n.d.).
  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). (2017).
  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3. (n.d.). PubChem. Retrieved from [Link]

  • A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 2-iodobenzyl(methyl)

Sources

Technical Support Center: Strategic Prevention of Elimination Side Reactions with 1-Boc-4-(2-iodoethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 1-Boc-4-(2-iodoethyl)piperidine. This document serves as a specialized resource for researchers, chemists, and drug development professionals to proactively address and troubleshoot the common challenge of elimination side reactions. Our focus is to provide a deep, mechanistically-grounded understanding that empowers you to optimize your synthetic routes for higher yields and purity.

The Challenge: A Competing Reaction Pathway

1-Boc-4-(2-iodoethyl)piperidine is a valuable building block, but its structure—a secondary alkyl iodide—makes it susceptible to both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The E2 pathway is a significant competing reaction that leads to the formation of the undesired byproduct, 1-Boc-4-vinylpiperidine, which can complicate purification and reduce the yield of your target molecule.

The core of the issue lies in the bimolecular nature of both reactions. The rate of the desired SN2 reaction depends on the concentration of both your nucleophile and the alkyl iodide. Simultaneously, the rate of the undesired E2 elimination depends on the concentration of a base and the alkyl iodide.[1] Often, the nucleophile itself can act as a base, creating a delicate balance that must be carefully controlled.

SN2_vs_E2 cluster_0 Reaction Pathways cluster_1 Key Influencing Factors Reactants 1-Boc-4-(2-iodoethyl)piperidine + Nu:/Base SN2_TS SN2 Transition State (5-coordinate carbon) Reactants->SN2_TS SN2 Path (Nucleophilic Attack on Cα) E2_TS E2 Transition State (Concerted C-H and C-I bond breaking) Reactants->E2_TS E2 Path (Base abstracts Hβ) SN2_Product Desired Substitution Product (R-Nu) SN2_TS->SN2_Product E2_Product Elimination Byproduct (1-Boc-4-vinylpiperidine) E2_TS->E2_Product Factors Base Strength Solvent Polarity Temperature Steric Hindrance

Caption: Competing SN2 and E2 pathways for 1-Boc-4-(2-iodoethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of the vinylpiperidine byproduct. What is the primary cause?

A1: The formation of 1-Boc-4-vinylpiperidine is a classic E2 elimination side reaction. This occurs when the nucleophile, or another basic species in your reaction mixture, acts as a base and abstracts a proton from the carbon adjacent (beta-carbon) to the carbon bearing the iodide.[2] Several factors can favor this undesired pathway:

  • Strong, Sterically Hindered Bases: Using a strong and bulky base will preferentially abstract the sterically accessible beta-proton over performing a nucleophilic attack on the more hindered alpha-carbon.[3]

  • High Temperatures: Increased temperature generally favors elimination over substitution.

  • Solvent Choice: Polar aprotic solvents can increase the reactivity of the base, potentially accelerating the E2 reaction.[3]

Q2: How does the choice of base impact the SN2/E2 competition?

A2: The base is arguably the most critical factor. A strong base is required for an E2 reaction to proceed efficiently.[4] If your nucleophile is also a strong base (e.g., an alkoxide), the E2 reaction will be competitive. To favor substitution, you should use a non-nucleophilic, weak base to scavenge any acid produced, or use a nucleophile that is a relatively weak base. For many applications, using a mild inorganic base like potassium carbonate (K₂CO₃) is a good starting point.[5]

Q3: Can the solvent system be optimized to favor the SN2 reaction?

A3: Absolutely. The solvent plays a crucial role in stabilizing reactants and transition states.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions. They solvate the cation of the nucleophile's salt but leave the anion (the nucleophile) relatively "naked" and reactive.[6] This enhances nucleophilicity, favoring the SN2 pathway. However, be aware that a highly reactive nucleophile in a polar aprotic solvent can also act as a strong base, potentially increasing the E2 rate.[3]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity and slows down the SN2 reaction.[7] This can sometimes allow the E2 pathway to become more competitive.

Q4: I am using a primary amine as a nucleophile and still see elimination. Why?

A4: While primary amines are generally good nucleophiles, they are also basic. The steric environment around the electrophilic carbon in 1-Boc-4-(2-iodoethyl)piperidine is a key factor. The piperidine ring and the Boc-protecting group create significant steric hindrance.[8][9] This bulkiness can impede the direct backside attack required for an SN2 reaction, making it slower.[6] Even a moderately basic nucleophile might then find it kinetically easier to abstract a less-hindered beta-proton, leading to the E2 product.[10]

Troubleshooting Guide: When Elimination Dominates

If you've identified the vinyl byproduct as a major contaminant, the following troubleshooting steps can help you systematically optimize your reaction to favor the desired SN2 pathway.

Troubleshooting_Workflow Start Problem: High % of Elimination Product Check_Base Step 1: Evaluate Base Is it strong or bulky? Start->Check_Base Change_Base Action: Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) Check_Base->Change_Base Yes Check_Temp Step 2: Evaluate Temperature Is the reaction run at elevated temp? Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Action: Run reaction at lower temperature (e.g., RT or 0 °C). Monitor for longer time. Check_Temp->Lower_Temp Yes Check_Solvent Step 3: Evaluate Solvent Are you using a polar protic solvent? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Change_Solvent Action: Switch to a polar aprotic solvent (e.g., ACN, DMF) Check_Solvent->Change_Solvent Yes Check_Nucleophile Step 4: Consider Nucleophile Is your nucleophile very basic? Check_Solvent->Check_Nucleophile No Change_Solvent->Check_Nucleophile Modify_Nucleophile Action: If possible, use a less basic analogue or consider an alternative synthetic route (e.g., reductive amination). Check_Nucleophile->Modify_Nucleophile Yes Success Outcome: Increased Yield of Sₙ2 Product Check_Nucleophile->Success No Modify_Nucleophile->Success

Caption: A systematic workflow for troubleshooting elimination side reactions.

Issue 1: Low yield of desired product, confirmed presence of 1-Boc-4-vinylpiperidine by NMR or LC-MS.
Protocol 1: Optimization of Reaction Conditions

This protocol aims to minimize the E2 pathway by systematically adjusting key reaction parameters.

1. Reagent and Solvent Preparation:

  • Ensure 1-Boc-4-(2-iodoethyl)piperidine is pure and dry.

  • Use anhydrous solvents to prevent side reactions. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are recommended.[5]

  • Dry your nucleophile and base if they are hygroscopic.

2. Base Selection and Stoichiometry:

  • Action: Replace strong bases (e.g., NaH, t-BuOK) with a milder, non-nucleophilic base.

  • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-diisopropylethylamine (DIPEA). Use 1.5-2.0 equivalents.

  • Rationale: These bases are strong enough to neutralize any generated acid but are generally poor at initiating E2 elimination.[5]

3. Temperature Control:

  • Action: Set up the reaction at room temperature or below (e.g., 0 °C).

  • Rationale: Elimination reactions typically have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow down the E2 pathway.

4. Reaction Execution:

  • To a stirred solution of your nucleophile (1.0 eq.) and base (1.5 eq.) in anhydrous ACN, add a solution of 1-Boc-4-(2-iodoethyl)piperidine (1.1-1.2 eq.) dropwise over 30-60 minutes.

  • Rationale: Maintaining a slight excess of the piperidine derivative can help ensure the nucleophile is fully consumed.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Be patient, as lower temperatures may require longer reaction times.

5. Work-up and Analysis:

  • Once the starting nucleophile is consumed, filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify by column chromatography.

  • Analyze the product fractions to determine the ratio of SN2 to E2 product.

ParameterInitial Condition (High E2)Optimized Condition (Favors Sₙ2)Rationale
Base Strong, bulky (e.g., t-BuOK)Weak, non-nucleophilic (e.g., K₂CO₃)Minimizes proton abstraction for E2.[4]
Temperature > 50 °C0 °C to Room TemperatureLower temp disfavors elimination.
Solvent Polar Protic (e.g., EtOH)Polar Aprotic (e.g., ACN, DMF)Enhances nucleophilicity for Sₙ2.[6]
Addition All at onceSlow/dropwise additionMaintains low instantaneous concentration.
Issue 2: The nucleophile is inherently a strong base, and optimization is insufficient.
Protocol 2: Alternative Strategy - Reductive Amination

If direct alkylation consistently fails, an alternative synthetic route that avoids the SN2/E2 competition is the best approach. Reductive amination is a powerful alternative for forming C-N bonds. This involves reacting an amine with an aldehyde or ketone to form an imine/enamine in situ, which is then reduced.

This strategy requires converting the iodoethyl moiety to an aldehyde:

  • Oxidation: Convert 1-Boc-4-(2-iodoethyl)piperidine to the corresponding aldehyde, 1-Boc-4-(formylmethyl)piperidine. (Note: This precursor may need to be synthesized via other routes, such as from 1-Boc-4-carboxypiperidine).

  • Reductive Amination: Couple this aldehyde with your amine nucleophile.

1. Reaction Setup:

  • In a round-bottom flask, dissolve the aldehyde precursor (1.0 eq.) and your primary or secondary amine nucleophile (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30 minutes to allow for imine/enamine formation.

2. Reduction:

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in one portion.

  • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations, as it will not reduce the aldehyde in the presence of the amine. It avoids the formation of quaternary ammonium salts that can occur with direct alkylation.[11]

  • Stir at room temperature and monitor by TLC/LC-MS until the imine intermediate is consumed.

3. Work-up and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., DCM).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography.

This alternative pathway completely circumvents the possibility of an E2 elimination reaction, providing a robust solution when direct alkylation proves problematic.

References

  • Algor Cards. (n.d.). E2 Elimination in Organic Chemistry.
  • YouTube. (2020, April 15). 8.4 Part 2: Factors Affecting the E2 Mechanism.
  • Chemistry LibreTexts. (2023, January 22). E2 Reactions.
  • Chemistry LibreTexts. (2022, October 4). 4.15: Factors Influencing the Elimination Mechanism.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Chemistry Steps. (n.d.). The E2 Reaction Mechanism.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • ResearchGate. (2025, August 10). Steric and electronic effects in SN2 reactions.
  • PMC. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase.
  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
  • Benchchem. (n.d.). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

Sources

Technical Support Center: Scaling Up Reactions with Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their small-scale laboratory syntheses into larger, scalable processes. We will address common challenges, provide in-depth troubleshooting, and offer field-proven protocols to ensure the successful and safe scale-up of your reactions.

Compound Overview and Core Properties

This compound is a valuable bifunctional molecule, incorporating a reactive primary iodide for nucleophilic substitution and a Boc-protected piperidine nitrogen. This structure makes it a key building block in the synthesis of complex molecules, particularly in pharmaceutical development where the piperidine moiety is a common pharmacophore.

However, scaling reactions involving this reagent introduces challenges related to its reactivity, stability, and the physical constraints of large-scale setups. Understanding its fundamental properties is the first step toward a successful scale-up campaign.

PropertyValueSource
IUPAC Name This compoundInferred
Molecular Formula C₁₂H₂₂INO₂Calculated
Molecular Weight 339.21 g/mol Calculated
Appearance Typically an off-white to yellow solid or oilInferred
Primary Hazard Class Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]PubChem[1][2]
Primary Application Alkylating agent for C, N, O, and S nucleophiles.[3][4][5]Mettler Toledo[3]
Storage Conditions Store in a cool, dry, well-ventilated area away from light and incompatible substances.General Best Practice
Core Application: The Alkylation Reaction Workflow

The primary use of this reagent is as an electrophile in alkylation reactions. The carbon-iodine bond is readily cleaved by a wide range of nucleophiles. A successful scale-up requires careful management of each step in the process.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation reagent_prep Reagent & Solvent Preparation (Drying, Degassing) nucleophile_activation Nucleophile Activation (e.g., Deprotonation with Base) reagent_prep->nucleophile_activation addition Controlled Addition of Alkyl Iodide Solution nucleophile_activation->addition Transfer to Reactor monitoring Reaction Monitoring (TLC, LC-MS, Calorimetry) addition->monitoring quench Reaction Quench (e.g., Water, Sat. NH4Cl) monitoring->quench Upon Completion extraction Liquid-Liquid Extraction quench->extraction purification Purification (Crystallization, Chromatography) extraction->purification final_product Final Product Analysis (NMR, Purity) purification->final_product

Caption: General workflow for a scaled-up alkylation reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the scale-up process in a practical question-and-answer format.

Q1: My reaction conversion is high at 1g scale, but stalls at ~50% on a 100g scale. What's going on?

A1: This is a classic scale-up problem often rooted in mass and heat transfer limitations.

  • Causality - Inefficient Mixing: On a small scale, a magnetic stir bar provides adequate mixing. On a larger scale, this is insufficient, leading to localized "hot spots" or areas of high concentration where reagents are added, and other areas where the reaction starves. This heterogeneity can cause side reactions or prevent the reaction from reaching completion.

  • Causality - Temperature Gradients: The surface-area-to-volume ratio decreases dramatically upon scale-up.[6] This means the reaction cannot dissipate heat as efficiently. If the reaction is exothermic, the internal temperature can rise significantly higher than the external bath temperature, leading to decomposition of reagents or products.[7][8]

  • Troubleshooting Steps:

    • Improve Agitation: Switch from magnetic stirring to an overhead mechanical stirrer with a properly sized impeller (e.g., pitch-blade or anchor) to ensure full vortexing and homogenous mixing.

    • Control Addition Rate: Do not add the alkyl iodide all at once. Dissolve it in a suitable solvent and add it slowly via a dropping funnel or syringe pump. This maintains a low, steady concentration and helps control the exotherm.

    • Monitor Internal Temperature: Always use a thermocouple probe to measure the internal reaction temperature, not just the heating mantle or bath temperature.[8] This gives you a true picture of the reaction kinetics.

    • Re-evaluate Solvent Volume: While high concentration is often desired, scaling up may require a slightly more dilute reaction mixture (e.g., from 0.5M to 0.25M) to improve heat transfer and prevent precipitation of intermediates.[8]

Q2: I'm observing a significant new impurity in my scaled-up reaction that I didn't see on the small scale. How do I identify and prevent it?

A2: The appearance of new impurities often points to side reactions favored by the conditions of a large-scale process.

  • Potential Side Reaction - Elimination (E2): The most common side product is likely the corresponding alkene, tert-butyl 4-vinylpiperidine-1-carboxylate, formed via an E2 elimination reaction. This is promoted by strong, sterically hindered bases and higher temperatures. While the substrate is a primary iodide, a strong base can still promote elimination, especially if the reaction temperature is not well-controlled.

  • Potential Side Reaction - Reagent Degradation: The alkyl iodide can be sensitive to light and heat. Prolonged reaction times at elevated temperatures during scale-up can lead to decomposition, releasing iodine (often seen as a purple or brown color) and other byproducts.

  • Troubleshooting & Identification:

    • Characterize the Impurity: Isolate the impurity (if possible) and characterize it by LC-MS and NMR. Check for a mass corresponding to the elimination product (M-127).

    • Base Selection & Stoichiometry: If using a strong base (e.g., NaH, LDA), ensure you are not using a large excess. Consider a milder base like K₂CO₃ or Cs₂CO₃ if your nucleophile's pKa allows. Add the base portion-wise or as a solution to avoid localized high concentrations.

    • Temperature Control: As mentioned in Q1, strict temperature control is paramount. Runaway temperatures are a primary driver for side reactions.[8]

    • Protect from Light: For larger reactions that may run for extended periods, consider wrapping the reaction vessel in aluminum foil to prevent photochemical decomposition.

G cluster_problem cluster_causes cluster_solutions LowYield Low Yield / Stalled Reaction Mixing Poor Mixing LowYield->Mixing Temp Poor Temp. Control (Exotherm) LowYield->Temp Base Base Ineffective or Too Strong LowYield->Base Reagent Reagent Degradation LowYield->Reagent Stirrer Use Overhead Stirrer Mixing->Stirrer Addition Slow Reagent Addition Mixing->Addition Temp->Addition Probe Monitor Internal Temp. Temp->Probe BaseChoice Change Base / Stoichiometry Base->BaseChoice Protect Protect from Light / Heat Reagent->Protect

Caption: Troubleshooting logic for low-yield alkylation reactions.

Q3: My product is an oil, and purification by column chromatography is not practical at a 200g scale. What are my options?

A3: This is a critical process development question. Scalable purifications rely on physical property differences rather than chromatography.

  • Option 1: Crystallization/Recrystallization: This is the most desirable method for large-scale purification.

    • Action: Screen a wide range of solvent/anti-solvent systems (e.g., EtOAc/Heptane, MTBE/Heptane, IPA/Water). Even if your final product is an oil, a protected intermediate or a salt form might be a crystalline solid.

  • Option 2: Salt Formation & Crystallization: If your product contains a basic nitrogen (after Boc deprotection), you can form a salt (e.g., HCl, HBr, tartrate, citrate). Salts are often highly crystalline even when the freebase is an oil. You can then neutralize the salt in a later step if the freebase is required.

  • Option 3: Distillation: If your product is thermally stable and has a reasonable boiling point, short-path distillation under high vacuum can be an effective purification method for removing non-volatile impurities.

  • Option 4: Liquid-Liquid Extraction Optimization: Carefully optimize the pH of your aqueous washes during workup. Sometimes, impurities can be selectively removed by washing the organic layer with an acidic or basic aqueous solution.[9]

Q4: I need to remove the Boc protecting group after my alkylation. The standard TFA/DCM method is expensive and corrosive on a large scale. Are there better alternatives?

A4: Yes, for scale-up, moving away from trifluoroacetic acid (TFA) is common due to cost, safety, and waste disposal concerns.

  • Recommended Alternative: HCl in an Organic Solvent: This is the industry standard. You can purchase solutions of HCl in isopropanol (IPA), ethanol (EtOH), or 1,4-dioxane, or carefully bubble HCl gas through your chosen solvent.

    • Advantages: Much cheaper than TFA, the resulting amine hydrochloride salt often crystallizes directly from the reaction mixture (providing purification), and the solvents are easier to handle and recover.

    • Procedure: Dissolve your Boc-protected compound in a suitable solvent (e.g., IPA, EtOAc, MTBE). Add a solution of HCl in IPA (typically 2-4 M) and stir at room temperature. The deprotection is often rapid, and the product precipitates as the HCl salt.

  • Milder, Alternative Methods: For highly sensitive substrates, other methods can be considered, though they may be less common in large-scale production. One such method involves using oxalyl chloride, which can mediate a mild deprotection.[10]

Field-Proven Experimental Protocols

The following protocols are designed as a starting point for a 100g scale reaction. Always perform a risk assessment before proceeding with any scale-up. [7]

Protocol 1: N-Alkylation of a Primary Amine (Example)

This protocol describes the alkylation of benzylamine as a model nucleophile.

ReagentMW ( g/mol )AmountMolesEquivalents
This compound339.21100.0 g0.2951.0
Benzylamine107.1534.7 g (35.4 mL)0.3241.1
Potassium Carbonate (K₂CO₃), fine powder138.2181.5 g0.5902.0
Acetonitrile (MeCN)-1.0 L-10 vol

Step-by-Step Methodology:

  • Setup: Equip a 2L, 3-neck round-bottom flask with an overhead mechanical stirrer, a thermocouple, and a reflux condenser with a nitrogen inlet.

  • Charge Reagents: To the flask, add potassium carbonate (81.5 g), benzylamine (35.4 mL), and acetonitrile (500 mL). Begin stirring to create a slurry.

  • Prepare Alkylating Agent: In a separate 1L flask, dissolve this compound (100.0 g) in acetonitrile (500 mL).

  • Reaction: Gently heat the amine slurry to 50-55 °C (internal temperature). Once at temperature, slowly add the alkyl iodide solution via a dropping funnel over 1.5 - 2 hours. Monitor the internal temperature; if it rises more than 5 °C, slow the addition rate.

  • Monitoring: After the addition is complete, maintain the internal temperature at 55 °C. Monitor the reaction progress by TLC or LC-MS every 2 hours until the starting alkyl iodide is consumed (typically 6-12 hours).

  • Workup - Cooldown & Filter: Cool the reaction mixture to room temperature. Filter the slurry through a pad of Celite® to remove the inorganic salts, washing the filter cake with acetonitrile (2 x 50 mL).

  • Workup - Concentration: Concentrate the combined filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification: Dissolve the crude oil in ethyl acetate (500 mL). Wash with water (2 x 250 mL) and then brine (1 x 250 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Assess purity by NMR and LC-MS. Further purification can be achieved via crystallization if a suitable solvent system is found.

Protocol 2: Boc-Deprotection with HCl in Isopropanol
  • Setup: In a 2L flask equipped with an overhead stirrer and a gas outlet bubbler, dissolve the crude product from Protocol 1 (assume ~0.295 mol) in isopropanol (IPA, 1.0 L).

  • Deprotection: Cool the solution to 0-5 °C in an ice bath. Slowly add a 4M solution of HCl in IPA (221 mL, 0.885 mol, 3.0 equiv) over 30 minutes, keeping the internal temperature below 10 °C.

  • Precipitation: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. A white solid (the dihydrochloride salt of the product) should precipitate.

  • Isolation: Cool the slurry back to 0-5 °C and stir for 1 hour. Collect the solid by filtration, wash the cake with cold IPA (2 x 100 mL), and then with MTBE (2 x 100 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C to a constant weight.

Safety Considerations for Scale-Up
  • Thermal Runaway: This is the most significant risk.[7] Alkylation reactions can be exothermic. The combination of poor mixing and delayed heat removal can lead to a dangerous, uncontrolled acceleration of the reaction rate.[6] Solution: Slow, controlled addition of the limiting reagent and continuous monitoring of the internal temperature are mandatory.[8]

  • Chemical Hazards: this compound and its precursors are irritants.[1][2] Ensure proper personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is worn at all times. All operations should be conducted in a chemical fume hood with good ventilation.

  • Equipment Choice: Do not use standard, thin-walled glassware for large-scale reactions under heating. Use heavy-walled, jacketed reactors if available. Ensure all glassware is free of cracks or star fractures. The reaction vessel volume should be at least twice the total volume of all reagents and solvents to be added.[8]

  • Quenching: Quenching a large-scale reaction can itself be hazardous. Always cool the reaction to room temperature before adding a quenching agent like water, and add it slowly, as unreacted reagents can react violently.[8]

References
  • Reddit. (2023). Bulky alkylation troubleshooting. Available at: [Link]

  • Supplementary Information on a radical cascade cyclization reaction. (n.d.). Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]

  • PubChem. Tert-butyl 4-iodopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • ChemRxiv. (n.d.). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Available at: [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Mettler Toledo. Alkylation Reactions. Available at: [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]

  • University of Illinois, Division of Research Safety. (2019). Scale-up Reactions. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • National Institutes of Health (NIH). Easy and Safe Preparations of (Diacetoxyiodo)arenes from Iodoarenes, with Urea-Hydrogen Peroxide Adduct (UHP) as the Oxidant. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

  • ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Available at: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available at: [Link]

  • ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Available at: [Link]

  • PubMed. (n.d.). Safety issues in scale-up of chemical processes. Available at: [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Couplings with Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of novel chemical entities using this versatile building block. The following question-and-answer format directly addresses specific challenges to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I improve my yield?

Low to non-existent product formation is a common hurdle. The root cause often lies in one or more of the following factors: suboptimal reaction conditions, reagent quality, or inherent reactivity issues. Let's break down the troubleshooting process.

Potential Cause 1: Inadequate Nucleophilicity of the Coupling Partner

The reaction with this compound is a nucleophilic substitution (SN2) reaction. The success of this reaction is highly dependent on the nucleophilicity of your coupling partner (e.g., amine, phenol, thiol).

Troubleshooting Steps:

  • Assess Nucleophile Strength: Primary amines are generally more nucleophilic than secondary amines, and anilines are less nucleophilic than aliphatic amines due to the delocalization of the lone pair into the aromatic ring. For less nucleophilic substrates, more forcing conditions are often required.

  • Ensure Deprotonation: For nucleophiles like phenols and thiols, complete deprotonation is crucial to form the more nucleophilic phenoxide or thiolate. Ensure you are using a sufficiently strong base and an appropriate stoichiometry.

Potential Cause 2: Inappropriate Base Selection

The choice of base is critical. It must be strong enough to deprotonate the nucleophile (if necessary) but not so hindered or strong that it promotes the competing elimination (E2) reaction.

Troubleshooting Steps:

  • Switch to a Stronger, Non-nucleophilic Base: For N-alkylation of less reactive amines or O-alkylation of phenols, consider switching from weaker bases like potassium carbonate (K₂CO₃) to stronger, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

  • Use an Amine Base for N-alkylation: For N-alkylation of primary and secondary amines, using an excess of the amine starting material can sometimes serve as the base, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be employed.[1]

Potential Cause 3: Suboptimal Solvent and Temperature

The solvent plays a crucial role in an SN2 reaction by solvating the ions and influencing the reaction rate. Temperature is another key parameter that can be adjusted to drive the reaction to completion.

Troubleshooting Steps:

  • Employ a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices for SN2 reactions as they solvate the cation of the base while leaving the anion (the nucleophile) more reactive.

  • Increase the Reaction Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly enhance the reaction rate. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition. For O-alkylation of phenols, temperatures can range from room temperature to over 100°C.[2]

Experimental Protocol: General Procedure for N-Alkylation of an Aniline

  • To a solution of the aniline (1.0 eq.) in anhydrous DMF (0.1 M), add cesium carbonate (2.0 eq.).

  • Add this compound (1.2 eq.).

  • Stir the reaction mixture at 60-80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am seeing a significant amount of an impurity with a lower molecular weight than my expected product. What could this be and how can I prevent its formation?

The formation of a lower molecular weight byproduct often points towards an elimination reaction (E2) competing with the desired substitution reaction (SN2).

dot

E2_vs_SN2 cluster_0 Reaction Pathways cluster_1 Products Start This compound + Nucleophile/Base SN2 SN2 Pathway (Substitution) Start->SN2 Weak, non-hindered base Good nucleophile E2 E2 Pathway (Elimination) Start->E2 Strong, hindered base Poor nucleophile Desired_Product Desired Coupled Product SN2->Desired_Product Byproduct Elimination Byproduct (tert-butyl 4-vinylpiperidine-1-carboxylate) E2->Byproduct

Caption: Competition between SN2 and E2 pathways.

Troubleshooting Steps:

  • Use a Less Hindered Base: Bulky bases like potassium tert-butoxide are more likely to act as a base rather than a nucleophile, promoting the E2 pathway. Consider switching to a less sterically demanding base like potassium carbonate or cesium carbonate.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.

  • Choose a More Nucleophilic Partner: A stronger nucleophile will favor the SN2 reaction. If possible, consider modifying your substrate to increase its nucleophilicity.

Q3: My reaction is messy, with multiple products observed by TLC/LC-MS. What are the possible side reactions?

Besides the E2 elimination, other side reactions can complicate your reaction mixture.

Potential Side Reaction 1: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and neutral conditions but is labile to acid.[3][4][5]

Troubleshooting Steps:

  • Ensure Anhydrous and Aprotic Conditions: The presence of adventitious water can lead to the formation of hydriodic acid (HI) as a byproduct of the substitution reaction, which can then catalyze the removal of the Boc group. Using anhydrous solvents and reagents is critical.

  • Avoid Acidic Workup Conditions: During the workup, avoid washing with acidic solutions until the desired product is isolated. A mild basic or neutral wash is recommended.

Potential Side Reaction 2: Over-alkylation of Primary Amines

Primary amines can undergo dialkylation, leading to a mixture of mono- and di-alkylated products.

Troubleshooting Steps:

  • Use an Excess of the Amine: Using a larger excess of the primary amine starting material can statistically favor mono-alkylation.

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent, using it as the limiting reagent.

Potential Side Reaction 3: C- vs. O-Alkylation of Phenols

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[6]

Troubleshooting Steps:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[6] Protic solvents can solvate the oxygen atom, making the carbon atoms more nucleophilic and leading to C-alkylation.[6]

  • Counter-ion: The choice of the counter-ion of the base can also influence the regioselectivity.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for successful couplings with this compound and its analogs.

Table 1: Recommended Bases for Different Nucleophiles

NucleophileRecommended Base(s)Typical Solvent(s)
Primary/Secondary Aliphatic AmineK₂CO₃, Cs₂CO₃, DIPEADMF, MeCN
AnilineCs₂CO₃, NaHDMF, DMSO
PhenolK₂CO₃, Cs₂CO₃, NaHDMF, Acetone
ThiolK₂CO₃, Et₃NDMF, THF

Table 2: Troubleshooting Guide at a Glance

IssuePotential CauseSuggested Solution(s)
Low/No ConversionPoor nucleophile, weak base, low temperatureUse a stronger base, increase temperature, switch to a polar aprotic solvent
Elimination ByproductStrong, hindered baseUse a less hindered base (e.g., K₂CO₃), lower the reaction temperature
Boc DeprotectionAcidic conditionsUse anhydrous solvents, avoid acidic workup
Over-alkylationIncorrect stoichiometryUse an excess of the amine, use the alkylating agent as the limiting reagent
C-Alkylation of PhenolsProtic solventUse a polar aprotic solvent (e.g., DMF)

Troubleshooting Workflow

dot

Troubleshooting_Workflow cluster_optimization Optimization Strategies cluster_byproducts Byproduct Analysis Start Low Conversion Rate Observed Check_Reagents Check Reagent Quality (Alkyl Iodide, Nucleophile, Base, Solvent) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Analyze_Byproducts Analyze Byproducts Optimize_Conditions->Analyze_Byproducts Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Change_Base Change Base Optimize_Conditions->Change_Base Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Successful_Reaction Successful Reaction Analyze_Byproducts->Successful_Reaction No Significant Byproducts Elimination Elimination Product? (Lower MW) Analyze_Byproducts->Elimination Deprotection Boc Deprotected? (Lower MW) Analyze_Byproducts->Deprotection Elimination->Change_Base Yes Deprotection->Check_Reagents Yes (Check for acid/water)

Caption: A logical workflow for troubleshooting low conversion rates.

References

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. WordPress.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4937-4943.
  • Fisher Scientific. Amine Protection / Deprotection.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Chang, M. Y., Kung, Y. H., & Chen, S. T. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(5), 1983-1989.
  • Supplementary inform
  • PharmaXChange.info. (2011, April 9).
  • Cazorla, C., Pfordt, E., Duclos, M. C., Métay, E., & Lemaire, M. (2009). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 11(10), 1572-1575.
  • ResearchGate. (2025, August 10).
  • Li, W., et al. (2021). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 11(52), 32895-32899.
  • New Journal of Chemistry (RSC Publishing).
  • Pouresmaeily Seyed, M., Shirkavand H Behzad, Shahidzadeh Mansour, & Ebrahimi Sobhan. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
  • Organic Chemistry Frontiers (RSC Publishing). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite.
  • Google Patents. Process for alkylating thiophenols in the para position with a tertiary alcohol or mercaptan.
  • PubChem. tert-Butyl 4-(2-oxoethyl)
  • ResearchGate. (2025, August 5).
  • Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction.
  • Wang, M., Wang, W., & Tang, Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In Proceedings of the 2014 International Conference on Materials, Environmental and Biological Engineering.
  • Woo, C. K., & Gevorgyan, V. (2009). Chemoselective nitration of phenols with tert-butyl nitrite in solution and on solid support. Tetrahedron letters, 50(48), 6639-6641.
  • Woo, C. K., & Gevorgyan, V. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Europe PMC.
  • BITS Pilani.
  • McMurry, J. (2018). 11.8 The E2 Reaction and the Deuterium Isotope Effect. In Organic Chemistry (9th ed.). Cengage Learning.
  • Introductory Organic Chemistry. (2022, May 15).
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Sigma-Aldrich. tert-Butyl 4-(4-(2-aminoethyl)phenyl)
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Signature of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful synthesis and downstream applications. Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate serves as a valuable building block in medicinal chemistry, frequently employed for the introduction of a piperidine moiety with a reactive ethyl iodide handle. This guide provides an in-depth analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data.

In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide presents a robust, predicted dataset. This prediction is grounded in the analysis of structurally analogous compounds and fundamental principles of NMR spectroscopy. We will compare this predicted data with the experimentally determined NMR data of closely related and alternative piperidine-based reagents, offering a comprehensive reference for researchers.

The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] The N-Boc protecting group offers a stable yet readily cleavable functionality, essential for multi-step synthetic campaigns. The 4-(2-iodoethyl) substituent provides a reactive electrophilic site, ideal for nucleophilic substitution reactions to link the piperidine core to other molecular fragments.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the title compound. These predictions are derived from a composite analysis of the known spectral data of similar structures, including tert-butyl 4-iodopiperidine-1-carboxylate, tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, and other N-Boc protected piperidines.[2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~4.05br s2HH-2, H-6 (axial & equatorial)Broad singlet due to restricted rotation around the N-C(O) bond and chair-chair interconversion. Shift is downfield due to proximity to the electronegative nitrogen of the carbamate.
~3.20t2H-CH₂-ITriplet due to coupling with the adjacent methylene group. The chemical shift is significantly downfield due to the strong deshielding effect of the iodine atom.
~2.70t2HH-2, H-6 (axial & equatorial)Triplet of doublets, often appearing as a broad triplet, for the other set of piperidine protons adjacent to the nitrogen.
~1.85q2H-CH₂-CH₂-IQuartet due to coupling with the adjacent methylene groups.
~1.70m2HH-3, H-5 (equatorial)Multiplet for the equatorial protons on the piperidine ring.
~1.50m1HH-4Multiplet for the proton at the 4-position of the piperidine ring.
~1.45s9H-C(CH₃)₃A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.
~1.25m2HH-3, H-5 (axial)Multiplet for the axial protons on the piperidine ring, typically shifted upfield compared to their equatorial counterparts.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~154.8C=O (carbamate)Typical chemical shift for a carbamate carbonyl carbon.
~79.5-C(CH₃)₃Quaternary carbon of the tert-butyl group.
~44.0C-2, C-6Carbons adjacent to the nitrogen in the piperidine ring.
~38.0-CH₂-CH₂-IMethylene carbon adjacent to the piperidine ring.
~35.5C-4Carbon at the 4-position of the piperidine ring.
~31.5C-3, C-5Carbons at the 3 and 5 positions of the piperidine ring.
~28.4-C(CH₃)₃Methyl carbons of the tert-butyl group.
~7.0-CH₂-ICarbon directly attached to the iodine, shifted significantly upfield due to the heavy atom effect of iodine.

Comparative Analysis with Alternative Reagents

To provide a practical context for the predicted data, we will compare it with the experimental NMR data of two commercially available and frequently used alternatives: tert-butyl 4-(iodomethyl)piperidine-1-carboxylate and tert-butyl 4-oxopiperidine-1-carboxylate .

Table 3: ¹H and ¹³C NMR Data Comparison

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound (Predicted) ~3.20 (t, -CH₂-I), ~1.85 (q, -CH₂-CH₂-I)~38.0 (-CH₂-CH₂-I), ~7.0 (-CH₂-I)
Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate [3][4]~3.15 (d, -CH₂-I)~36.5 (C-4), ~10.5 (-CH₂-I)
Tert-butyl 4-oxopiperidine-1-carboxylate [5]~3.70 (t, H-2, H-6), ~2.40 (t, H-3, H-5)~208.0 (C=O, ketone), ~41.0 (C-3, C-5)

This comparison highlights the distinct spectroscopic features of each molecule. The key differentiating signals for the target compound are the triplet at approximately 3.20 ppm in the ¹H NMR spectrum and the signal around 7.0 ppm in the ¹³C NMR spectrum, both corresponding to the iodoethyl moiety.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, best-practice protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds of this class.

Materials:

  • This compound (or analogue)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.

Visualizing the Molecular Structure and Logic

To better understand the relationships between the structure and the NMR data, the following diagrams are provided.

mol boc Boc Group: ¹H: ~1.45 ppm (s, 9H) ¹³C: ~154.8, 79.5, 28.4 ppm piperidine Piperidine Ring: ¹H: ~4.05, 2.70, 1.70, 1.25 ppm ¹³C: ~44.0, 35.5, 31.5 ppm iodoethyl Iodoethyl Chain: ¹H: ~3.20, 1.85 ppm ¹³C: ~38.0, 7.0 ppm

Caption: Molecular structure of this compound with key NMR assignments.

G cluster_synthesis Synthetic Pathway cluster_characterization Characterization Workflow start Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate intermediate Activation of Hydroxyl (e.g., Tosylation, Mesylation) start->intermediate TsCl or MsCl, Base product This compound intermediate->product NaI, Acetone nmr ¹H and ¹³C NMR product->nmr Primary Structure Confirmation ms Mass Spectrometry product->ms Molecular Weight Verification ir Infrared Spectroscopy product->ir Functional Group Analysis purity Purity Analysis (e.g., HPLC) nmr->purity Impurity Profile

Caption: A typical workflow for the synthesis and characterization of the title compound.

Conclusion

This guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By comparing this predicted data with that of established alternatives, researchers can gain a clearer understanding of the expected spectroscopic signatures, aiding in the confirmation of its synthesis and the assessment of its purity. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data for this class of compounds. As with any predictive data, experimental verification remains the gold standard, and it is our hope that this guide will serve as a valuable resource in that endeavor.

References

  • Interpreting NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (2014).
  • PubChem. (n.d.). Tert-butyl 4-iodopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Tert-butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Piperidine Installation: Evaluating Alternatives to 1-Boc-4-(2-iodoethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its three-dimensional structure is ideal for orienting substituents to achieve high-affinity interactions with biological targets, while often improving crucial pharmacokinetic properties like bioavailability and metabolic stability.[3][4]

A common and effective method for introducing a piperidine-ethyl moiety into a molecule is through N-alkylation using 1-Boc-4-(2-iodoethyl)piperidine. The high reactivity of the iodide leaving group makes it a reliable choice. However, reliance on a single reagent can be limiting. Challenges such as cost, reagent stability, and the need for alternative reactivity profiles necessitate a broader understanding of the available chemical toolkit.

This guide provides an in-depth comparison of viable alternatives to 1-Boc-4-(2-iodoethyl)piperidine. We will move beyond a simple list of reagents to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect each alternative's performance, supported by experimental data and protocols, to empower you to make the most informed decision for your specific synthetic challenge.

The Benchmark: Understanding 1-Boc-4-(2-iodoethyl)piperidine

Before exploring alternatives, it is crucial to understand the properties of the benchmark reagent. 1-Boc-4-(2-iodoethyl)piperidine is a powerful alkylating agent primarily due to the nature of the carbon-iodine bond. Iodine is a large, highly polarizable atom, making iodide an excellent leaving group. This translates to rapid reaction kinetics in SN2 reactions with a wide range of nucleophiles (amines, thiols, etc.).

However, this high reactivity comes with trade-offs:

  • Stability: Alkyl iodides are often sensitive to light and can degrade over time, releasing free iodine.

  • Cost: High-purity iodoalkanes can be more expensive than their bromo- or chloro-analogs.

  • Side Reactions: The high reactivity can sometimes lead to over-alkylation or other undesired side reactions, particularly with complex substrates.

Category 1: Alternative Leaving Groups for Direct Alkylation

The most direct alternatives to the iodo-reagent are those that simply swap the leaving group. This strategy maintains the core two-carbon linker and Boc-protected piperidine structure, offering a familiar reaction pathway with modulated reactivity and stability.

1-Boc-4-(2-bromoethyl)piperidine

This is arguably the most common and practical alternative. The bromide is still a very effective leaving group, albeit slightly less reactive than iodide. This moderately attenuated reactivity can be a significant advantage.[5]

  • Advantages:

    • Enhanced Stability: Generally more stable to storage and less light-sensitive than the iodo counterpart.

    • Cost-Effectiveness: Often more economical to purchase or synthesize.

    • Controlled Reactivity: The slightly lower reactivity can provide better control, reducing the incidence of side reactions like dialkylation, especially when dealing with primary amines.

  • Disadvantages:

    • Slower Kinetics: Reactions may require slightly longer reaction times or higher temperatures to achieve comparable conversion to the iodide.

Experimental Protocol: Typical N-Alkylation with 1-Boc-4-(2-bromoethyl)piperidine
  • To a solution of the primary or secondary amine (1.0 eq.) in a polar aprotic solvent (e.g., DMF or Acetonitrile) in a round-bottom flask, add a suitable base (e.g., K₂CO₃, 2.0 eq. or DIPEA, 2.5 eq.).[6][7]

  • Add 1-Boc-4-(2-bromoethyl)piperidine (1.1 - 1.2 eq.) to the stirred mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sulfonate Esters: 1-Boc-4-(2-tosyloxyethyl)piperidine & 1-Boc-4-(2-mesyloxyethyl)piperidine

Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are exceptionally good leaving groups, with reactivity often comparable to or even exceeding that of iodide. They are readily prepared from the corresponding and often cheaper precursor, 1-Boc-4-(2-hydroxyethyl)piperidine.

  • Advantages:

    • High Reactivity: Allows for alkylations under mild conditions, often at room temperature, which is beneficial for thermally sensitive substrates.

    • Excellent Precursor Availability: Synthesized in one step from the stable and commercially available alcohol precursor.

    • Crystalline Nature: Tosylate and mesylate intermediates are often crystalline solids, which facilitates purification.

  • Disadvantages:

    • Additional Synthetic Step: Requires an extra step to prepare from the alcohol, which adds time and resources.

    • Moisture Sensitivity: Sulfonyl chlorides used in their preparation are sensitive to moisture.

Experimental Protocol: Preparation and Use of 1-Boc-4-(2-mesyloxyethyl)piperidine

Step A: Mesylation of 1-Boc-4-(2-hydroxyethyl)piperidine

  • Dissolve 1-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask cooled to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (Et₃N, 1.5 eq.).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.[8]

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate, which can often be used directly in the next step.

Step B: N-Alkylation with the Mesylate

  • Follow the N-alkylation protocol described for the bromo-reagent, but typically conduct the reaction at a lower temperature (e.g., room temperature to 40 °C) due to the higher reactivity of the mesylate leaving group.

Visualization: General Workflow for Piperidine Installation via N-Alkylation

G cluster_reagents Alternative Alkylating Reagents cluster_reaction N-Alkylation (SN2) Iodo 1-Boc-4-(2-iodoethyl)piperidine (Benchmark) Amine R-NH2 / R2NH (Nucleophile) Iodo->Amine Bromo 1-Boc-4-(2-bromoethyl)piperidine Bromo->Amine Mesyl 1-Boc-4-(2-mesyloxyethyl)piperidine Mesyl->Amine Base Base (e.g., K2CO3) Solvent (e.g., DMF) Product Installed Piperidine R-N(H)-CH2CH2-Piperidine-Boc Amine->Product Reaction

Caption: Workflow for piperidine installation via N-alkylation using various electrophiles.

Category 2: Alternative Strategies Beyond Direct Alkylation

Moving beyond simple leaving group substitution, alternative synthetic strategies can provide powerful solutions, especially when direct alkylation is problematic.

Reductive Amination with 1-Boc-4-piperidone

This two-step, one-pot sequence builds the ethyl linker and performs the C-N bond formation concurrently. It starts with a Wittig or Horner-Wadsworth-Emmons reaction on 1-Boc-4-piperidone to generate an α,β-unsaturated ester, which is then reduced and converted to the target amine.[8][9][10]

  • Advantages:

    • Convergent Synthesis: Allows for the construction of complex molecules by bringing together two key fragments late in the synthesis.

    • Avoids Harsh Alkylating Agents: Circumvents the use of potentially mutagenic alkyl halides.

    • High Versatility: The intermediate alcohol or ester can be functionalized in various ways before the final amination step.

  • Disadvantages:

    • Multi-step Process: Inherently longer than a single alkylation step.

    • Reagent Stoichiometry: Requires careful control of reagents, particularly the reducing agents.

Experimental Protocol: Two-Step Synthesis from 1-Boc-4-piperidone

Step A: Wittig Reaction

  • To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq.).

  • Stir the resulting ylide solution at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 1-Boc-4-piperidone (1.0 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with water and extract with ethyl acetate. Purify the resulting α,β-unsaturated ester by column chromatography.

Step B: Conjugate Reduction and Amination

  • Reduce the double bond of the unsaturated ester via catalytic hydrogenation (e.g., H₂, Pd/C).

  • Reduce the resulting ester to the primary alcohol using a reducing agent like LiAlH₄.[8]

  • Convert the alcohol to a suitable leaving group (e.g., mesylate as described previously).

  • Perform the N-alkylation with the desired amine.

Category 3: Modern Cross-Coupling for Direct Ring Installation

For installing the piperidine ring directly onto an aromatic or heteroaromatic core (i.e., without the ethyl linker), palladium-catalyzed cross-coupling reactions are the state-of-the-art methods. While this is a different disconnection approach, it is a critical "piperidine installation" strategy.

Buchwald-Hartwig Amination

This powerful reaction forms a C-N bond between an aryl/heteroaryl halide (or triflate) and an amine.[11] In this context, one would use a reagent like 1-Boc-4-aminopiperidine to couple with an aromatic partner.

  • Advantages:

    • Broad Substrate Scope: Tolerates a vast range of functional groups on both coupling partners.[12][13]

    • Direct Arylation: Provides a direct and efficient route to N-aryl piperidines, which are common motifs in pharmaceuticals.

    • Well-Established: Numerous catalyst systems and protocols are available, allowing for fine-tuning and optimization.[14][15]

  • Disadvantages:

    • Cost of Catalysts: Palladium catalysts and specialized phosphine ligands can be expensive.

    • Reaction Optimization: Can require significant optimization of catalyst, ligand, base, and solvent for challenging substrates.

    • Different Moiety: Installs a 4-amino-piperidine directly, not a 4-(2-aminoethyl)piperidine.

Visualization: Buchwald-Hartwig Catalytic Cycle

bu_cycle pd0 Pd(0)L2 add Oxidative Addition pd0->add Ar-X pd2 Ar-Pd(II)-X L2 add->pd2 assoc Amine Coordination pd2->assoc HNR2 pd_amine [Ar-Pd(II)(HNR2)L2]+ assoc->pd_amine deprot Deprotonation (Base) pd_amine->deprot pd_amido (Ar)Pd(II)(NR2)L2 deprot->pd_amido elim Reductive Elimination pd_amido->elim elim->pd0 product Ar-NR2 elim->product

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Comparative Summary of Reagents

Reagent/MethodRelative ReactivityStabilityKey AdvantagesKey Considerations
1-Boc-4-(2-iodoethyl)piperidine Very HighModerateFast reaction kinetics, well-established.Light sensitive, higher cost, potential for over-alkylation.
1-Boc-4-(2-bromoethyl)piperidine HighGoodGood balance of reactivity and stability, cost-effective.May require slightly more forcing conditions than iodide.
1-Boc-4-(2-sulfonyloxyethyl)piperidine Very HighGood (as solids)Excellent leaving group, allows for mild conditions.Requires an additional synthetic step from the alcohol precursor.
Reductive Amination from 1-Boc-4-piperidone N/AHigh (precursors)Avoids alkyl halides, convergent, versatile.Multi-step process requiring more complex reaction setup.
Buchwald-Hartwig Amination N/AHigh (precursors)Direct C(aryl)-N bond formation, broad functional group tolerance.Different disconnection; installs piperidine directly onto arenes. Requires catalyst optimization.

Conclusion: Selecting the Right Tool for the Job

The choice of reagent for piperidine installation is not a one-size-fits-all decision. While 1-Boc-4-(2-iodoethyl)piperidine remains a potent and reliable option for rapid alkylations, its alternatives offer a compelling range of advantages.

  • For routine alkylations where cost and reagent stability are concerns, 1-Boc-4-(2-bromoethyl)piperidine provides a robust and economical solution with more controlled reactivity.

  • When working with sensitive substrates that demand mild reaction conditions, converting the readily available alcohol to a mesylate or tosylate is a superior strategy.

  • For more complex synthetic routes where a convergent approach is beneficial, building the molecule from 1-Boc-4-piperidone via reductive amination pathways offers greater flexibility.

  • Finally, for the direct installation of a piperidine ring onto an aromatic system, the Buchwald-Hartwig amination is an indispensable tool in the modern chemist's arsenal.

By understanding the nuances of each reagent and strategy—from leaving group ability to the logic of alternative synthetic disconnections—researchers can optimize their synthetic routes, improve yields, and accelerate the drug discovery process.

References

  • Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., Wünsch, B. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link][9][16]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link][8]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link][10]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link][7]

  • Hesp, K. D., et al. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters, 16(2), 413-5. [Link][17]

  • Various Authors. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link][13]

  • Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. [Link][18]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][11]

  • Various Authors. (2020). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. [Link]

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6790. [Link][1]

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][2]

  • DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Trivedi, P., et al. (2019). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. ResearchGate. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Various Authors. (2018). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Wikipedia. [Link]

  • Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES.
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

  • Various Authors. (2024). Piperidine-containing drugs and recently studied analogs. PubMed. [Link]

  • Regulations.gov. (2022). Designation of 4-Piperidone as a List I Chemical. Regulations.gov. [Link]

  • Google Patents. (n.d.). Piperidine compound and preparation method thereof.

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X-ray crystal structure of derivatives of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the X-ray Crystal Structure and Synthetic Utility of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate and Its Derivatives

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent saturated heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its ubiquity stems from its favorable physicochemical properties: the saturated, six-membered ring can adopt a stable, low-energy chair conformation, allowing for precise three-dimensional positioning of substituents that can interact with biological targets like G-protein coupled receptors, ion channels, and enzymes.[1][3][4] Functionalized piperidine building blocks, such as this compound, are therefore critical reagents for drug development professionals. The tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity at the nitrogen atom, while the 2-iodoethyl sidechain provides a reactive handle for introducing the piperidine core into larger, more complex molecules via nucleophilic substitution.

This guide provides a comparative analysis of this compound, focusing on its solid-state structure and its utility relative to key derivatives and synthetic alternatives. We will delve into the causality behind experimental choices in its synthesis and crystallographic analysis, offering field-proven insights for researchers in drug development.

The Parent Scaffold: this compound

This compound (CAS No. 89151-46-2) is a versatile synthetic intermediate.[5] The primary utility of this molecule lies in its capacity as an electrophile; the iodine atom serves as an excellent leaving group in SN2 reactions, enabling the covalent linkage of the piperidine scaffold to a wide array of nucleophiles (e.g., amines, thiols, phenols).

Expected Solid-State Conformation and Crystallographic Features
  • Piperidine Ring Conformation : The piperidine ring is expected to adopt a stable chair conformation . This is the lowest energy conformation for a six-membered saturated ring, minimizing both angle strain and torsional strain.[7]

  • Substituent Orientation : The bulky 2-iodoethyl sidechain at the C4 position will strongly prefer an equatorial orientation . An axial orientation would result in significant steric hindrance from 1,3-diaxial interactions with the axial hydrogen atoms on C2 and C6 of the ring, a destabilizing effect.

  • N-Boc Group Conformation : The N-Boc protecting group introduces a planar amide bond character due to resonance. The orientation of the bulky tert-butyl group is crucial for crystal packing and intermolecular interactions.

A closely related structure, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, has been crystallized and analyzed, confirming a chair conformation for the heterocyclic ring.[6] This analogue provides a reliable proxy for understanding the fundamental geometry of the title compound.

G cluster_piperidine Expected Conformation N1 N C2 C N1->C2 C6 C N1->C6 Boc Boc N1->Boc N-Protecting Group C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Sidechain CH₂CH₂I (Equatorial) C4->Sidechain C4-Substituent C5->C6

Caption: Predicted chair conformation of the core piperidine scaffold.

Comparative Analysis: Derivatives and Alternatives

The choice of a building block in a synthetic campaign depends on factors like reactivity, stability, and the specific functional group desired in the final product. Here, we compare the iodo-compound with two common alternatives.

Derivative Comparison: Azide vs. Iodide

A common derivative is formed by replacing the iodide with an azide group, yielding tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate . This seemingly small change fundamentally alters the molecule's synthetic applications.

FeatureThis compoundTert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate
Primary Application Electrophile for SN2 alkylationPrecursor for "Click Chemistry" (CuAAC)[9] & reduction to amines
Key Reaction Nucleophilic substitution1,3-Dipolar cycloaddition with alkynes
Functional Group Alkyl IodideAlkyl Azide
Reactivity Profile Good leaving group for C-N, C-O, C-S bond formationHighly specific reactivity, bioorthogonal potential
Stability Moderate; sensitive to light and baseGood; stable to a wide range of reagents

Expert Insight: While the iodo-compound is a workhorse for general alkylations, the azide derivative is superior for bioconjugation or when orthogonality is required. The azide allows for the formation of a stable triazole linkage under mild, copper-catalyzed conditions (CuAAC), a reaction that does not interfere with most other functional groups present in complex biomolecules.

Alternative Leaving Group: Sulfonate Esters vs. Iodide

Alkyl sulfonates, such as mesylates or tosylates, are common alternatives to alkyl iodides as leaving groups. For this comparison, we consider tert-butyl 4-(2-((methanesulfonyl)oxy)ethyl)piperidine-1-carboxylate (a mesylate).[10]

FeatureAlkyl Iodide (Parent Compound)Alkyl Mesylate (Alternative)
Leaving Group Ability Excellent (I⁻ is a weak base)Excellent (MsO⁻ is a weak base, resonance stabilized)
Synthetic Access Typically from the corresponding alcohol via Finkelstein reaction or Appel reaction.From the corresponding alcohol and methanesulfonyl chloride.[11]
Stability & Handling Can be less stable, potentially releasing iodine.Generally more stable, crystalline solids. Easier to handle and store.
Cost & Atom Economy Iodine reagents can be more expensive.Mesyl chloride is often more cost-effective.

Trustworthiness of Choice: The decision between an iodide and a mesylate often comes down to practical considerations. Mesylates are typically crystalline, stable solids that are easy to purify and store. Iodides, while excellent for driving reactions to completion (especially in the Finkelstein reaction), can be less stable. For large-scale synthesis, the higher stability and lower cost of the mesylate precursor often make it the more trustworthy and economical choice.

Caption: Comparative synthetic pathways to functionalized piperidines.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, based on established chemical transformations.

Protocol 1: Synthesis of N-Boc-4-(2-hydroxyethyl)piperidine

This is the common precursor for the iodo, mesylate, and other related derivatives.

  • Setup: To a solution of 4-(2-hydroxyethyl)piperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes. Causality: The addition is performed slowly at 0 °C to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of the Mesylate Alternative
  • Setup: Dissolve N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (~0.3 M) and cool to 0 °C.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise. Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction & Workup: Stir at 0 °C for 2 hours, then warm to room temperature. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with cold 1M HCl, water, and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo to yield tert-butyl 4-(2-((methanesulfonyl)oxy)ethyl)piperidine-1-carboxylate, which is typically a solid and can be recrystallized.

Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

This protocol outlines the authoritative standard for determining molecular structure.

  • Crystal Growth: Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution of the compound in a solvent system like ethyl acetate/hexanes. Causality: Slow crystal growth is critical to minimize defects and obtain a well-ordered crystal lattice, which is essential for high-quality diffraction data.

  • Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern. Collect a full sphere of diffraction data using Mo Kα radiation.[6]

  • Structure Solution and Refinement: Process the collected data to obtain reflection intensities. Solve the structure using direct methods (e.g., SHELXS) to find the initial positions of the atoms. Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares methods (e.g., SHELXL) until convergence.[6] The final refined structure provides precise bond lengths, angles, and conformational details.

Conclusion

This compound is a valuable building block for introducing the piperidine scaffold into drug candidates. Its solid-state structure is reliably predicted to feature a chair conformation with an equatorial sidechain, providing a defined vector for molecular elaboration. While it serves as an excellent alkylating agent, a comprehensive analysis reveals that alternative reagents offer distinct advantages. The corresponding azide derivative provides an orthogonal handle for modern bioconjugation via click chemistry, while the mesylate alternative often presents superior stability, handling, and cost-effectiveness for large-scale synthesis. The choice between these reagents is a critical, context-dependent decision in the drug development pipeline, guided by the principles of reactivity, stability, and intended application.

References

  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. Available at: [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-((methanesulfonyl)oxy)ethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Srinivasan, P., & Nithya, P. (2012). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. Available at: [Link]

  • Kamal, A., et al. (2009). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Journal of Chemical Crystallography, 39(11), 801-806. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved January 21, 2026, from [Link]

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A Senior Scientist's Guide to Electrophilic Piperidine Linkers: A Reactivity Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Piperidine Linkers in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2][3] When designing complex molecules such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), or molecular probes, the covalent linkage of this valuable moiety to a substrate is a critical step governed by fundamental principles of chemical reactivity.[4][5][6]

This guide provides an in-depth comparison of three commonly employed electrophilic piperidine linkers: N-(2-iodoethyl)piperidine, N-(2-bromoethyl)piperidine, and N-(2-tosylethyl)piperidine. Our objective is to move beyond simple cataloging and provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for selecting the optimal linker. We will dissect the causality behind their reactivity differences, present supporting experimental data and protocols, and offer field-proven insights to guide your synthetic strategy.

Pillar 1: The Mechanistic Foundation of Reactivity

The conjugation of these linkers to a nucleophilic site on a target molecule—be it an amine, thiol, or phenoxide—predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8][9] Understanding this mechanism is paramount to rational linker selection.

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the leaving group. The reaction rate is directly dependent on the concentrations of both the substrate (the piperidine linker) and the nucleophile. Crucially, the rate is profoundly influenced by the "leaving group ability"—the facility with which the departing group can stabilize the negative charge it accepts upon bond cleavage.

A superior leaving group is one that is a weak base, meaning it is the conjugate base of a strong acid.[10] This stability minimizes the energy of the transition state, thereby accelerating the reaction.

Caption: General SN2 mechanism showing nucleophile backside attack.

Pillar 2: Head-to-Head Reactivity Analysis

The primary difference between iodoethyl, bromoethyl, and tosylethyl linkers lies in the nature of their leaving groups: iodide (I⁻), bromide (Br⁻), and p-toluenesulfonate (tosylate, TsO⁻).

  • Iodoethyl Linker (-I): Iodide is an exceptional leaving group. Its parent acid, hydroiodic acid (HI), is one of the strongest known acids (pKa ≈ -10). This means the iodide anion is a very weak, stable base. Furthermore, its large atomic radius and high polarizability allow for effective charge distribution in the transition state.

  • Bromoethyl Linker (-Br): Bromide is also a very good leaving group, as hydrobromic acid (HBr) is a strong acid (pKa ≈ -9). While highly effective and often used as a cost-effective alternative to iodide, it is generally less reactive.

  • Tosylethyl Linker (-OTs): The tosylate group is a superb leaving group, often exceeding the reactivity of halides.[11][12][13] Its stability stems not from elemental properties but from resonance. The negative charge on the departing oxygen atom is delocalized across the sulfonyl group and the aromatic ring, creating a highly stable anion. The parent acid, p-toluenesulfonic acid (TsOH), is a strong acid (pKa ≈ -1.34 to -2.8).[14]

reactivity_logic pKa Low pKa of Conjugate Acid (HI, HBr, TsOH) Stability High Stability of Leaving Group (I⁻, Br⁻, TsO⁻) pKa->Stability means TS_Energy Lower Energy of Sₙ2 Transition State Stability->TS_Energy leads to Rate Faster Reaction Rate TS_Energy->Rate results in

Caption: Relationship between acidity, leaving group stability, and reactivity.

Quantitative Comparison

The general order of reactivity for SN2 reactions is TsO⁻ > I⁻ > Br⁻ . This is supported by kinetic data from various studies. However, it is crucial to recognize that this order is not absolute and can be influenced by the nucleophile and solvent system.[15] For instance, one study on nucleophilic substitution found the relative reactivities shown in the table below.[16] In another specific case involving a sterically hindered neopentyl skeleton, iodide and bromide were found to be more reactive than p-toluenesulfonate, highlighting the context-dependent nature of reactivity.[14]

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Reactivity (krel vs Cl⁻=1)[16]
Tosylate (TsO⁻) TsOH~ -2.83.7 x 10⁴
Iodide (I⁻) HI~ -1091
Bromide (Br⁻) HBr~ -9~10-20 (estimated)

Pillar 3: Experimental Protocols and Strategic Selection

The choice of linker is a practical decision balancing reactivity, stability, cost, and the specific demands of the synthetic route.

Synthesis of an N-Substituted Piperidine Linker: A General Protocol

This protocol describes a typical SN2 reaction for conjugating a piperidine linker to a phenolic hydroxyl group, a common step in synthesizing complex molecules.

Objective: To couple an N-(2-halo/tosylethyl)piperidine with a nucleophile (e.g., 4-hydroxyacetophenone).

Materials:

  • N-(2-bromoethyl)piperidine hydrobromide (or iodoethyl/tosylethyl equivalent)

  • 4-hydroxyacetophenone (example nucleophile)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).

  • Reagent Addition: Add the N-(2-bromoethyl)piperidine hydrobromide (1.2 eq) to the stirring suspension. Note: If using the free base of the linker, the amount of K₂CO₃ can be reduced to 1.5 eq.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. The elevated temperature is often necessary to achieve a reasonable reaction rate, especially with the less reactive bromoethyl linker.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Causality Behind Experimental Choices:

  • Solvent (DMF): A polar aprotic solvent is chosen because it effectively solvates the potassium cation (K⁺) while leaving the carbonate or phenoxide anion poorly solvated, thus enhancing its nucleophilicity.[17][18] Protic solvents like ethanol or water would form hydrogen bonds with the nucleophile, creating a "solvent cage" and drastically reducing its reactivity.[18][19]

  • Base (K₂CO₃): A mild, non-nucleophilic base is essential. Its role is to deprotonate the phenol, generating the more potent phenoxide nucleophile. It also neutralizes the HBr salt of the linker. It is chosen over stronger bases like NaOH to minimize potential side reactions.

  • Temperature: The reaction is heated to overcome the activation energy barrier. For highly reactive linkers like the tosylate or iodide, the reaction may proceed efficiently at or near room temperature.

experimental_workflow Setup 1. Reaction Setup (Flask, N₂, Nucleophile, Base, Solvent) Addition 2. Add Piperidine Linker Setup->Addition React 3. Heat & Stir (e.g., 70°C, 4-16h) Addition->React Monitor 4. Monitor Progress (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) Monitor->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify Product Final Conjugated Product Purify->Product

Caption: Standard workflow for a piperidine linker conjugation experiment.

Conclusion: A Strategic Framework for Linker Selection

The choice between iodoethyl, bromoethyl, and tosylethyl piperidine linkers is a critical decision in the synthetic workflow. While all three are effective electrophiles for SN2 reactions, their reactivity profiles differ significantly.

  • N-(2-Tosylethyl)piperidine is typically the most reactive choice, ideal for sensitive substrates or when mild reaction conditions (e.g., lower temperatures) are required. Its primary drawback can be the higher cost and the additional step often required to synthesize it from the corresponding alcohol.

  • N-(2-Iodoethyl)piperidine offers excellent reactivity, often approaching that of the tosylate. It is a powerful electrophile, though it can be less stable and more expensive than its bromo- counterpart.

  • N-(2-Bromoethyl)piperidine represents the workhorse of the three. It provides a robust balance of good reactivity and cost-effectiveness, making it a common starting point for many synthetic campaigns. Its lower reactivity may necessitate more forcing conditions (higher temperatures or longer reaction times).

Ultimately, the optimal linker is not universally defined but is determined by the specific context of the reaction: the nucleophilicity of the substrate, the desired reaction kinetics, the stability of all components, and the economic constraints of the project. This guide provides the fundamental principles and practical data to empower researchers to make an informed and strategic choice.

References

  • Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group?[Link]

  • Klanjšek, K., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]

  • University of Michigan. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]

  • University of Illinois. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

  • Wikipedia. (n.d.). Leaving group. [Link]

  • Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. [Link]

  • Química Organica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Accounts of Chemical Research. [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]

  • Thieme. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Abbexa. (n.d.). Bioconjugation application notes. [Link]

  • University of Wisconsin-River Falls. (n.d.). Solution Kinetics of a SN2 Reaction. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Royal Society of Chemistry. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. [Link]

  • ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • ResearchGate. (n.d.). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. [Link]

  • University of Calgary. (n.d.). Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • YouTube. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions. [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • ChemRxiv. (n.d.). Continuous Addition Kinetic Elucidation: Catalyst and Reactant Order, Rate Constant, and Poisoning from a Single Experiment. [Link]

  • ChemSynthesis. (n.d.). 1-(2-tosylethyl)piperidine. [Link]

  • PubMed. (n.d.). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. [Link]

  • YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. [Link]

  • Purdue University. (n.d.). Chemical Kinetics. [Link]

  • ResearchGate. (n.d.). The chemical reactions involved in the synthesis of ethyl piperidine substituted nickel(II) salphen complex. [Link]

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A Researcher's Guide to Purity Assessment of Commercial Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a key building block in the synthesis of a multitude of pharmacologically active compounds. Its purity can significantly impact reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers to assess the purity of commercially available this compound, offering detailed experimental protocols and a comparative methodology.

The Synthetic Landscape and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common pathway involves the conversion of the corresponding alcohol, Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

A Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) A->B C Tert-butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate or Tert-butyl 4-(2-((p-tolylsulfonyl)oxy)ethyl)piperidine-1-carboxylate B->C D Nucleophilic Substitution (e.g., NaI in Acetone) C->D E This compound D->E

Figure 1: Common synthetic route to this compound.

Based on this synthesis, researchers should be vigilant for the following potential impurities:

  • Starting Material: Unreacted Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

  • Intermediate: Residual activated intermediates like mesylate or tosylate precursors.

  • By-products of Elimination: Formation of Tert-butyl 4-vinylpiperidine-1-carboxylate through elimination reactions, especially under basic conditions or elevated temperatures.

  • Solvent Residues: Residual solvents from synthesis and purification steps (e.g., acetone, dichloromethane, ethyl acetate).

  • Reagent-Derived Impurities: Traces of reagents used in the synthesis, such as triethylamine or p-toluenesulfonyl chloride.[1]

  • Degradation Products: The iodo- group can be susceptible to degradation, potentially leading to the formation of the corresponding alcohol or other by-products over time.

A Multi-Pronged Approach to Purity Verification

A comprehensive purity assessment should not rely on a single analytical technique. The orthogonal application of chromatographic and spectroscopic methods provides a more complete and trustworthy purity profile.

cluster_0 Purity Assessment Workflow A Commercial Sample of This compound B Visual Inspection (Color, Form) A->B C Solubility Test A->C D HPLC-UV/MS (Quantitative Purity & Impurity Profile) A->D E qNMR (Absolute Purity & Structural Confirmation) A->E F Mass Spectrometry (MS) (Molecular Weight Verification) A->F G Comparative Data Analysis D->G E->G F->G H Purity Verdict G->H

Figure 2: Recommended workflow for the comprehensive purity assessment.

Comparative Analysis of Commercial Sources

To facilitate a direct comparison, researchers should procure samples of this compound from multiple commercial suppliers. The following table provides a template to systematically record and compare the analytical data obtained from the protocols detailed in this guide.

Parameter Supplier A Supplier B Supplier C Notes
Appearance As per Certificate of Analysis (COA) and visual inspection.
HPLC Purity (%) Determined by the protocol below.
Major Impurity (%) Identity and percentage of the most significant impurity.
qNMR Purity (%) Determined by the protocol below.
Molecular Ion (m/z) Observed by Mass Spectrometry.
Residual Solvents Identified by ¹H NMR.
Price per gram For cost-benefit analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the purity assessment workflow.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection

This method allows for the separation and quantification of the main compound and any structurally related impurities. The use of a mass spectrometer detector provides valuable information for the identification of unknown impurities.

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 10 90
      25 10 90
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Analyze the mass spectra of any significant impurity peaks to propose their structures.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[3][4] An internal standard of known purity and weight is used for quantification.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • High-precision analytical balance.

Reagents:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (IS): A certified reference material with a known purity, stable, and having a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.[5]

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a d1 of 30-60 seconds is often sufficient for accurate quantification).[6]

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mass Spectrometry (MS)

Direct infusion mass spectrometry can quickly confirm the molecular weight of the compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.01 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ to confirm the molecular weight of this compound (C₁₂H₂₂INO₂; MW: 339.21 g/mol ).

Conclusion

The purity of this compound is a critical parameter that demands rigorous verification. By employing a multi-technique approach encompassing HPLC-UV/MS, qNMR, and MS, researchers can gain a comprehensive understanding of the purity profile of their commercial materials. This guide provides the necessary framework and detailed protocols to empower scientists to make informed decisions about the quality of their starting materials, thereby enhancing the integrity and reproducibility of their research.

References

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

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  • GUIDELINE FOR qNMR ANALYSIS - ENFSI. [Link]

  • Urine iodide determination by ion-pair reversed-phase high performance liquid chromatography and pulsed amperometric detection. PubMed. [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, a halogenated piperidine derivative. The procedures outlined here are grounded in established safety principles and an understanding of the compound's likely chemical hazards, derived from data on closely related analogues.

Hazard Assessment: Understanding the Risks

The primary hazards associated with this compound are inferred from its structural components: the piperidine ring, the N-Boc protecting group, and the iodoethyl functional group.

Based on data from similar compounds, the anticipated hazards include:

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

  • Sensitization: May cause an allergic skin reaction.[2]

  • Acute Toxicity: May be harmful if swallowed.[3]

The presence of iodine, a halogen, classifies this compound as a halogenated organic compound . During thermal decomposition, it may release corrosive and toxic fumes, including hydrogen iodide and oxides of nitrogen.[1][4] Therefore, improper disposal can pose a significant risk to human health and the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause irritation and potential sensitization.[1][2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes that can cause serious irritation or damage.[1][2] Face shield is recommended for larger quantities.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[1][5]To avoid inhalation of any dusts or vapors, which may cause respiratory tract irritation.[1][2][3]
Segregation and Collection of Waste

Proper segregation of chemical waste is paramount to ensure safe handling and disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • Use a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is suitable.

    • The container must be labeled as "Hazardous Waste" and should clearly state the full chemical name: "this compound".

    • Also, indicate the relevant hazards on the label (e.g., "Irritant," "Halogenated Organic Waste").

  • Collect the Waste:

    • Solid Waste: If the compound is in solid form, carefully transfer it to the designated waste container using a chemically resistant spatula. Avoid generating dust.[1]

    • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Do not pour it down the drain.[6] The solvent used will also determine the waste stream. Ensure the waste container is compatible with the solvent.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated. Place these items in a sealed, labeled bag or container designated for solid hazardous waste.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area.

    • The container must be kept tightly closed except when adding waste.[1]

    • Ensure secondary containment is in place to capture any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong reducing agents.[4]

Disposal Pathway: From Lab to Final Treatment

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The most common and effective method for halogenated organic compounds is high-temperature incineration.

Disposal Workflow:

cluster_0 Laboratory Procedures cluster_1 Institutional EHS cluster_2 Licensed Waste Disposal Facility A Generation of Waste (Pure compound, solutions, contaminated materials) B Segregate into Labeled, Compatible Waste Container (Halogenated Organic Waste) A->B Step 1 C Store in Designated Satellite Accumulation Area (Secure & Secondary Containment) B->C Step 2 D Schedule Waste Pickup with EHS Department C->D Coordination E Transportation to Treatment Facility D->E Logistics F High-Temperature Incineration with Flue Gas Scrubbing E->F Treatment G Final Disposition (Ash to landfill) F->G Final Step

Caption: Workflow for the disposal of this compound.

Causality of Disposal Choice:

  • Why Incineration? High-temperature incineration is the preferred method because it can achieve complete destruction of the organic molecule.[6] This is crucial for halogenated compounds, as incomplete combustion can produce highly toxic byproducts like dioxins and furans.

  • Why Flue Gas Scrubbing? The combustion of iodinated compounds produces acidic gases, primarily hydrogen iodide (HI). Flue gas scrubbing systems are essential to neutralize these acidic gases before they are released into the atmosphere, preventing acid rain and environmental damage.[6]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill:

    • For Solids: Gently sweep or scoop the material to avoid creating dust. Place it into the designated hazardous waste container.[1]

    • For Liquids: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a structured disposal workflow, researchers can ensure the safety of themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS professionals and adhere to all local and national regulations.[4][7]

References

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Tert-butyl 4-iodopiperidine-1-carboxylate Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in pharmaceutical research and drug development, Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2) demands rigorous safety protocols. While specific toxicity data for this compound is limited, its structure—containing a reactive alkyl iodide moiety and a piperidine ring—necessitates a cautious approach grounded in the principles of chemical hygiene and risk mitigation. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel.

Hazard Assessment: Understanding the Risk Profile

A thorough risk assessment is the foundation of safe chemical handling. Based on the Globally Harmonized System (GHS) classifications of structurally similar compounds, we can infer the primary hazards associated with this compound. The presence of the iodoethyl group makes it a potential alkylating agent, a class of compounds known for their reactivity and potential health risks.

Table 1: Inferred Hazard Identification Summary

Hazard Classification GHS Category Precautionary Statement Rationale from Structural Analogs
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation. Analogous piperidine compounds consistently show skin irritation potential.[1][2][3][4]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation. The piperidine and carboxylate functionalities are linked to eye irritation in similar molecules.[1][2][3][4][5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of dust or aerosols from similar piperidine derivatives can irritate the respiratory tract.[2][3][4] |

Core Protective Measures: A Multi-Layered Defense System

A multi-layered approach, beginning with engineering controls and supplemented by robust personal protective equipment (PPE), is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][7]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and located close to the workstation.[1][5]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 at all times.[1] Standard safety glasses do not provide adequate protection from splashes.

    • Face Shield: When there is a significant risk of splashing or a highly exothermic reaction, a face shield must be worn over chemical splash goggles for full facial protection.[8]

  • Skin and Body Protection:

    • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[8] For extended handling or direct immersion, consult the glove manufacturer's chemical resistance guide to select a glove with a high breakthrough time for alkyl iodides. Double-gloving is recommended during transfers of significant quantities.

    • Laboratory Coat: A chemical-resistant laboratory coat with long sleeves and a fully buttoned front must be worn to protect skin and personal clothing.[8]

    • Proper Attire: Long pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed. Avoid fabrics made of polyester or acrylic, which can melt if they come into contact with certain chemicals.[8]

  • Respiratory Protection:

    • Work within a fume hood should preclude the need for respiratory protection.[8]

    • In the rare event that engineering controls are not feasible or fail, or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] Use of a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing.[8]

Operational and Disposal Plans

A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to final disposal.

Safe Handling and Use Workflow

The following diagram outlines the critical steps for safely managing this compound throughout its lifecycle in the laboratory.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Experiment cluster_final Phase 4: Final Steps A Review SDS and Establish Protocol B Don Required PPE (Goggles, Lab Coat, Gloves) A->B Proceed C Weigh Compound (Use anti-static weigh boat) B->C D Perform Reaction Setup and Reagent Transfer C->D E Monitor Reaction D->E F Quench Reaction & Workup E->F G Decontaminate Glassware and Work Surfaces F->G H Segregate & Label Hazardous Waste G->H I Dispose of Waste in Designated Satellite Area H->I J Doff and Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, review this guide and the supplier's Safety Data Sheet (SDS). Don all required PPE as described in Section 2.2.

  • Weighing and Transfer:

    • Conduct all weighing and transfers inside a chemical fume hood.

    • Use a disposable weigh boat or creased weighing paper to contain the solid.

    • Avoid creating dust. If the material is a fine powder, handle it with extra care to prevent aerosolization.[3][5][7]

    • Close the primary container immediately after dispensing the required amount.[5][7]

  • In-Reaction Use:

    • Add the compound to the reaction vessel slowly.

    • Ensure the reaction apparatus is secure and properly assembled within the fume hood.

  • Spill Management:

    • In case of a small spill inside the fume hood, contain it with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the contaminated absorbent into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Decontamination and Waste Disposal

Proper disposal is a critical safety and environmental responsibility.

  • Chemical Waste: All excess reagent and reaction mixtures containing this compound must be collected as hazardous waste. Never dispose of this chemical down the drain.

  • Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[1][5]

  • Glassware Decontamination: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) inside the fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.

  • Disposal Procedures: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][5]

References

  • Fisher Scientific. (2010). Safety Data Sheet: tert-Butyl 4-iodopiperidine-1-carboxylate.

  • Calibre Chemicals. Safety and Handling of Methyl Iodide in the Laboratory.

  • Fisher Scientific. (2010). Safety Data Sheet: N-BOC-4-Piperidone.

  • Fisher Scientific. (2009). Safety Data Sheet: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.

  • ChemicalBook. (2023). tert-Butyl piperidine-4-carboxylate Safety Data Sheet.

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.

  • American Chemistry Council. Protective Equipment.

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment.

  • Apollo Scientific. Safety Data Sheet: tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate.

  • Biosynth. (2023). Safety Data Sheet: tert-Butyl 4-formylpiperidine-1-carboxylate.

  • Fisher Scientific. Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate.

  • MedChemExpress. Safety Data Sheet: tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate.

  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.

  • BLDpharm. This compound.

  • Sigma-Aldrich. tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate.

  • MedChemExpress. Safety Data Sheet: tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.